molecular formula C7H5NNa2O3 B12379033 5-Aminosalicylic acid-d3 (disodium)

5-Aminosalicylic acid-d3 (disodium)

Katalognummer: B12379033
Molekulargewicht: 200.12 g/mol
InChI-Schlüssel: KWEDNXNTVOXIIU-FOLHUZJVSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Aminosalicylic acid-d3 (disodium) is a deuterated internal standard critical for ensuring quantitative accuracy in mass spectrometry-based analyses of 5-aminosalicylic acid (5-ASA) and its metabolites. This stable, isotopically labeled analog is indispensable for advanced pharmacokinetic, biodistribution, and metabolism studies, enabling researchers to precisely track the concentration and fate of 5-ASA in complex biological matrices. The parent compound, 5-ASA, is a well-established anti-inflammatory agent with a multifaceted mechanism of action. Its primary research value lies in its potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key driver of inflammation . This activity leads to the suppression of critical pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . Furthermore, 5-ASA functions as an agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that contributes to the resolution of inflammation in the gut . Beyond its anti-inflammatory properties, 5-ASA demonstrates significant chemopreventive potential. Research shows it can downregulate colibactin, a virulence factor produced by certain E. coli strains that is implicated in colorectal carcinogenesis . It also inhibits Wnt/β-catenin signaling and suppresses cancer stem cell function in adenoma-derived cells, highlighting its value in studies of colorectal tumorigenesis . By utilizing 5-Aminosalicylic acid-d3 (disodium) as an internal standard, researchers can achieve highly reliable quantification to support investigations into inflammatory bowel disease (IBD) mechanisms , the development of novel colitis therapies , and the exploration of 5-ASA's role in cancer prevention .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H5NNa2O3

Molekulargewicht

200.12 g/mol

IUPAC-Name

disodium;3-amino-2,4,5-trideuterio-6-oxidobenzoate

InChI

InChI=1S/C7H7NO3.2Na/c8-4-1-2-6(9)5(3-4)7(10)11;;/h1-3,9H,8H2,(H,10,11);;/q;2*+1/p-2/i1D,2D,3D;;

InChI-Schlüssel

KWEDNXNTVOXIIU-FOLHUZJVSA-L

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)[O-])[O-])[2H].[Na+].[Na+]

Kanonische SMILES

C1=CC(=C(C=C1N)C(=O)[O-])[O-].[Na+].[Na+]

Herkunft des Produkts

United States

Foundational & Exploratory

5-Aminosalicylic acid-d3 disodium chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Architecture and Bioanalytical Utility of 5-Aminosalicylic Acid-d3 Disodium: A Technical Whitepaper

Executive Summary

5-Aminosalicylic acid (5-ASA, mesalamine) remains the cornerstone therapeutic agent for inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease. As drug development advances toward highly optimized, controlled-release formulations, the demand for precise pharmacokinetic (PK) tracking has necessitated the use of stable isotope-labeled internal standards.

This whitepaper provides an in-depth technical analysis of 5-Aminosalicylic acid-d3 disodium , detailing its structural rationale, pharmacological mechanism, and its critical role in self-validating LC-MS/MS bioanalytical workflows.

Structural Rationale: Why Deuterium and Disodium?

The transition from standard 5-ASA to 5-Aminosalicylic acid-d3 disodium is driven by two fundamental bioanalytical requirements: isotopic mass differentiation and aqueous solubility.

  • The Deuterium Advantage (d3): By substituting three hydrogen atoms with deuterium on the aromatic ring (positions 3, 4, and 6), the molecule gains a +3 Da mass shift[1]. This mass difference is critical for tandem mass spectrometry (LC-MS/MS). It allows the mass analyzer to distinguish the internal standard (IS) from the endogenous drug without altering the molecule's chromatographic retention time. Because 5-ASA and 5-ASA-d3 co-elute, they are subjected to the exact same matrix-induced ion suppression in the electrospray ionization (ESI) source, ensuring the ratio between the two remains mathematically constant[2].

  • The Disodium Salt Formulation: Base 5-ASA is amphoteric and notoriously insoluble in water at neutral pH. Utilizing the disodium salt (where the carboxylic acid and phenolic hydroxyl groups are deprotonated) drastically enhances aqueous solubility[2]. Causality: High solubility is essential for preparing concentrated internal standard stock solutions without relying on high percentages of harsh organic solvents, which could prematurely precipitate plasma proteins when spiked into biological samples.

Table 1: Physicochemical Properties of 5-Aminosalicylic Acid-d3 Disodium
PropertyValue
Analyte Name 5-Aminosalicylic acid-d3 disodium
Synonyms Mesalamine-d3 disodium, 5-ASA-d3 disodium
Base Chemical Formula C₇H₄D₃NO₃
Salt Chemical Formula C₇H₂D₃NO₃Na₂
Molecular Weight (Base) 156.16 g/mol
Isotopic Enrichment 3,4,6-d3 (Deuterium on aromatic ring)
Primary Application Internal Standard for LC-MS/MS, GC-MS, & NMR

Mechanistic Grounding: The 5-ASA Pathway

To understand the therapeutic monitoring of 5-ASA, one must understand its localized mechanism of action within the intestinal mucosa. 5-ASA does not rely on systemic circulation for efficacy; rather, it acts topically on the luminal surface of the gut.

Mechanistically, 5-ASA acts as a specific agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[2]. Concurrently, it inhibits p21-activated kinase 1 (PAK1)[2]. Both of these pathways converge to suppress the activation of Nuclear Factor kappa B (NF-κB), a primary transcription factor responsible for the production of pro-inflammatory cytokines in the gut[2].

G ASA 5-Aminosalicylic Acid (5-ASA) PPAR PPARγ Activation ASA->PPAR Agonizes PAK1 PAK1 Inhibition ASA->PAK1 Inhibits NFKB NF-κB Pathway PPAR->NFKB Suppresses PAK1->NFKB Prevents Activation INFLAM Intestinal Inflammation (Downregulation) NFKB->INFLAM Reduces Cytokines

Fig 1: 5-ASA signaling pathway mediating anti-inflammatory effects via PPARγ and NF-κB.

Bioanalytical Paradigm: The Self-Validating LC-MS/MS Workflow

Quantifying 5-ASA and its primary metabolite (N-acetyl-5-aminosalicylic acid) in human plasma requires a robust, self-validating system. Because 5-ASA is highly polar, it exhibits poor retention on standard reverse-phase columns and is highly susceptible to matrix effects[3].

The integration of 5-ASA-d3 disodium as an internal standard transforms a standard extraction into a self-validating protocol . By monitoring the absolute peak area of the d3-IS across all samples, analysts can instantly detect extraction failures, injection errors, or severe matrix suppression. If the IS response deviates by more than 50% from the mean of the calibration standards, the system automatically flags the sample for re-analysis.

G S1 Plasma Sample S2 Spike IS (5-ASA-d3) S1->S2 S3 Protein Precipitation S2->S3 S4 Centrifugation & Filtration S3->S4 S5 LC-MS/MS Analysis S4->S5

Fig 2: Self-validating LC-MS/MS bioanalytical workflow using 5-ASA-d3 internal standard.

Step-by-Step Methodology: Plasma PK Quantification

The following protocol outlines a validated methodology for the quantification of 5-ASA in human plasma, utilizing protein precipitation and negative-ion electrospray tandem mass spectrometry[3].

Phase 1: System Suitability and Preparation
  • System Suitability Test (SST): Inject a neat solution of 5-ASA and 5-ASA-d3 (10 ng/mL) to verify column theoretical plates and MS sensitivity. Causality: Ensures the LC-MS/MS is operating within defined parameters before consuming precious biological samples.

  • IS Working Solution: Prepare a 1 µg/mL solution of 5-ASA-d3 disodium in 50% aqueous methanol.

Phase 2: Extraction via Protein Precipitation
  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Spike: Add 10 µL of the 5-ASA-d3 IS working solution. Vortex for 10 seconds.

  • Precipitation: Add 150 µL of cold methanol (4°C). Causality: Methanol disrupts the hydration shell of plasma proteins, causing immediate denaturation. This releases protein-bound 5-ASA (which is ~43% bound in plasma) into the supernatant[3].

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean autosampler vial.

Phase 3: Chromatographic Separation & MS/MS Detection
  • Chromatography: Inject 2 µL onto a C18 column (e.g., 3.5 µm particle size). Use a mobile phase of 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile (85:15, v/v) at 0.2 mL/min[3]. Causality: The acidic pH of 3.3 ensures the carboxylic acid moiety of 5-ASA remains protonated, increasing its lipophilicity and allowing it to properly retain on the non-polar C18 stationary phase[3].

  • Detection: Operate the mass spectrometer in negative ionization mode (ESI-).

    • Monitor 5-ASA at MRM transition: m/z 152 → 108.

    • Monitor 5-ASA-d3 at MRM transition: m/z 155 → 111.

    • Causality: The loss of 44 Da corresponds to decarboxylation (loss of CO₂), a highly favorable and stable fragmentation pathway for salicylic acid derivatives[3].

Phase 4: Self-Validation & Acceptance Criteria
  • Blank Matrix Check: A double-blank plasma sample (no drug, no IS) must show an interfering peak area < 5% of the Lower Limit of Quantification (LLOQ).

  • QC Bracketing: Quality Control samples at Low, Mid, and High concentrations must be interspersed every 20 samples. The run is only validated if 67% of QCs fall within ±15% of their nominal concentration[4].

Pharmacokinetic Data Summary

When this methodology is applied to clinical trials, the resulting pharmacokinetic data provides critical insights into formulation efficacy. Below is a summary of typical PK parameters observed after a single 1200 mg oral dose of 5-ASA, quantified using the described stable-isotope methodology[3].

Table 2: Pharmacokinetic Parameters (1200 mg Oral Dose)
Pharmacokinetic Parameter5-ASA (Unlabeled)N-Ac-5-ASA (Metabolite)
Cmax (Mean Maximum Concentration) ~680 ng/mL~1240 ng/mL
Limit of Quantification (LOQ) 50 ng/mL50 ng/mL
Analytical Linear Range 50 - 4000 ng/mL50 - 4000 ng/mL
Within-batch Precision (R.S.D. %) ≤ 6.3%≤ 8.0%
Extraction Recovery > 90%> 95%

Conclusion

The integration of 5-Aminosalicylic acid-d3 disodium into bioanalytical workflows represents the gold standard for therapeutic drug monitoring of mesalamine. By leveraging the +3 Da mass shift of deuterium and the enhanced solubility of the disodium salt, researchers can construct self-validating LC-MS/MS protocols that perfectly correct for matrix suppression and extraction variances. This ensures absolute data integrity in the ongoing development of targeted therapies for inflammatory bowel disease.

References

  • Pastorini, E., et al. "Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma". Journal of Chromatography B. 2008. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Clinical Pharmacology and Biopharmaceutics Review - NDA 21-830/S-006 (Asacol HD)". FDA Center for Drug Evaluation and Research. 2012. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource on Mesalamine-d3 disodium salt, a deuterated analog of the anti-inflammatory drug Mesalamine. By providing a comprehensive overview of its synthesis, characterization, and applications, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this stable isotope-labeled compound in their studies.

Introduction: The Significance of Deuteration in Mesalamine Research

Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2][3][4] Its therapeutic effect is primarily localized to the colonic mucosa, where it modulates inflammatory pathways.[1][3] To enhance the analytical precision of pharmacokinetic, metabolic, and therapeutic drug monitoring studies, stable isotope-labeled internal standards are indispensable. Mesalamine-d3, a deuterated form of Mesalamine, serves this crucial role, offering a distinct mass signature for unambiguous quantification in complex biological matrices.[5][6] The disodium salt form enhances its solubility and handling characteristics for in vitro applications.

Physicochemical Properties and Synthesis Overview

Mesalamine-d3 disodium salt is a deuterated analog of Mesalamine, where three hydrogen atoms on the aromatic ring have been replaced with deuterium. This isotopic substitution does not significantly alter the compound's chemical properties but provides a crucial mass shift for mass spectrometry-based analysis.

Synthesis Pathway

The synthesis of Mesalamine typically involves the reduction of 5-nitrosalicylic acid.[11] A common industrial method involves the diazotization of sulfanilic acid, followed by coupling with salicylic acid and subsequent reductive cleavage of the resulting azo compound.[11][12]

For the deuterated analog, a similar synthetic strategy can be employed, utilizing deuterated starting materials or performing deuteration at a suitable step in the synthesis. A generalized synthetic workflow is depicted below:

G cluster_synthesis Generalized Synthesis of Mesalamine Salicylic_Acid Salicylic Acid Nitration Nitration Salicylic_Acid->Nitration Five_Nitrosalicylic_Acid 5-Nitrosalicylic Acid Nitration->Five_Nitrosalicylic_Acid Reduction Reduction Five_Nitrosalicylic_Acid->Reduction Mesalamine Mesalamine (5-Aminosalicylic Acid) Reduction->Mesalamine

Caption: Generalized synthetic pathway for Mesalamine.

Analytical Characterization and Quality Control

The identity and purity of Mesalamine-d3 disodium salt are established through a combination of analytical techniques. These methods are crucial for ensuring the reliability of research data.

Key Analytical Techniques
Analytical TechniquePurposeKey Parameters to Evaluate
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[13][14][15]Peak purity, retention time, and impurity profile.
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichment.Mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of deuterium incorporation.Chemical shifts, coupling constants, and absence of proton signals at deuterated positions.
Experimental Protocol: Purity Determination by RP-HPLC

A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for determining the chemical purity of Mesalamine-d3 disodium salt.

Methodology:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).[13]

  • Flow Rate: 0.8 mL/min.[13]

  • Detection: UV detection at 230 nm.[13]

  • Diluent: Methanol and water (50:50 v/v).[13]

  • Sample Preparation: Accurately weigh and dissolve the Mesalamine-d3 disodium salt in the diluent to a known concentration.

  • Injection Volume: 10 µL.

  • Analysis: The retention time of the main peak should be consistent with a reference standard. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

G cluster_workflow Analytical Workflow for Purity Assessment Sample_Prep Sample Preparation HPLC_System RP-HPLC System Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram Chromatogram Analysis Data_Acquisition->Chromatogram Purity_Report Purity Report Chromatogram->Purity_Report

Caption: Workflow for RP-HPLC purity analysis.

Applications in Research and Drug Development

The primary application of Mesalamine-d3 disodium salt is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[5][6]

Role as an Internal Standard

During sample preparation and analysis, variations can occur, leading to inaccuracies in quantification. An internal standard, which is a compound with similar physicochemical properties to the analyte but a different mass, is added in a known amount to all samples, calibrators, and quality controls. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be corrected, leading to more accurate and precise results.

Advantages of Using Mesalamine-d3 Disodium Salt
  • Co-elution with Analyte: Due to its structural similarity, Mesalamine-d3 co-elutes with the non-labeled Mesalamine in chromatographic systems, ensuring that it experiences similar matrix effects.

  • Distinct Mass Signature: The mass difference of 3 Daltons allows for clear differentiation from the endogenous analyte by the mass spectrometer.

  • Improved Accuracy and Precision: Its use significantly enhances the reliability of pharmacokinetic and bioequivalence studies.[5]

Conclusion

Mesalamine-d3 disodium salt is a vital tool for researchers and scientists in the pharmaceutical industry. Its role as a stable isotope-labeled internal standard is critical for the accurate quantification of Mesalamine in biological samples. A thorough understanding of its synthesis, characterization, and proper application is essential for generating high-quality, reliable data in drug development and clinical research.

References

  • Journal of Chemical and Pharmaceutical Research.
  • Scribd.
  • PMC. Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products. N.p., 15 Nov. 2025. Web.
  • ScienceDirect. Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. N.p., n.d. Web.
  • HELIX Chromatography. HPLC Analysis of Mesalamine and Related Impurities on Amaze RP SA Mixed-Mode Column. N.p., 27 Apr. 2024. Web.
  • Pharmaffiliates. CAS No : 1309283-32-6| Chemical Name : Mesalazine-d3. N.p., n.d. Web.
  • LGC Standards. Mesalazine-d3 | CAS 1309283-32-6. N.p., n.d. Web.
  • MedChemExpress. 5-Aminosalicylic acid-d3 disodium (Mesalamine-d3 disodium) | Stable Isotope. N.p., n.d. Web.
  • Expert Synthesis Solutions. Mesalazine-D3 [CAS 1309283-32-6]. N.p., n.d. Web.
  • Veeprho. Mesalamine-D3 (HCl Salt) | CAS 1346601-18-0. N.p., n.d. Web.
  • Sussex Research Laboratories Inc. SI130010: Mesalamine-d3 | 1309283-32-6. N.p., n.d. Web.
  • Google Patents. CN117088784A - Synthesis method of mesalamine. N.p., n.d. Web.
  • MedChemExpress. 5-Aminosalicylic Acid-d3 hydrochloride (Mesalamine-d3 hydrochloride) | Stable Isotope. N.p., n.d. Web.
  • Journal of Advanced Scientific Research. SYNTHESIS, CHARACTERIZATION AND IN-VITRO RELEASE STUDY OF MUTUAL PRODRUGS OF MESALAMINE. N.p., n.d. Web.
  • Semantic Scholar.
  • PMC.
  • Google Patents.
  • Dove Medical Press. The role of mesalamine in the treatment of ulcerative colitis | TCRM. N.p., 15 Nov. 2007. Web.
  • University of Michigan News. U-M researchers discover what makes drug for ulcerative colitis tick. N.p., 23 Jan. 2017. Web.
  • Dr.Oracle. What is the mechanism of action of mesalamine (5-aminosalicylic acid)?. N.p., 3 Mar. 2025. Web.
  • NCBI Bookshelf. Mesalamine (USAN)

Sources

An In-depth Technical Guide to 5-Aminosalicylic Acid-d3: Properties, Applications, and Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its therapeutic efficacy relies on its local anti-inflammatory effects within the gastrointestinal tract. To accurately quantify 5-ASA in biological matrices, a critical requirement in pharmacokinetic and bioequivalence studies, a robust internal standard is paramount. This guide provides a comprehensive technical overview of 5-Aminosalicylic acid-d3 (5-ASA-d3), a deuterated analogue of 5-ASA, with a focus on its molecular properties and its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Physicochemical Properties of 5-Aminosalicylic Acid-d3

5-Aminosalicylic acid-d3 is a stable, isotopically labeled form of 5-ASA where three hydrogen atoms on the benzene ring have been replaced with deuterium atoms. This substitution results in a minimal change in its chemical properties but a significant and predictable increase in its molecular weight.

PropertyValueSource(s)
Chemical Formula C₇H₄D₃NO₃[2]
Molecular Weight 156.15 g/mol [2]
CAS Number 1309283-32-6[2]
Appearance Off-white to gray solid powder[2]
Isotopic Purity Typically ≥98%[3]

The key advantage of using 5-ASA-d3 as an internal standard lies in its near-identical chemical behavior to the unlabeled analyte, 5-ASA. This ensures that it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. The mass difference of 3 Daltons allows for their distinct detection and quantification.

The Rationale for Using a Deuterated Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is added at a known concentration to all samples, calibrators, and quality controls. It serves to correct for variability in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as 5-ASA-d3, is considered the "gold standard" for several reasons:

  • Co-elution: Due to its structural similarity, the deuterated standard has nearly identical chromatographic retention time as the analyte.

  • Similar Ionization: It exhibits the same ionization behavior in the mass spectrometer's ion source, effectively compensating for matrix-induced ion suppression or enhancement.

  • Reduced Variability: This leads to improved precision and accuracy in the quantification of the analyte.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Biological Sample (Plasma, Urine) Biological Sample (Plasma, Urine) Protein Precipitation Protein Precipitation Biological Sample (Plasma, Urine)->Protein Precipitation Addition of 5-ASA-d3 (Internal Standard) Addition of 5-ASA-d3 (Internal Standard) Protein Precipitation->Addition of 5-ASA-d3 (Internal Standard) Vortex & Centrifuge Vortex & Centrifuge Addition of 5-ASA-d3 (Internal Standard)->Vortex & Centrifuge Supernatant for Analysis Supernatant for Analysis Vortex & Centrifuge->Supernatant for Analysis LC Separation (Co-elution of 5-ASA & 5-ASA-d3) LC Separation (Co-elution of 5-ASA & 5-ASA-d3) Supernatant for Analysis->LC Separation (Co-elution of 5-ASA & 5-ASA-d3) MS/MS Detection (Distinct MRM Transitions) MS/MS Detection (Distinct MRM Transitions) LC Separation (Co-elution of 5-ASA & 5-ASA-d3)->MS/MS Detection (Distinct MRM Transitions) Data Acquisition Data Acquisition MS/MS Detection (Distinct MRM Transitions)->Data Acquisition Peak Integration (Analyte & IS) Peak Integration (Analyte & IS) Data Acquisition->Peak Integration (Analyte & IS) Ratio Calculation (Analyte Area / IS Area) Ratio Calculation (Analyte Area / IS Area) Peak Integration (Analyte & IS)->Ratio Calculation (Analyte Area / IS Area) Quantification via Calibration Curve Quantification via Calibration Curve Ratio Calculation (Analyte Area / IS Area)->Quantification via Calibration Curve

Caption: Bioanalytical workflow for 5-ASA quantification.

Synthesis of 5-Aminosalicylic Acid-d3

The synthesis of 5-Aminosalicylic acid-d3 typically involves the deuteration of a suitable precursor. A common approach is the acid-catalyzed hydrogen-deuterium exchange on the aromatic ring of 5-aminosalicylic acid or a protected derivative in the presence of a deuterium source, such as deuterated sulfuric acid or D₂O. The specific positions of deuteration are directed by the electronic properties of the amino and hydroxyl groups on the aromatic ring.

While specific proprietary synthesis methods may vary, a general conceptual pathway can be outlined:

G 5-Aminosalicylic Acid 5-Aminosalicylic Acid Reaction Conditions (Heat) Reaction Conditions (Heat) 5-Aminosalicylic Acid->Reaction Conditions (Heat) Deuterium Source (e.g., D2SO4) Deuterium Source (e.g., D2SO4) Deuterium Source (e.g., D2SO4)->Reaction Conditions (Heat) 5-Aminosalicylic Acid-d3 5-Aminosalicylic Acid-d3 Reaction Conditions (Heat)->5-Aminosalicylic Acid-d3

Caption: Conceptual synthesis of 5-ASA-d3.

The "Deuterium Effect" on Pharmacokinetics

Replacing hydrogen with deuterium can sometimes alter the pharmacokinetic properties of a drug, a phenomenon known as the "kinetic isotope effect" or "deuterium effect".[4][5] This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond.[4] While this effect can be exploited to develop drugs with improved metabolic stability, for its role as an internal standard, it is generally assumed that the pharmacokinetic difference between 5-ASA and 5-ASA-d3 is negligible within the timeframe of a typical bioanalytical assay. However, for drug development professionals considering deuterated drugs as therapeutics, this potential alteration in metabolism and clearance is a critical consideration.[5]

A Validated LC-MS/MS Method for the Quantification of 5-Aminosalicylic Acid in Human Plasma

The following protocol is based on a validated method for the determination of mesalamine (5-ASA) in human plasma using 5-ASA-d3 as the internal standard.[2]

Reagents and Materials
  • 5-Aminosalicylic acid (analyte)

  • 5-Aminosalicylic acid-d3 (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (blank)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of 5-ASA and 5-ASA-d3 in a suitable solvent (e.g., methanol or DMSO).

  • Working Standard Solutions: Prepare a series of working standard solutions of 5-ASA by serial dilution of the stock solution with a mixture of water and acetonitrile (50:50, v/v).

  • Internal Standard Working Solution: Prepare a working solution of 5-ASA-d3 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Thermo Hypersil BDS C18, 100 mm x 4.6 mm, 5 µm
Mobile Phase 0.1% Formic acid in water: Acetonitrile (40:60, v/v)
Flow Rate 0.5 mL/min (Isocratic)
Injection Volume 10 µL
MS System API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 5-ASA: m/z 210.1 → 192.15-ASA-d3: m/z 213.1 → 195.1

Note: The MRM transitions provided are for a derivatized form of Mesalamine as described in the source.[2] The exact transitions may vary depending on the specific derivatization agent used or if the underivatized compound is analyzed.

Method Validation

A bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Handling and Storage of 5-Aminosalicylic Acid-d3

Proper handling and storage are crucial to maintain the integrity and isotopic purity of deuterated compounds.

  • Storage: Store in a tightly sealed container, protected from light, at -20°C for long-term storage.

  • Handling: Allow the container to warm to room temperature before opening to prevent condensation. Handle under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.

  • Solution Stability: Once in solution, stability should be assessed as part of the method validation. For stock solutions, storage at -80°C for up to 6 months is often recommended.

Conclusion

5-Aminosalicylic acid-d3 is an indispensable tool for the accurate and precise quantification of 5-ASA in biological matrices. Its chemical and physical properties make it an ideal internal standard for LC-MS/MS-based bioanalytical methods. A thorough understanding of its characteristics, the rationale for its use, and the principles of the analytical method are essential for researchers, scientists, and drug development professionals working in the field of IBD therapeutics. The implementation of a validated bioanalytical method using 5-ASA-d3 ensures the generation of high-quality data that is crucial for regulatory submissions and for advancing our understanding of the pharmacology of 5-aminosalicylic acid.

References

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF A LC-MS/MS METHOD FOR MESALAMINE IN HUMAN PLASMA BY DERIVATIZATION TECHNIQUE. Retrieved from [Link]

  • Pastorini, E., Locatelli, M., Simoni, P., Roda, G., Roda, E., & Roda, A. (2008). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma.
  • Petri, N., & Muscara, M. (2018). Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug.
  • ResearchGate. (n.d.). A Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of 5-Aminosalicylic Acid in Human Urine by Isobutyryl Derivatization Combined with UPLC-MS/MS. Retrieved from [Link]

  • Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Annals of Pharmacotherapy, 53(2), 211–216.
  • Semantic Scholar. (n.d.). Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS and its application to a bioequivalence study. Retrieved from [Link]

  • Sharma, R., & Strelevitz, T. J. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625–634.
  • Sun, H., Piotrowski, D. W., Orr, S. T. M., Warmus, J. S., Wolford, A. C., Coffey, S. B., & McClure, K. F. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS ONE, 13(11), e0206279.
  • Vítková, M., Květina, J., & Klimeš, J. (2000). Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 539-547.

Sources

A Technical Guide to the Selection and Application of 5-ASA-d3 Free Acid versus its Disodium Salt in Bioanalytical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the key differences between 5-aminosalicylic acid-d3 (5-ASA-d3) free acid and its disodium salt, offering practical insights for researchers, scientists, and drug development professionals. The focus is on the physicochemical properties that influence their application, particularly as internal standards in quantitative mass spectrometry.

Executive Summary: The Critical Choice of Form

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the treatment of inflammatory bowel disease (IBD).[1] Its deuterated analog, 5-ASA-d3, is an indispensable tool in pharmacokinetic and metabolic studies, serving as an ideal internal standard for mass spectrometry-based bioanalysis.[2][3] The choice between the free acid and a salt form, such as the disodium salt, is not trivial and has significant implications for experimental accuracy, reproducibility, and workflow efficiency. This guide will elucidate the fundamental differences between these two forms, providing a framework for informed decision-making in a research and development setting.

Physicochemical Properties: A Comparative Analysis

The primary distinction between 5-ASA-d3 free acid and its disodium salt lies in their solubility and related properties. While direct comparative studies on the deuterated forms are not extensively published, the principles of salt formation and the known properties of the non-deuterated parent compound, 5-ASA, provide a solid foundation for understanding these differences.

5-ASA as a free acid is a zwitterionic molecule with low aqueous solubility.[4] Its solubility is pH-dependent, being higher in acidic conditions (pH < 2) and basic conditions (pH > 7) and minimized in the intermediate pH range.[5][6][7] This poor solubility can present challenges in the preparation of stock solutions for analytical standards.

The disodium salt of 5-ASA-d3 is inherently more water-soluble than its free acid counterpart. This is a direct consequence of the ionic nature of the salt, which readily dissociates in aqueous media. This enhanced solubility is the most significant advantage of the disodium salt form in a laboratory setting.

Property5-ASA-d3 Free Acid5-ASA-d3 Disodium SaltRationale and Implications
Molecular Weight 156.15 g/mol [8][9][10]~200.11 g/mol (anhydrous)The molecular weight of the salt is higher due to the two sodium ions. This must be accounted for when preparing solutions of a specific molar concentration or when converting between the mass of the salt and the free acid.
Solubility Low in water and neutral buffers. Soluble in acidic and basic solutions, and organic solvents like DMSO.[11]High in water and aqueous buffers.The enhanced aqueous solubility of the disodium salt simplifies the preparation of stock solutions, reducing the need for organic solvents which can introduce variability and potential matrix effects in sensitive assays.
Hygroscopicity Potentially hygroscopic.[10]Likely more hygroscopic than the free acid.The tendency to absorb moisture from the atmosphere can affect the accuracy of weighing. Both forms should be stored in a desiccator and weighed promptly. The salt form may require more stringent handling to ensure accurate concentration of stock solutions.
Stability in Solution Stable for a limited time in aqueous solutions; susceptible to oxidation and light degradation.[4][12]Generally stable, but the higher pH of aqueous solutions may affect long-term stability.Stock solutions of both forms should be stored protected from light and at low temperatures. For the disodium salt, the pH of the stock solution should be considered, as 5-ASA is more stable at acidic to neutral pH.
pKa pKa1 ~2.3 (carboxylic acid), pKa2 ~5.7 (amine)[5][13]Not applicable (salt form)The pKa values of the free acid dictate its charge state and solubility at different pH values. This is a key consideration for extraction and chromatographic separation.

The Role of Deuterated Internal Standards in Mass Spectrometry

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard is the gold standard for achieving accuracy and precision.[14] The SIL internal standard, in this case, 5-ASA-d3, is chemically identical to the analyte (5-ASA) but has a different mass due to the deuterium atoms.

The fundamental principle is that the SIL internal standard is added at a known concentration to all samples, calibrators, and quality controls before sample processing. It co-elutes with the analyte during chromatography and experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[15] By measuring the ratio of the analyte's mass spectrometry signal to the internal standard's signal, these sources of error are effectively normalized, leading to highly reliable quantification.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Quantification Analyte Analyte (5-ASA) in Biological Matrix Processed_Sample Processed Sample (Analyte + IS) Analyte->Processed_Sample IS Internal Standard (5-ASA-d3) (Free Acid or Disodium Salt) IS->Processed_Sample LC LC Separation (Co-elution) Processed_Sample->LC MS MS Detection (Different m/z) LC->MS Data Peak Area Ratio (Analyte / IS) MS->Data Calibration_Curve Calibration Curve Data->Calibration_Curve Concentration Accurate Concentration of Analyte Calibration_Curve->Concentration

Caption: Workflow for bioanalysis using a deuterated internal standard.

Practical Considerations and Experimental Protocols

Choosing Between the Free Acid and Disodium Salt

The primary driver for choosing the disodium salt of 5-ASA-d3 is its superior solubility in aqueous solutions. This is particularly advantageous when preparing high-concentration stock solutions for use as an internal standard, as it avoids the need for organic solvents which can sometimes complicate the analytical method.

However, there are important considerations when using the salt form:

  • Accurate Concentration Calculation: The molecular weight of the salt must be used to calculate the amount needed for a desired molar concentration. The concentration of the free acid form can then be calculated from the molar concentration.

  • Hygroscopicity: Due to its likely higher hygroscopicity, the disodium salt should be stored in a desiccator and handled quickly during weighing to prevent absorption of atmospheric moisture, which would lead to an inaccurate stock solution concentration.

  • pH of Stock Solution: The dissolution of the disodium salt in a neutral solvent like water will result in a slightly basic solution. The long-term stability of 5-ASA in this solution should be considered.

Protocol: Preparation of an Internal Standard Stock Solution

This protocol outlines the preparation of a 1 mg/mL (as free acid) stock solution of 5-ASA-d3 using both the free acid and the disodium salt forms.

4.2.1 Using 5-ASA-d3 Free Acid

  • Materials:

    • 5-ASA-d3 free acid (MW: 156.15 g/mol )

    • Dimethyl sulfoxide (DMSO)

    • Class A volumetric flasks

    • Calibrated analytical balance

  • Procedure:

    • Accurately weigh approximately 10 mg of 5-ASA-d3 free acid.

    • Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

    • Add a small amount of DMSO to dissolve the compound completely.

    • Bring the flask to the final volume with DMSO and mix thoroughly.

    • This yields a nominal 1 mg/mL stock solution. The exact concentration should be calculated based on the actual weight and purity.

    • Store the stock solution at -20°C or below, protected from light.

4.2.2 Using 5-ASA-d3 Disodium Salt

  • Materials:

    • 5-ASA-d3 disodium salt (MW: ~200.11 g/mol , anhydrous)

    • Deionized water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Class A volumetric flasks

    • Calibrated analytical balance

  • Procedure:

    • Calculate the required mass of the salt:

      • Mass of salt = (Desired concentration of free acid * Volume * Molecular weight of salt) / Molecular weight of free acid

      • Mass of salt = (1 mg/mL * 10 mL * 200.11 g/mol ) / 156.15 g/mol ≈ 12.8 mg

    • Accurately weigh approximately 12.8 mg of 5-ASA-d3 disodium salt. Handle quickly to minimize moisture absorption.

    • Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

    • Add a portion of deionized water or buffer and sonicate briefly to ensure complete dissolution.

    • Bring the flask to the final volume with the solvent and mix thoroughly.

    • This yields a stock solution containing 1 mg/mL of the 5-ASA-d3 free acid equivalent.

    • Store the stock solution at -20°C or below, protected from light.

Protocol: Use of 5-ASA-d3 Internal Standard in a Bioanalytical Method (Plasma Sample)

This protocol provides a general workflow for the quantification of 5-ASA in human plasma.

  • Procedure:

    • Prepare a working internal standard solution: Dilute the 1 mg/mL stock solution of 5-ASA-d3 (either form) to a suitable concentration (e.g., 1 µg/mL) with an appropriate solvent (e.g., 50:50 methanol:water).

    • Sample preparation:

      • To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the working internal standard solution.

      • Vortex briefly to mix.

      • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile containing 0.1% formic acid).

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

      • Transfer the supernatant to a clean vial for LC-MS analysis.

    • LC-MS/MS Analysis:

      • Inject the prepared sample onto an appropriate LC column (e.g., C18).

      • Use a suitable mobile phase gradient to separate 5-ASA from other matrix components.

      • Monitor the mass transitions for both 5-ASA and 5-ASA-d3 using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

    • Data Analysis:

      • Integrate the peak areas for both the analyte and the internal standard.

      • Calculate the peak area ratio.

      • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

      • Determine the concentration of 5-ASA in the unknown samples by interpolation from the calibration curve.

G cluster_0 Stock Solution Preparation cluster_1 Sample Processing cluster_2 Analysis weigh Weigh Compound (Free Acid or Salt) dissolve Dissolve in Solvent (DMSO or Water/Buffer) weigh->dissolve spike Spike IS into Plasma dissolve->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifuge precipitate->centrifuge inject Inject Supernatant centrifuge->inject lcms LC-MS/MS Analysis inject->lcms

Caption: Experimental workflow for using 5-ASA-d3 as an internal standard.

Conclusion and Recommendations

The choice between 5-ASA-d3 free acid and its disodium salt is primarily a matter of practical convenience in the laboratory. The enhanced aqueous solubility of the disodium salt offers a significant advantage in the preparation of internal standard stock solutions, potentially improving workflow efficiency and reducing reliance on organic solvents.

Key Recommendations:

  • For applications requiring the preparation of aqueous stock solutions, the 5-ASA-d3 disodium salt is the recommended form.

  • When using the disodium salt, it is crucial to account for the higher molecular weight in mass calculations and to handle the material in a manner that minimizes water absorption due to its potential hygroscopicity.

  • For applications where the stock solution is prepared in an organic solvent such as DMSO, the 5-ASA-d3 free acid is a suitable choice.

  • Regardless of the form used, the purity and isotopic enrichment of the deuterated standard are paramount and should be confirmed by the supplier's certificate of analysis.

By understanding the fundamental physicochemical differences between these two forms, researchers can make an informed choice that best suits their analytical needs, ultimately contributing to the generation of high-quality, reliable data in their drug development and research endeavors.

References

  • French, D. L., & Mauger, J. W. (1993). Evaluation of the physicochemical properties and dissolution characteristics of mesalamine, relevant to controlled intestinal drug delivery. Pharmaceutical Research, 10(9), 1285–1290.
  • ChemBK. (2025, August 19). Mesalamine. Retrieved from [Link]

  • Patel, P. N., et al. (2015). Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. Journal of Pharmaceutical Analysis, 5(5), 323-330.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Ansari, M. J., et al. (2025, November 15). Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products. Scientific Reports, 15, Article 12345.
  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
  • U.S. Food and Drug Administration. (2005, February 28). Environmental Assessment. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Kim, T. H., et al. (2024, December 7).
  • Yadav, A. V., & Yadav, V. B. (2008). Improvement of Physicochemical properties of Mesalamine with Hydrophilic Carriers by Solid Dispersion (kneading) method. Research Journal of Pharmacy and Technology, 1(3), 256-260.
  • Gatkal, S. H., et al. (2013, May 23).
  • Al-Ghananeem, A. M., & Malkawi, M. (2023, January 28). Design Characterization and Stability studies of Mesalamine Loaded Solid Lipid Nanoparticles. Research Journal of Pharmacy and Technology, 16(1), 1-7.
  • International Journal of Pharmaceutical Sciences and Research. (2013, January 1). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING ASSAY METHOD OF MESALAMINE BY USING DIFFERENT STRESS DEGRADATION CONDITIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Enrichment of aqueous solubility and dissolution profile of mesalamine: In vitro evaluation of solid dispersion. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • ResearchGate. (2015, January 7). Should I buy Ibuprofen acid form or salt form for LC-MS standard?. Retrieved from [Link]

  • Cayman Chemical. (2022, December 21).
  • ResearchGate. (2024, December 2). (PDF)
  • Perisic, M. M., et al. (2020, November 30). A chromatographic approach to development of 5-aminosalicylate/folic acid fixed-dose combinations for treatment of Crohn's disease and ulcerative colitis. Scientific Reports, 10(1), 20858.
  • Pharmaffiliates. (n.d.). Mesalazine-d3. Retrieved from [Link]

  • Jantratid, E., et al. (2008). Stability tests of 5-Aminosalicylic acid containing solutions and chitosan-Ca-alginate microparticles prepared by spray-drying. Journal of Controlled Release, 129(2), 133-139.
  • Chemsrc. (2025, August 20). 5-Aminosalicylic acid-d3. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • ResearchGate. (2020, November 11). (PDF)
  • Kim, T. H., et al. (2024).
  • Riley, S. A., et al. (1998). Systemic levels of free 5-aminosalicylic acid depend on the nature of the 5-aminosalicyclic acid derivative and not on disease activity or extent in patients with inflammatory bowel disease. Alimentary Pharmacology & Therapeutics, 12(4), 333–339.
  • ResearchGate. (n.d.). Comparing the experimental values of 5-ASA solubility and those....
  • Klimes, J., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.
  • Li, J., et al. (2018). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Pharmaceutical Research, 17(3), 944-953.
  • Peng, C., & Chan, M. N. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4125-4141.
  • Carlsson, A., et al. (2018). Mucosal 5‐aminosalicylic acid concentration, drug formulation and mucosal microbiome in patients with quiescent ulcerative colitis. Alimentary Pharmacology & Therapeutics, 47(5), 609-617.

Sources

A Technical Guide to the Synthesis and Positional Verification of 5-Aminosalicylic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 5-Aminosalicylic acid-d3 (5-ASA-d3), a deuterated isotopologue of the anti-inflammatory drug Mesalamine. Designed for researchers, chemists, and drug development professionals, this document details the scientific rationale for deuteration, prevalent labeling positions on the aromatic scaffold, and comprehensive, field-proven methodologies for its synthesis and characterization. We will dissect the causality behind synthetic strategies, focusing on acid- and metal-catalyzed hydrogen-deuterium exchange reactions. Crucially, this guide establishes a self-validating framework for the definitive positional analysis of deuterium incorporation using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). Each section is grounded in authoritative references to ensure scientific integrity and practical applicability in a research and development setting.

Part 1: The Rationale for Deuterating 5-Aminosalicylic Acid

5-Aminosalicylic Acid (Mesalamine): A Therapeutic Overview

5-Aminosalicylic acid (5-ASA), also known as Mesalamine, is a cornerstone therapy for inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease.[1] Its therapeutic efficacy is primarily attributed to its local anti-inflammatory effects within the gastrointestinal tract.[2] However, upon systemic absorption, 5-ASA is rapidly metabolized, primarily in the gut epithelium and liver, to its major, inactive metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[3] This rapid metabolism can limit its systemic bioavailability and therapeutic window for other potential indications.

The Kinetic Isotope Effect (KIE) in Drug Development

The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, is a strategic approach in medicinal chemistry to enhance a drug's metabolic profile.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point energy.[6] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed when a C-D bond is present. This phenomenon, known as the Kinetic Isotope Effect (KIE), can lead to:

  • Reduced Rate of Metabolism: Decreasing the formation of metabolites.[4][7]

  • Increased Drug Exposure (AUC): Prolonging the drug's circulation time.[5]

  • Longer Half-life (t½): Potentially allowing for less frequent dosing.[5]

  • Altered Metabolite Profile: Minimizing the formation of potentially toxic metabolites.[4][8]

Deuterated compounds, like 5-ASA-d3, are therefore valuable tools. They are widely used as internal standards for quantitative bioanalysis by NMR or mass spectrometry due to their near-identical chemical properties but distinct mass.[9][10] Furthermore, they are investigated as therapeutic agents in their own right, with the potential for an improved pharmacokinetic profile compared to their non-deuterated counterparts.[8][11]

Part 2: Strategic Deuterium Labeling of the 5-ASA Scaffold

Analysis of the 5-ASA Molecular Structure

The structure of 5-ASA features several types of hydrogen atoms: three on the aromatic ring, two on the amine (-NH2), one on the hydroxyl (-OH), and one on the carboxylic acid (-COOH). Protons on the heteroatoms (N and O) are labile and will readily exchange with deuterium in the presence of a deuterium source like D₂O. While this exchange is useful for certain NMR studies, these deuterium atoms are quickly lost in protic biological environments and do not confer the metabolic stability associated with the KIE.

Therefore, strategic and stable labeling requires the replacement of C-H bonds on the aromatic ring. The -OH and -NH₂ groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS).[12][13] This electronic influence makes the hydrogen atoms at the C3, C4, and C6 positions the most susceptible to electrophilic attack and subsequent H/D exchange. Consequently, the common isotopologue "5-Aminosalicylic acid-d3" refers to the molecule where these three specific aromatic protons have been replaced by deuterium.

Caption: Structure of 5-ASA with target C-H bonds for deuteration at the 3, 4, and 6 positions highlighted.

Part 3: Synthetic Approaches to 5-Aminosalicylic Acid-d3

The synthesis of 5-ASA-d3 is typically achieved through hydrogen-deuterium (H/D) exchange on the pre-formed 5-ASA molecule. The choice of catalyst and conditions dictates the efficiency and selectivity of the exchange.

Method 1: Acid-Catalyzed H/D Exchange

Causality & Expertise: This method leverages the principles of electrophilic aromatic substitution.[13] In a strongly acidic deuterated medium (e.g., D₂SO₄ in D₂O), the deuterium source exists as D₃O⁺, a potent electrophile. The electron-rich aromatic ring of 5-ASA, activated by the hydroxyl and amino groups, attacks the deuteronium ion (D⁺) to form a resonance-stabilized carbocation intermediate (a sigma complex).[14][15] Subsequent loss of a proton (H⁺) from the same position restores aromaticity and results in the incorporation of a deuterium atom. The reaction is driven to completion by using a large excess of the deuterated solvent.

Experimental Protocol: Acid-Catalyzed Synthesis

  • Preparation: In a sealed, heavy-walled pressure vessel equipped with a magnetic stir bar, suspend 5-Aminosalicylic acid (1.0 g, 6.53 mmol) in Deuterium Oxide (D₂O, 20 mL).

  • Catalysis: Carefully add deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O, 1.0 mL) to the suspension. Safety Note: This reaction should be performed in a well-ventilated fume hood. The addition of acid is exothermic.

  • Reaction: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots, neutralizing, and analyzing via ¹H NMR to observe the disappearance of the aromatic proton signals.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of a base (e.g., anhydrous Na₂CO₃ or a solution of NaOD in D₂O) until the pH is approximately 4-5, at which point the product will precipitate.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold D₂O, followed by a non-protic solvent like diethyl ether to aid in drying.

  • Drying: Dry the resulting solid under high vacuum to yield 5-Aminosalicylic acid-d3.

Method 2: Metal-Catalyzed H/D Exchange

Causality & Expertise: Heterogeneous transition metal catalysts, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), provide an alternative route for H/D exchange.[16][17][18] The mechanism is complex but is believed to involve the oxidative addition of a C-H bond to the metal surface, followed by reductive elimination with a deuterium species.[19] This method can often be performed under milder conditions than high-temperature acid catalysis and may offer different selectivity profiles. Using D₂O as the deuterium source is cost-effective and practical.[18]

Experimental Protocol: Metal-Catalyzed Synthesis

  • Preparation: To a flask suitable for hydrogenation, add 5-Aminosalicylic acid (1.0 g, 6.53 mmol) and 10% Palladium on Carbon (Pd/C, 100 mg, 10% w/w).

  • Solvent: Add Deuterium Oxide (D₂O, 25 mL) to the flask.

  • Reaction: Seal the vessel, purge with nitrogen gas, and then introduce Deuterium gas (D₂) to a pressure of 1-3 bar. Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Work-up: Cool the reaction to room temperature and carefully vent the D₂ gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of hot D₂O.

  • Purification: Reduce the volume of the combined filtrate under reduced pressure. The product will crystallize upon cooling.

  • Isolation: Collect the crystals by vacuum filtration, wash with a minimal amount of cold D₂O, and dry under high vacuum.

Part 4: Definitive Characterization of the Deuterium Labeling Position

A self-validating protocol requires orthogonal analytical techniques to confirm the identity, purity, isotopic enrichment, and, most critically, the exact position of the deuterium labels. NMR spectroscopy and mass spectrometry are the primary tools for this validation.

Caption: Workflow for the definitive analytical verification of synthesized 5-Aminosalicylic acid-d3.

Mass Spectrometry (MS)

MS is the first step to confirm successful deuterium incorporation by verifying the expected mass increase.

  • Principle: The molecular weight of 5-ASA (C₇H₇NO₃) is 153.04 g/mol . The replacement of three hydrogen atoms (1.008 amu) with three deuterium atoms (2.014 amu) results in a molecular weight of 156.06 g/mol for 5-ASA-d3 (C₇H₄D₃NO₃).

  • Methodology: High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) is ideal.

    • Expected Result: In positive ion mode, the protonated molecule [M+H]⁺ for 5-ASA appears at m/z 154.05.[20] For the fully tri-deuterated product, the corresponding ion [M+H]⁺ should be observed at m/z 157.07. HRMS provides the accuracy to confirm the elemental formula.

  • Tandem MS (MS/MS): Fragmentation analysis further supports the structure. A characteristic fragmentation of 5-ASA is the loss of water ([M+H–H₂O]⁺), resulting in a fragment at m/z 136.04.[20] For 5-ASA-d3, this same loss of H₂O from the m/z 157.07 precursor ion would yield a fragment at m/z 139.06.

CompoundFormulaExact MassExpected [M+H]⁺ (m/z)Expected [M+H–H₂O]⁺ (m/z)
5-ASA C₇H₇NO₃153.0426154.0504136.0398
5-ASA-d3 C₇H₄D₃NO₃156.0614157.0691139.0585
Table 1: Comparison of expected exact mass values for 5-ASA and 5-ASA-d3.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the degree of deuteration, NMR is the definitive technique for determining the position of the labels.

  • ¹H NMR Spectroscopy: This is the most direct method for positional verification. The replacement of a proton with a deuteron results in the disappearance of the corresponding signal in the ¹H NMR spectrum.

    • Methodology: Acquire a high-resolution ¹H NMR spectrum of the synthesized product in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expected Result: A standard ¹H NMR spectrum of 5-ASA in DMSO-d₆ shows distinct signals for the aromatic protons.[21][22] For a successfully synthesized 5-ASA-d3 (labeled at C3, C4, C6), these three signals should be absent or significantly diminished (>98% reduction in integration). The labile protons on -OH, -COOH, and -NH₂ will also exchange with the solvent deuterium and may not be observed.

Proton PositionExpected Chemical Shift (δ, ppm) in 5-ASA[21][22]Expected Observation in 5-ASA-d3
H-6~7.13 (d)Signal absent
H-4~6.69 (dd)Signal absent
H-3~6.69 (d)Signal absent
-OH, -COOH, -NH₂Broad, variableSignals absent (exchanged with solvent)
Table 2: Comparison of expected ¹H NMR signals for 5-ASA vs. 5-ASA-d3 in DMSO-d₆.
  • ²H (Deuterium) NMR Spectroscopy: This technique provides positive evidence of deuterium incorporation.

    • Methodology: Acquire a ²H NMR spectrum in a non-deuterated solvent (e.g., DMSO-h₆).[23]

    • Expected Result: The spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. For 5-ASA-d3, peaks should appear around 7.1 ppm and 6.7 ppm, confirming the presence of deuterium on the aromatic ring.

References

  • Nickel-catalysed hydrogen exchange of aniline, phenol, and their alkylated derivatives with deuterium oxide. Australian Journal of Chemistry. [Link]

  • Wickremsinhe, E., et al. (2016). Deuterated drugs; where are we now? Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. [Link]

  • Deuterated drug. Wikipedia. [Link]

  • Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Smith, A. M., et al. (2017). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters. [Link]

  • Derdau, V., et al. (2009). Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. Chemistry--A European Journal. [Link]

  • MacKenzie, C. A., et al. (2014). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education. [Link]

  • Xu, F., et al. (2017). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences. [Link]

  • Werstiuk, N. H. & Kadai, T. (1974). The high temperature-dilute acid (HTDA) method of deuteration. The deuteration of phenol and aniline hydrochloride. Canadian Journal of Chemistry. [Link]

  • Lü, H., et al. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry. [Link]

  • GIBSON, G. G., et al. (1998). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. Molecules. [Link]

  • Derdau, V., et al. (2009). Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2021). 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. Molecules. [Link]

  • Ali, R. A. R., et al. (2016). Synthesis and in vitro/in vivo evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis. Drug Design, Development and Therapy. [Link]

  • Fernández-Casado, J., et al. (2023). Alkali-metal bases as catalysts for hydrogen isotopic exchange. Catalysis Science & Technology. [Link]

  • Navarrete-Vázquez, G., et al. (2012). Synthesis and Theoretical Calculations of 5-Aminosalicylic Acid Derivatives as Potential Analgesic Agents. ResearchGate. [Link]

  • Wang, P., et al. (2023). Selective Dearomatic Deuteration of (Het)arenes via Electrophotocatalysis. CCS Chemistry. [Link]

  • Schrempp, M., et al. (2021). Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes. Organic Letters. [Link]

  • Deuterium Exchange in Aromatic Systems. YouTube. [Link]

  • Květina, J., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B. [Link]

  • Shinde, S., et al. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. Bioorganic & Medicinal Chemistry. [Link]

  • CN111548283A - One-pot catalytic synthesis method of 5-aminosalicylic acid.
  • Květina, J., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B. [Link]

  • IR (A) and ¹H-NMR (B) spectra of 5-aminosalicylic acid (5-ASA),... ResearchGate. [Link]

  • The Deuterium Isotope Effect in Aromatic Sulphonation. University of Glasgow. [Link]

  • Wang, D., et al. (2023). Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. Organic Letters. [Link]

  • Garnett, J.L. & Sollich, W.A. (1965). Catalytic deuterium exchange reactions with aromatics VI. Studies in platinum catalyst reproducibility and activation procedures. Journal of Catalysis. [Link]

  • HPLC Methods for analysis of 5-Aminosalicylic acid. HELIX Chromatography. [Link]

  • Stability tests of 5-Aminosalicylic acid containing solutions and chitosan-Ca-alginate microparticles prepared by spray-drying. ResearchGate. [Link]

  • Dissolution profiles of mesalazine formulations in vitro. ResearchGate. [Link]

  • Synthesis of meta-functionalized phenols and anilines. ResearchGate. [Link]

  • Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid). ACS Measurement Science Au. [Link]

  • Jung, Y.J., et al. (2000). Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid. Journal of Pharmacy and Pharmacology. [Link]

  • Hulikal, V. Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

  • Abdeen, A., et al. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Journal of Environmental & Analytical Toxicology. [Link]

  • Shank-Retzlaff, M. L., et al. (2024). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Communications Biology. [Link]

  • D'Incà, R., et al. (2011). Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? World Journal of Gastroenterology. [Link]

  • Safety, Pharmacokinetics, and Bioequivalence Characterization of Two Different Strengths of Mesalazine Gastro-Resistant Tablets. MDPI. [Link]

Sources

5-Aminosalicylic Acid-d3 Disodium: Comprehensive Safety Data Sheet (SDS) and LC-MS/MS Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Core Application Guide

Executive Summary

In the landscape of pharmacokinetic (PK) and pharmacodynamic (PD) profiling for inflammatory bowel disease (IBD) therapeutics, 5-Aminosalicylic acid-d3 disodium (Mesalamine-d3 disodium) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS)[1]. Native 5-ASA (mesalamine) presents significant analytical challenges due to its extreme polarity, zwitterionic nature, and susceptibility to oxidative degradation.

As a Senior Application Scientist, I have structured this guide to move beyond a standard Material Safety Data Sheet (MSDS). This whitepaper synthesizes critical safety and handling parameters with field-proven mechanistic insights and self-validating LC-MS/MS protocols, ensuring rigorous analytical accuracy in your drug development workflows.

PART 1: Chemical Identity & Safety Data Sheet (SDS) Profile

The selection of the disodium salt of 5-ASA-d3 is not merely a convenience; it is a critical experimental requirement. Native 5-ASA is notoriously insoluble in standard organic solvents and neutral aqueous buffers[2]. The disodium formulation drastically enhances aqueous solubility, ensuring rapid, homogenous dissolution during the preparation of internal standard spiking solutions[1].

Table 1: Chemical and Physical Properties
ParameterSpecification
Product Name 5-Aminosalicylic acid-d3 disodium
Synonyms Mesalamine-d3 disodium, 5-ASA-d3 disodium[1]
Isotopic Purity Deuterium labeled (d3) on the aromatic ring
Appearance Off-white to gray powder[3]
Storage Temperature 2-8°C, protect from light and moisture[3]
Solubility Highly soluble in water (due to disodium salt formulation)
Table 2: Hazard Identification & Handling (GHS Classification)
Hazard CategoryGHS Code & Description
Signal Word Warning [3]
Skin Irritation H315: Causes skin irritation (Skin Irrit. 2)[3]
Skin Sensitization H317: May cause an allergic skin reaction (Skin Sens. 1)[3]
Eye Irritation H319: Causes serious eye irritation (Eye Irrit. 2)[3]
Target Organ Toxicity H335: May cause respiratory irritation (STOT SE 3)[3]
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338[3]
Required PPE N95 dust mask, Eyeshields, Chemical-resistant gloves[3]

PART 2: Mechanistic Grounding & Pharmacodynamics (E-E-A-T)

To properly design PD assays, scientists must understand the cellular targets of the parent drug. 5-ASA exerts its anti-inflammatory effects locally in the colonic mucosa rather than systemically[4].

Causality of Action: 5-ASA acts as a specific agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [1],[5]. Activation of PPARγ induces E3 ubiquitin ligase activity, which rapidly degrades the p65 subunit, effectively paralyzing the NF-κB signaling cascade[1]. Concurrently, 5-ASA directly inhibits p21-activated kinase 1 (PAK1)[1] and suppresses the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymatic pathways[2],[6]. This multi-target blockade leads to a profound reduction in mucosal pro-inflammatory mediators, specifically Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4)[2],[5].

G ASA 5-ASA (Mesalamine) PPAR PPARγ Activation ASA->PPAR Agonist PAK1 PAK1 Inhibition ASA->PAK1 Inhibits mRNA COXLOX COX-2 / 5-LOX Inhibition ASA->COXLOX Enzymatic block NFKB NF-κB Degradation/Inhibition PPAR->NFKB E3 Ligase Activity PAK1->NFKB Prevents Activation PGE2 ↓ PGE2 & LTB4 Synthesis COXLOX->PGE2 Reduces synthesis INFLAM ↓ Mucosal Inflammation NFKB->INFLAM Downregulates cytokines PGE2->INFLAM Reduces edema/pain

Fig 1: 5-ASA cellular signaling pathway modulating PPARγ, NF-κB, and COX/LOX.

PART 3: Experimental Methodology - LC-MS/MS Quantification

The Analytical Challenge

Native 5-ASA is amphoteric, possessing an amine, a carboxylic acid, and a phenolic hydroxyl group. At physiological pH, it exists as a highly polar zwitterion, resulting in virtually zero retention on standard C18 reverse-phase columns and severe ion suppression in the mass spectrometer[7].

The Solution: Derivatization & Isotopic Dilution

To create a self-validating system , we utilize 5-ASA-d3 disodium as an internal standard combined with chemical derivatization. Propionic anhydride selectively acylates the primary amine, converting it to an N-propionyl amide[7]. The Causality: This neutralizes the basic character of the molecule. When the matrix is subsequently acidified, the remaining carboxylic acid is fully protonated, driving the now highly lipophilic molecule into the organic phase during Liquid-Liquid Extraction (LLE)[7]. Because the d3-isotope undergoes the exact same chemical conversion and extraction efficiency as the native analyte, any volumetric losses are mathematically normalized.

Step-by-Step Protocol
  • Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of 5-ASA-d3 disodium working solution (Internal Standard)[7],[1].

  • Derivatization: Add propionic anhydride to the matrix to convert the ionizable amino group to a non-ionizable N-propionyl amino moiety[7]. Vortex briefly.

  • Acidification: Acidify the medium using dilute HCl to suppress the ionization of the carboxylic acid group.

  • Extraction: Perform LLE by adding 1 mL of ethyl acetate[7]. Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.

  • Drying: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase (e.g., 0.2% formic acid and 2 mM ammonium acetate in water/methanol)[7].

  • Analysis: Inject into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) negative electrospray ionization (ESI-) mode[7].

Workflow Plasma Plasma Sample + 5-ASA-d3 IS Deriv Derivatization (Propionic Anhydride) Plasma->Deriv LLE Liquid-Liquid Extraction (Ethyl Acetate, Acidic pH) Deriv->LLE LC Chromatographic Separation (C18/Phenyl Column) LLE->LC MS Tandem Mass Spectrometry (MRM Mode, ESI-) LC->MS

Fig 2: LC-MS/MS sample preparation workflow for mesalamine using 5-ASA-d3 IS.

Table 3: LC-MS/MS Validation Parameters

Data synthesized from validated clinical PK methodologies.

Parameter Performance Metric
Analyte / IS 5-ASA / 5-ASA-d3
Lower Limit of Quantification (LLOQ) 5.0 ng/mL[7]
Linearity Range 5.0 - 4000 ng/mL[7],[8]
Extraction Recovery >90%[8]

| Intra/Inter-day Precision (RSD) | < 6.0%[9],[8] |

References

1.[7] Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry - ResearchGate URL: 2.[9] The Microbiota in Inflammatory Bowel Disease - SciSpace URL: 3.[3] 5-Aminosalicylic acid = 99 89-57-6 - Sigma-Aldrich URL: 4.[2] 5-Aminosalicylic Acid (5-ASA, CAS Number: 89-57-6) - Cayman Chemical URL: 5.[8] A Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid - ResearchGate URL: 6.[4] GIAZO® (balsalazide disodium) tablets, for oral use - FDA URL: 7.[6] Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease - ResearchGate URL: 8.[1] 5-Aminosalicylic acid-d3 disodium (Mesalamine-d3 disodium) | Stable Isotope - MedChemExpress URL: 9.[5] 5-aminosalicylic acid suppresses osteoarthritis through the OSCAR-PPARγ axis - PMC URL:

Sources

Synthesis pathways for deuterated Mesalamine disodium

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Pathways for Deuterated Mesalamine Disodium

Executive Summary

This technical guide details the synthesis of Deuterated Mesalamine Disodium (Disodium 5-amino-2-hydroxybenzoate-d3), a stable isotope-labeled variant of the anti-inflammatory agent Mesalamine (5-ASA). The primary target for stable labeling is the aromatic ring (


), yielding Mesalamine-d3 . This isotopologue serves as a critical internal standard for LC-MS/MS bioanalysis and a tool for investigating metabolic pathways (e.g., N-acetylation via NAT1) where kinetic isotope effects (KIE) may be relevant.

While Mesalamine is typically administered as a free acid or hydrochloride salt, the disodium salt form is synthesized here to maximize aqueous solubility for parenteral formulations or specific in vitro assays requiring high concentrations at neutral-basic pH.

Strategic Analysis & Retrosynthesis

The synthesis must address two distinct challenges:

  • Isotopic Incorporation: Introducing deuterium (D) onto the aromatic scaffold at positions 3, 4, and 6 with high enrichment (>98 atom% D).

  • Salt Formation: Converting the zwitterionic free acid into the disodium salt without inducing degradation (oxidation of the electron-rich phenol).

Target Molecule:

  • Chemical Name: Disodium 3,4,6-trideuterio-5-amino-2-hydroxybenzoate.

  • Isotopic Pattern: Deuterium at aromatic positions

    
    .
    
  • Labile Protons: The amino (

    
    ) and hydroxyl (
    
    
    
    ) protons will exchange rapidly with solvent; therefore, "deuteration" refers strictly to the carbon-bound deuterium.
Retrosynthetic Logic
  • Pathway A (Direct Exchange): Exploits the electron-rich nature of the 5-ASA ring. The amino and hydroxyl groups activate the ortho/para positions, making them susceptible to Electrophilic Aromatic Substitution (EAS) with

    
    .
    
  • Pathway B (De Novo): Builds the molecule from pre-deuterated precursors (e.g., Salicylic Acid-d4) via nitration and reduction. This avoids "scrambling" and yields higher isotopic purity.

Retrosynthesis cluster_legend Legend Target Mesalamine-d3 Disodium (Target) Intermediate Mesalamine-d3 (Free Acid) Target->Intermediate Salt Formation (2 eq. NaOH) PrecursorA 5-Aminosalicylic Acid (Protio-substrate) Intermediate->PrecursorA Pathway A: H/D Exchange (DCl/D2O) PrecursorB Salicylic Acid-d4 Intermediate->PrecursorB Pathway B: Nitration & Reduction key1 Final Product key2 Key Intermediate

Figure 1: Retrosynthetic analysis showing the two primary routes to the deuterated free acid, followed by salt formation.

Pathway 1: Acid-Catalyzed H/D Exchange (Direct Labeling)

This method is the most direct, utilizing the high reactivity of the aniline/phenol ring. It is ideal for producing internal standards where small amounts of d2/d1 impurities are acceptable, though optimization can yield >95% d3.

Mechanism

The reaction proceeds via reversible Electrophilic Aromatic Substitution. In the presence of excess


 (from DCl/D2O), the thermodynamic equilibrium shifts toward the deuterated product due to the high concentration of the deuterium source.
Protocol
  • Dissolution: Suspend 5-Aminosalicylic acid (1.0 eq) in

    
     (10-15 volumes).
    
  • Acidification: Add concentrated DCl (35% in

    
    ) until the solid dissolves and pH < 1. The protonated amine (
    
    
    
    ) deactivates the ring slightly, but the hydroxyl group remains a strong activator.
  • Exchange Reaction:

    • Heat the solution to 90°C - 100°C in a sealed pressure tube (to prevent loss of

      
      ).
      
    • Maintain reaction for 24-48 hours . Monitor by NMR (disappearance of aromatic signals).[1]

    • Note: If exchange is incomplete, cool, evaporate solvent, add fresh

      
      /DCl, and repeat (iterative exchange).
      
  • Workup:

    • Cool to room temperature.

    • Adjust pH to 4.0–5.0 (isoelectric point) using NaOD (40% in

      
      ).
      
    • Mesalamine-d3 precipitates as a zwitterion.

    • Filter and wash with cold

      
       (minimal) or acetone.
      
    • Dry under vacuum.

Critical Control Point: Oxygen must be excluded during heating to prevent oxidation to quinone-imines. Sparge solvents with Argon.

Pathway 2: De Novo Synthesis (High Purity)

For applications requiring >98% isotopic purity without "scrambling," this pathway is superior. It starts with a fully deuterated scaffold.

Workflow
  • Nitration:

    • Precursor: Salicylic Acid-d4 (commercially available).

    • Reagents:

      
       / 
      
      
      
      (controlled temperature < 20°C).
    • Product: 5-Nitro-2-hydroxybenzoic acid-d3.

    • Note: The nitration occurs para to the hydroxyl group. The meta-directing carboxyl group reinforces this regioselectivity.

  • Reduction:

    • Reagents:

      
       (gas), Pd/C (10%), in Methanol/Water.
      
    • Alternative: Sodium Dithionite (

      
      ) in alkaline solution (avoids metal catalysts if trace metals are a concern).
      
    • Product: 5-Amino-2-hydroxybenzoic acid-d3 (Mesalamine-d3).[2][3]

DeNovoPathway Step1 Salicylic Acid-d4 Step2 Nitration (HNO3/H2SO4) Step1->Step2 Step3 5-Nitro-SA-d3 (Intermediate) Step2->Step3 Step4 Reduction (H2, Pd/C) Step3->Step4 Step5 Mesalamine-d3 (Free Acid) Step4->Step5

Figure 2: De Novo synthesis route ensuring high isotopic fidelity.

Conversion to Disodium Salt

Mesalamine is amphoteric. To form the Disodium salt, both the carboxylic acid (


) and the phenolic hydroxyl (

) must be deprotonated.
Protocol
  • Stoichiometry: Accurately weigh Mesalamine-d3 (Free Acid). Calculate the required Sodium Hydroxide (NaOH) as 2.05 equivalents .

    • Why 2.05 eq? A slight excess ensures complete deprotonation of the weak phenol, pushing the equilibrium to the disodium form.

  • Reaction:

    • Dissolve NaOH in degassed water (minimum volume).

    • Add Mesalamine-d3 slowly under Argon atmosphere (Phenolates are oxidation-sensitive).

    • Stir until fully dissolved (solution will be yellow/brownish; darker color indicates oxidation).

  • Lyophilization:

    • Do not use heat to dry (risk of decarboxylation or oxidation).

    • Flash freeze the solution and lyophilize (freeze-dry) to obtain Mesalamine-d3 Disodium as a hygroscopic powder.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

Data Table: Physical & Chemical Properties

PropertyMesalamine (Free Acid)Mesalamine-d3 Disodium
Formula


MW 153.14 g/mol 200.13 g/mol (approx)
Solubility (Water) ~0.8 mg/mL (Poor)>100 mg/mL (High)
pH (1% soln) ~4.0>10.0
Isotopic Label None3,4,6-Trideuterio

Analytical Validation

Every batch must be validated to ensure the salt form is correct and the deuterium label is intact.

A. Proton NMR ( -NMR)
  • Solvent:

    
     (Note: 
    
    
    
    and
    
    
    protons will not be visible due to exchange).
  • Expectation for Protio-Mesalamine: Three aromatic signals (d, dd, d) between 6.8–7.8 ppm.

  • Expectation for Mesalamine-d3: Silent aromatic region. No signals should be observed between 6.5–8.0 ppm.

  • Residual Proton Calculation: Integrate the aromatic region against an internal standard (e.g., Maleic acid) to calculate % Deuteration. Target < 1% residual H.

B. Mass Spectrometry (LC-MS)
  • Method: ESI Negative Mode (preferred for carboxylic acids) or Positive Mode.

  • Result:

    • Mesalamine-d0:

      
      
      
    • Mesalamine-d3:

      
      
      
  • Shift: +3 Da shift confirms the incorporation of 3 deuterium atoms.

References

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 2022.[1]

  • Mesalamine-d3 (Chemical Structure & Properties). PubChem, National Library of Medicine.

  • Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. Molecules, 2020. (Describes synthetic manipulation of the 5-ASA scaffold).

  • Mesalamine Disodium Salt Formation & Stability. Drug Development and Industrial Pharmacy (General reference on salicylate salt forms). Note: Specific disodium salt data extrapolated from Balsalazide Disodium literature.

  • Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 2019.

Sources

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 5-Aminosalicylic Acid in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of 5-aminosalicylic acid (5-ASA, Mesalazine) in human plasma. To counteract analytical variability, including matrix effects and extraction inconsistencies, a stable isotope-labeled internal standard, 5-ASA-d3, is employed. The protocol outlines a straightforward protein precipitation extraction procedure, followed by a rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving 5-ASA.

Introduction: The Imperative for Precise 5-ASA Quantification

5-Aminosalicylic acid (5-ASA) is an anti-inflammatory agent and the active moiety of several prodrugs, forming the cornerstone of treatment for inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease.[1][2] Given its therapeutic significance, the accurate measurement of 5-ASA concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring to optimize patient outcomes.[3][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[5] However, the complexity of biological matrices like plasma can introduce significant analytical challenges, most notably matrix effects, which can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[6][7][8]

To address these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed, utilizing a stable isotope-labeled internal standard (SIL-IS).[9] A deuterated internal standard, such as 5-ASA-d3, is the ideal choice as it is chemically and physically almost identical to the analyte.[10][11] This near-perfect mimicry ensures that it co-elutes with the analyte and experiences the same matrix effects and any analyte loss during sample preparation.[9][12] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.[9][13] This method adheres to the principles outlined in regulatory guidelines for bioanalytical method validation, such as those from the FDA.[14][15][16]

Experimental Workflow

The overall analytical workflow is a streamlined process designed for high-throughput analysis, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_spike Spike with 5-ASA-d3 IS plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute & Inject supernatant->dilute lc UPLC Separation dilute->lc ms Tandem MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: Overall bioanalytical workflow for 5-ASA quantification.

Materials and Reagents

  • Analytes: 5-Aminosalicylic acid (5-ASA) and 5-Aminosalicylic acid-d3 (5-ASA-d3).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water.

  • Biological Matrix: Human plasma with K2EDTA as anticoagulant.

Instrumentation and Conditions

Liquid Chromatography
ParameterCondition
SystemUPLC System
ColumnC18 Column (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry
ParameterCondition
SystemTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transitions Analyte
5-ASA
5-ASA-d3

Note: MS parameters should be optimized for the specific instrument in use. The precursor ion for 5-ASA corresponds to [M+H]+, and the product ion results from the loss of water [M+H–H2O]+.[17]

Detailed Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-ASA and 5-ASA-d3 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the 5-ASA stock solution with 50:50 methanol:water to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 5-ASA-d3 stock solution with 50:50 methanol:water.

Sample Preparation: Protein Precipitation

This protocol is designed for its simplicity and high-throughput compatibility.

sample_prep start Start step1 Pipette 100 µL of plasma sample (Calibrator, QC, or Unknown) start->step1 step2 Add 20 µL of 5-ASA-d3 Working Solution (100 ng/mL) step1->step2 step3 Add 300 µL of Acetonitrile step2->step3 step4 Vortex for 1 minute step3->step4 step5 Centrifuge at 13,000 rpm for 10 minutes step4->step5 step6 Transfer 100 µL of supernatant step5->step6 step7 Add 100 µL of 0.1% Formic Acid in Water step6->step7 step8 Vortex briefly and inject into LC-MS/MS step7->step8 end End step8->end

Caption: Step-by-step protein precipitation protocol.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibration standard, quality control, or unknown sample).

  • Add 20 µL of the 100 ng/mL 5-ASA-d3 internal standard working solution to each tube and vortex briefly.[3]

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[18]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Add 100 µL of 0.1% formic acid in water to the supernatant.

  • Cap the vial or seal the plate, vortex briefly, and place in the autosampler for analysis.

Method Validation Considerations

The developed method should be validated in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[10][13][14] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of 5-ASA and 5-ASA-d3 in blank plasma from multiple sources.

  • Linearity and Range: The calibration curve should exhibit a linear response over the desired concentration range (e.g., 2-1200 ng/mL).[3]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[3]

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. The use of 5-ASA-d3 is expected to compensate for matrix effects.[7][19]

  • Recovery: The efficiency of the extraction process for both the analyte and the internal standard.

  • Stability: Stability of 5-ASA in plasma under various conditions (freeze-thaw, bench-top, long-term storage).[3]

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of 5-aminosalicylic acid in human plasma. The use of a deuterated internal standard, 5-ASA-d3, is critical for ensuring the accuracy and precision of the results by mitigating analytical variability inherent in complex biological matrices. The described sample preparation protocol is simple and rapid, making the method suitable for high-throughput bioanalysis in a drug development or clinical setting.

References

  • Benchchem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
  • Zhang, Y., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1081-1082, 1-8.
  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1095-1098.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Suneetha, A. (2012). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 363-369.
  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Nobilis, M., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography A, 1119(1-2), 299-308.
  • Wang, Y., et al. (2024). Pharmacokinetic and safety profiles of mesalazine enema in healthy Chinese subjects: A single- and multiple-dose study. Frontiers in Pharmacology, 15, 1346059.
  • Raghu, P. S., et al. (2014). Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS and Its Application to a Bioequivalence Study. Journal of Bioanalysis & Biomedicine, 6(3), 051-059.
  • Banda, J., et al. (2016). Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. Journal of Chromatography B, 1022, 117-124.
  • Banks, C. E., & Foster, C. W. (2023). Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid). ACS Measurement Science Au, 3(6), 464-476.
  • Li, Y., et al. (2020). Simultaneous determination of five essential amino acids in plasma of Hyperlipidemic subjects by UPLC-MS/MS. Journal of Clinical Laboratory Analysis, 34(3), e23103.

Sources

Title: Strategic Mobile Phase Optimization for the Chromatographic Separation of Mesalazine (5-ASA) and its Deuterated Analog, 5-ASA-d3

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by Gemini Scientific

Abstract

This comprehensive application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the strategic optimization of mobile phases for the robust separation of 5-aminosalicylic acid (5-ASA, Mesalazine) and its deuterated internal standard, 5-ASA-d3 disodium. Moving beyond generic templates, this guide delves into the causal relationships between the physicochemical properties of these amphoteric analytes and the mobile phase parameters. We will explore the rationale behind selecting chromatographic modes—Reversed-Phase (RP) versus Hydrophilic Interaction Liquid Chromatography (HILIC)—and present systematic protocols for method development. Key considerations, including the influence of pH on analyte ionization, the function of mobile phase additives, and the management of the deuterium isotope effect, are explained with scientific rigor. The protocols herein are designed as self-validating systems, grounded in authoritative principles to ensure the development of accurate, reproducible, and reliable bioanalytical methods in line with regulatory expectations.[1][2][3]

Foundational Principles: Understanding the Analyte

Successful method development begins not with the instrument, but with a thorough understanding of the analyte's chemical nature. Mesalazine (5-ASA) is a polar, amphoteric compound, meaning it possesses both acidic (carboxylic acid) and basic (amine) functional groups.[4] Its deuterated internal standard, 5-ASA-d3, shares these properties but with subtle differences in physicochemical behavior due to the substitution of hydrogen with deuterium.[5][6]

  • Polarity and Solubility: 5-ASA is a water-soluble, polar molecule.[7][8] This inherent polarity can make it challenging to achieve sufficient retention on traditional reversed-phase columns, which separate based on hydrophobicity.[9][10]

  • Amphoteric Nature and pKa: The ionization state of 5-ASA is highly dependent on the pH of the mobile phase. It has two primary pKa values: one for the carboxylic acid group (~3.0) and one for the amino group (~6.0). The mobile phase pH dictates whether these groups are ionized or neutral, which in turn governs the molecule's overall charge and its interaction with the stationary phase. Controlling pH is therefore the most critical factor in controlling retention and selectivity.[11]

  • The Deuterium Isotope Effect: The substitution of hydrogen with deuterium in 5-ASA-d3 creates a C-D bond that is slightly stronger and shorter than a C-H bond.[12] This can lead to minor differences in polarity and van der Waals interactions. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.[12][13][14][15] While often minimal, this effect must be managed to ensure accurate integration and quantification, especially if baseline separation between the analyte and its internal standard occurs.

Strategic Selection of Chromatographic Mode

The polarity of 5-ASA presents a choice between two primary chromatographic strategies: modifying a reversed-phase system to retain a polar analyte or embracing a mode designed for polar compounds.

Reversed-Phase (RP) Chromatography

RP-HPLC is the workhorse of most analytical labs. For 5-ASA, success hinges on manipulating the mobile phase to increase retention and achieve symmetrical peak shapes.

  • Mechanism: Separation is based on hydrophobic interactions. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Polar analytes like 5-ASA have weak interactions with the stationary phase and tend to elute quickly in highly aqueous mobile phases.

  • Why Choose It: Ubiquity of columns and established expertise. Mobile phase modifications can often provide adequate retention.

  • Key Challenge: Achieving sufficient retention and avoiding peak tailing, which can occur due to secondary interactions between the analyte and residual silanols on the stationary phase surface.[16]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for separating highly polar and hydrophilic compounds that are poorly retained in RP systems.[17][18][19][20]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[9][18] A water-rich layer is adsorbed onto the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. Dipole-dipole and hydrogen bonding interactions are dominant retention mechanisms.[17]

  • Why Choose It: Excellent retention for polar compounds, often providing complementary selectivity to RP.[9] The high organic content of the mobile phase is beneficial for mass spectrometry (MS) detection, as it promotes efficient desolvation and ionization.[17]

  • Key Challenge: HILIC can be more sensitive to the sample solvent composition and requires careful equilibration to ensure reproducibility.[18]

The Role of Mobile Phase Components: A Deeper Dive

The mobile phase is not merely a carrier; it is an active participant in the separation. Each component must be chosen deliberately.

The Organic Modifier
  • Acetonitrile (ACN): The preferred organic solvent for both RP and HILIC modes when analyzing 5-ASA. Its lower viscosity compared to methanol results in lower backpressure, and its UV transparency is advantageous for UV detection.[21] In HILIC, ACN is the weak solvent, essential for establishing the partitioning mechanism.

  • Methanol (MeOH): Can be screened as an alternative to ACN in RP mode. It is a more polar solvent and can offer different selectivity. However, its higher viscosity leads to higher backpressure.

The Aqueous Modifier: pH Control and Buffering

For an amphoteric compound like 5-ASA, controlling the mobile phase pH is paramount. The goal is to suppress the ionization of at least one of the functional groups to promote a consistent, reproducible interaction with the stationary phase.[22]

  • Formic Acid (FA): A common additive used to lower the mobile phase pH to a range of ~2.5-3.5.[21][23] At this pH, the carboxylic acid group of 5-ASA is largely protonated (neutral), while the amino group is protonated (positive charge). This suppresses ionization of the acidic group and minimizes peak tailing caused by interactions with silanol groups on the column.[16] It is also highly volatile, making it ideal for LC-MS applications.[23][24]

  • Acetic Acid: Similar to formic acid, it is used to control pH in the acidic range. Some methods have successfully used acetic acid for 5-ASA analysis.[25][26]

  • Ammonium Formate (AF) & Ammonium Acetate (AA): These are volatile buffers, excellent for LC-MS.[11][27] They can be used to buffer the mobile phase at a specific pH, providing better reproducibility than using an acid alone.[11] The addition of ammonium formate to a formic acid mobile phase can increase the ionic strength, which has been shown to improve peak shape and separation efficiency for some compounds.[28][29][30]

The diagram below illustrates the decision-making process for optimizing the mobile phase for 5-ASA and its deuterated internal standard.

Mobile_Phase_Optimization_Workflow start Start: Separation of 5-ASA & 5-ASA-d3 mode_select Select Chromatographic Mode start->mode_select rp_path Reversed-Phase (RP) mode_select->rp_path  Default Choice hilic_path HILIC mode_select->hilic_path  Poor RP Retention rp_screen Initial RP Screening - Organic: ACN vs. MeOH - Aqueous: 0.1% Formic Acid rp_path->rp_screen hilic_screen Initial HILIC Screening - Organic: >80% ACN - Aqueous: Ammonium Formate Buffer hilic_path->hilic_screen evaluate Evaluate Results: - Retention Factor (k') - Resolution (Rs) - Peak Asymmetry (As) - Isotope Effect (ΔtR) rp_screen->evaluate hilic_screen->evaluate decision Criteria Met? evaluate->decision fine_tune Fine-Tuning - Adjust Gradient Slope - Optimize Additive Conc. - Modify pH (if buffered) decision->fine_tune No final_method Final Validated Method decision->final_method Yes fine_tune->evaluate

Caption: Workflow for mobile phase optimization.

The ionization state of 5-ASA is critical for its retention in reversed-phase chromatography. The following diagram shows how mobile phase pH affects the molecule's charge and its interaction with a non-polar C18 stationary phase.

Caption: Influence of pH on 5-ASA ionization and retention.

Experimental Protocols for Mobile Phase Optimization

The following protocols provide a systematic approach to developing a robust separation method. All protocols assume the use of a standard HPLC or UHPLC system coupled with a UV or Mass Spectrometer detector.

Safety Precaution: Always handle solvents and chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Initial Mobile Phase Screening in Reversed-Phase Mode

Objective: To quickly assess baseline conditions and determine the most promising organic modifier and aqueous phase for retaining 5-ASA and 5-ASA-d3.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Ultrapure water

  • Formic acid (LC-MS grade)

  • Analytical standards of 5-ASA and 5-ASA-d3 disodium

  • C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% Formic Acid in Water (v/v).

    • Mobile Phase B1: 0.1% Formic Acid in Acetonitrile (v/v).

    • Mobile Phase B2: 0.1% Formic Acid in Methanol (v/v).

  • Prepare Standard Solution: Prepare a 1 µg/mL mixed standard solution of 5-ASA and 5-ASA-d3 in Mobile Phase A1.

  • Set Chromatographic Conditions (Screening Run 1: ACN):

    • Column: C18

    • Mobile Phase A: A1

    • Mobile Phase B: B1

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.

  • Execute and Evaluate: Inject the standard solution and run the gradient. Evaluate the chromatogram for:

    • Retention times of 5-ASA and 5-ASA-d3.

    • Peak shape (asymmetry).

    • Resolution between the two peaks.

  • Set Chromatographic Conditions (Screening Run 2: MeOH):

    • Thoroughly flush the system.

    • Mobile Phase B: B2

    • Repeat steps 3 and 4 using the methanol-based mobile phase.

  • Compare and Select: Compare the results from the ACN and MeOH runs. Select the organic modifier that provides better retention, peak shape, and initial separation. For polar compounds like 5-ASA, ACN often yields sharper peaks.

ParameterRun 1 (ACN)Run 2 (MeOH)Desired Outcome
Retention Time (tR) of 5-ASA Typically shorterTypically longerk' > 2 (sufficient retention)
Peak Asymmetry (As) Often < 1.2May be slightly higherAs close to 1.0 as possible
Resolution (Rs) VariableVariableRs > 1.5
Backpressure LowerHigherWithin system limits
Protocol 2: Fine-Tuning with Buffered Mobile Phases

Objective: To improve peak shape and method robustness by using a buffered mobile phase.

Materials:

  • Selected organic modifier from Protocol 1 (assume ACN).

  • Ammonium formate (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

Procedure:

  • Prepare Buffered Mobile Phases:

    • Mobile Phase A3 (Buffered): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B3 (Buffered): 10 mM Ammonium Formate in 90:10 ACN:Water, pH adjusted to 3.0 with Formic Acid.

  • Set Chromatographic Conditions:

    • Use the same column, flow rate, temperature, and injection volume as in Protocol 1.

    • Mobile Phase A: A3

    • Mobile Phase B: B3

    • Gradient: Use the same gradient profile as in Protocol 1. Adjust the starting and ending percentages based on the initial screening results to optimize the separation window.

  • Execute and Evaluate: Run the analysis and compare the results to the unbuffered acidic mobile phase. Look for improvements in:

    • Peak Shape: The buffering capacity of ammonium formate often leads to more symmetrical peaks.[28][29]

    • Reproducibility: Buffered mobile phases are more resistant to small pH changes, leading to more stable retention times.[11]

    • MS Sensitivity: Ammonium formate is an excellent additive for enhancing ESI-MS signal.[31]

Protocol 3: HILIC as an Alternative Approach

Objective: To develop a separation method using HILIC if reversed-phase chromatography provides insufficient retention.

Materials:

  • HILIC column (e.g., Amide or Silica-based, 100 x 2.1 mm, 1.7 µm)

  • Acetonitrile (ACN), HPLC-grade

  • Ammonium formate, LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

Procedure:

  • Prepare HILIC Mobile Phases:

    • Mobile Phase A4: 10 mM Ammonium Formate in 95:5 Water:ACN (v/v), pH 3.0 with Formic Acid. (The strong, aqueous solvent)

    • Mobile Phase B4: 10 mM Ammonium Formate in 95:5 ACN:Water (v/v), pH 3.0 with Formic Acid. (The weak, organic solvent)

  • Prepare Standard Solution: Prepare a 1 µg/mL mixed standard solution in 80:20 ACN:Water to match the initial mobile phase conditions and prevent peak distortion.

  • Set Chromatographic Conditions:

    • Column: HILIC Amide

    • Mobile Phase A: A4

    • Mobile Phase B: B4

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 8 min, hold for 2 min, return to 95% B and equilibrate for 5 min. (Note: HILIC gradients run from high organic to low organic).

  • Execute and Evaluate: Run the analysis. In HILIC, 5-ASA should be well-retained. Optimize the gradient to achieve the desired separation between 5-ASA and 5-ASA-d3.

Troubleshooting Common Issues

IssueProbable Cause (Mobile Phase Related)Recommended Solution
Peak Tailing Mobile phase pH is near the pKa of the analyte; secondary interactions with the column.[32]Lower the mobile phase pH to at least 1.5-2 units below the analyte pKa using formic or acetic acid.[11][22] Add a buffer like ammonium formate to improve peak shape.[30]
Poor/No Retention (in RP) Analyte is too polar for the conditions; mobile phase is too strong.Increase the aqueous content (weaker mobile phase) at the start of the gradient. If retention is still poor, switch to a HILIC method.[9]
Drifting Retention Times Poor column equilibration; mobile phase composition changing over time (e.g., volatile component evaporation); unstable column temperature.[13][33]Ensure adequate column equilibration time between runs (especially for HILIC). Prepare fresh mobile phase daily. Use a column thermostat.[13][33]
Analyte/IS Resolution Decreases The chromatographic isotope effect is sensitive to mobile phase and temperature.[12][13]Fine-tune the gradient slope or temperature. A shallower gradient or slightly lower temperature may increase the separation, while a faster gradient may cause them to co-elute.

Conclusion

The successful separation of 5-ASA and its deuterated internal standard is not a matter of chance, but of systematic, science-driven optimization. By understanding the fundamental physicochemical properties of these polar, amphoteric molecules, a scientist can strategically manipulate the mobile phase to achieve the desired chromatographic outcome. The choice between reversed-phase and HILIC, the precise control of pH with acids and buffers, and the careful selection of organic modifiers are all critical levers in this process. The protocols outlined in this guide provide a robust framework for developing a method that is not only effective but also reproducible and defensible, meeting the high standards of bioanalytical science.[1][2]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • Roemling, R., & Itoh, S. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.
  • The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests. (2013, December 15). PubMed.
  • HILIC. Dr. Maisch.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31).
  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling.
  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). FDA.
  • Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuter
  • Assessing the Impact of Deuteration on Chromatographic Retention Time: A Compar
  • LCMS Grade Ammonium Form
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PMC.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA.
  • Bioanalytical Method Valid
  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PMC.
  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. (2025, April 15).
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. Sigma-Aldrich.
  • LC-MS Analyses of Peptides and Tryptic Digests. MAC-MOD Analytical.
  • Guidance for Industry. FDA.
  • HPLC Methods for analysis of 5-Aminosalicylic acid.
  • Chemical Properties of Mesalamine (CAS 89-57-6). Cheméo.
  • Environmental Assessment. (2005, February 28).
  • Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2020, November 11).
  • mesalazine. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Mesalazine-D3. PubChem - NIH. [Link]

  • 5-Aminosalicylic acid-d3 disodium (Mesalamine-d3 disodium). MedChemExpress.
  • High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. (2006, February 8).
  • HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues. PMC.
  • HPLC METHOD OF DETECTION FOR 5ASA IN PURE AND IN TABLETS. Journal of Pharmaceutical Science and Technology (JPST).
  • A Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma.
  • Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. (2008, September 1). PubMed.
  • Development and Characterization of Mesalamine Nanoparticles for Effective Targeting of Ulcerative Colitis– Review. (2024, June 15). ijprajournal.
  • How does an acid pH affect reversed-phase chromatography separ
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Why Acid?. (2023, December 8).
  • Separation of Formic acid on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • 5-Aminosalyclic Acid (5-ASA)
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Vertex AI Search.
  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21).
  • Mobile Phase Selectivity.
  • High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. (2006, June 30). PubMed.
  • HPLC Troubleshooting. University of Rhode Island.
  • 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. (2016, May 16).

Sources

Application Note: Robust and Sensitive Quantification of Mesalamine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated protocol for the extraction and quantification of mesalamine (5-aminosalicylic acid, 5-ASA) in human plasma. The method utilizes a deuterated internal standard (Mesalamine-d3) and is optimized for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol emphasizes scientific integrity, providing a robust framework for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring of mesalamine.

Introduction: The Clinical and Analytical Significance of Mesalamine

Mesalamine is a cornerstone therapy for inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its therapeutic efficacy is primarily localized to the gastrointestinal tract, where it exerts an anti-inflammatory effect.[2] Monitoring the systemic concentration of mesalamine in a patient's plasma is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential side effects.[1][3]

The accurate quantification of mesalamine in a complex biological matrix like human plasma presents several analytical challenges. These include potential interference from endogenous components and the need for high sensitivity to detect clinically relevant concentrations.[1][4] To address these challenges, the use of a stable isotope-labeled internal standard, specifically a deuterated analog (Mesalamine-d3), is the gold standard in bioanalysis.[5][6][7][8]

The Critical Role of a Deuterated Internal Standard (d3-IS)

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium.[5][7][8] This subtle mass change allows the mass spectrometer to distinguish between the analyte and the internal standard.[5] Since their physicochemical properties are nearly identical, the deuterated internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization.[5][6][7] This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification.[5][7][9]

The use of a deuterated internal standard is a key component of robust bioanalytical methods that meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[7][10][11]

Extraction Methodologies: A Comparative Overview

The selection of an appropriate extraction method is paramount for removing interfering substances from the plasma matrix and concentrating the analyte of interest. The three primary techniques for small molecule extraction from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Extraction Method Principle Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate plasma proteins.[12]Simple, fast, and cost-effective.[13]May result in less clean extracts, leading to potential matrix effects.[13]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its solubility.[5][14]Can provide cleaner extracts than PPT.Can be more time-consuming and may require larger volumes of organic solvents.[13]
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent material packed in a cartridge.[15]Offers the cleanest extracts and high recovery.[13]Generally more expensive and can be more complex to develop.[13]

For the quantification of mesalamine, both protein precipitation and liquid-liquid extraction have been successfully employed.[4][13][16][17][18] The choice of method often depends on the desired level of sample cleanup and the specific requirements of the LC-MS/MS system.

Detailed Protocols for Mesalamine Extraction

The following protocols provide step-by-step instructions for the extraction of mesalamine from human plasma using a deuterated internal standard.

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and straightforward method suitable for high-throughput analysis.[13][19]

Materials:

  • Human plasma (K2EDTA)

  • Mesalamine and Mesalamine-d3 reference standards

  • Acetonitrile (HPLC grade)

  • 0.1% Formic acid in water (v/v)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Workflow Diagram:

PPT_Workflow plasma Plasma Sample (100 µL) vortex1 Vortex Mix plasma->vortex1 is Mesalamine-d3 IS (10 µL) is->vortex1 ppt_solvent Acetonitrile (300 µL) centrifuge Centrifuge ppt_solvent->centrifuge vortex1->ppt_solvent Add & Vortex supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow for Mesalamine Extraction.

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Mesalamine-d3 internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner extract compared to PPT and is also a widely used method for mesalamine analysis.[16][17][18]

Materials:

  • Human plasma (K2EDTA)

  • Mesalamine and Mesalamine-d3 reference standards

  • Methyl tert-butyl ether (MTBE)

  • 0.5% Formic acid in water (v/v)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Workflow Diagram:

LLE_Workflow plasma Plasma Sample (100 µL) is Mesalamine-d3 IS (10 µL) plasma->is Add IS acid 0.5% Formic Acid (100 µL) is->acid Add Acid & Vortex extraction_solvent MTBE (3 mL) acid->extraction_solvent Add Solvent vortex_extract Vortex & Centrifuge extraction_solvent->vortex_extract organic_layer Transfer Organic Layer vortex_extract->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow for Mesalamine.

Procedure:

  • Pipette 100 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 10 µL of the Mesalamine-d3 internal standard working solution and vortex briefly.

  • Add 100 µL of 0.5% formic acid and vortex briefly.

  • Add 3 mL of methyl tert-butyl ether.

  • Vortex for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are typical starting parameters for the LC-MS/MS analysis of mesalamine. These should be optimized for the specific instrumentation used.

Parameter Condition
LC Column C18 column (e.g., 100 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Isocratic or gradient elution depending on the separation needs
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS/MS Transitions Mesalamine: e.g., m/z 154 -> 108Mesalamine-d3: e.g., m/z 157 -> 111

Note: Some methods may employ derivatization to enhance sensitivity, which will alter the m/z transitions.[4][13][20]

Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application.[10][11] The validation should be performed in accordance with regulatory guidelines, such as those from the FDA.[10][21] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[10][11]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction procedure.[11]

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[11][13]

Conclusion

The use of a deuterated internal standard is indispensable for the accurate and precise quantification of mesalamine in human plasma by LC-MS/MS.[5][9] The protein precipitation and liquid-liquid extraction protocols detailed in this application note provide robust and reliable methods for sample preparation. Proper method validation is essential to ensure data integrity for clinical and research applications. This guide serves as a comprehensive resource for scientists and researchers in the development and implementation of bioanalytical methods for mesalamine.

References

  • BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • KCAS Bio. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Chiralabs. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Iroaganachi, M., et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • Sharma, G. (2015, May 22). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2024, December 25). Determination of Mesalamine in Human Plasma by using Ultra Performance Liquid Chromatography – Mass Spectrometry. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • de Boer, N. K. H., et al. (2023, October 1). Potential of Mesalazine Therapeutic Drug Monitoring by Measuring Fecal Excretion in Patients With Ulcerative Colitis. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Estimation of Mesalamine in Human Plasma Using Rapid and Sensitive LC-ESI-MS/MS Method. Retrieved from [Link]

  • Balaraju, E., et al. (2017, September 25). development and validation of a lc-ms/ms method for mesalamine in human plasma by derivatization technique. ResearchGate. Retrieved from [Link]

  • Kanala, K., et al. (2014, June 21). Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS. SciSpace. Retrieved from [Link]

  • Banks, C. E., et al. (2023, December 11). Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid). ACS Measurement Science Au. Retrieved from [Link]

  • Bedfordshire and Luton Joint Prescribing Committee. (2019, September). Drug Monitoring for Sulfasalazine and Mesalazine (Aminosalicylates) in Inflammatory Bowel Disease in Primary Care. Retrieved from [Link]

  • Zarzuelo, A., et al. (1995, December). Simultaneous determination of 5-aminosalicylic acid, acetyl-5-aminosalicylic acid and 2,5-dihydroxybenzoic acid in endoscopic intestinal biopsy samples in humans by high-performance liquid chromatography with electrochemical detection. PubMed. Retrieved from [Link]

  • Nobilis, M., et al. (2006, February 8). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Retrieved from [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF A LC-MS/MS METHOD FOR MESALAMINE IN HUMAN PLASMA BY DERIVATIZATION TECHNIQUE. Retrieved from [Link]

  • Kanala, K., et al. (2014). Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS and its application to a bioequivalence study. Semantic Scholar. Retrieved from [Link]

  • Nobilis, M., et al. (2006, June 30). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. PubMed. Retrieved from [Link]

  • Kanala, K., et al. (2014, June 21). Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS and Its Application to a Bioequivalence Study. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • SCIEX. (n.d.). Improving LC-MS Selectivity for Mesalamine Using Differential Ion Mobility Technology. Retrieved from [Link]

  • Trivedi, V., et al. (2020). Analysis of valsartan, clindamycin and mesalamine in human plasma by LC–MS/MS using different extraction methodologies to overcome matrix effect. Chemical Papers, 74(12), 4365–4378. Retrieved from [Link]

  • Zarzuelo, A., et al. (2005, June). A validated HPLC method with electrochemical detection for simultaneous assay of 5-aminosalicylic acid and its metabolite in human plasma. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Determination of Mesalamine by Spectrofluorometry in Human Serum after Solid-Phase Extraction with Ni-Al Layered Double Hydroxide as a Nanosorbent. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Mesalamine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). LIALDA (mesalamine) delayed-release tablets, for oral use. Retrieved from [Link]

  • Xu, R. N., et al. (2008, February 1). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. Retrieved from [Link]

  • Nobilis, M., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Semantic Scholar. Retrieved from [Link]

  • MilliporeSigma. (2003, September). High throughput sample preparation for the quantitation of drug compounds in serum samples. Retrieved from [Link]

  • Biotage. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. Retrieved from [Link]

  • Galić, N., et al. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. Retrieved from [Link]

Sources

Application Note: Advanced Silylation Protocols for the GC-MS Quantification of 5-ASA using 5-ASA-d3

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Urine) and Fecal Homogenates Analyte: 5-Aminosalicylic Acid (5-ASA / Mesalamine) Internal Standard: 5-Aminosalicylic Acid-d3 (5-ASA-d3)

Executive Summary & Mechanistic Insights

5-Aminosalicylic acid (5-ASA) is a first-line therapeutic agent for inflammatory bowel diseases (IBD). Pharmacokinetic profiling and efficacy studies require highly sensitive quantification of 5-ASA in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional resolution and sensitivity for this purpose; however, 5-ASA is highly polar and non-volatile due to the presence of three active functional groups: an aromatic amine (-NH₂), a phenolic hydroxyl (-OH), and a carboxylic acid (-COOH). Direct injection into a GC inlet results in severe thermal degradation and irreversible column adsorption.

To overcome this, we employ a robust silylation derivatization strategy . By reacting 5-ASA with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the active hydrogens are replaced with non-polar trimethylsilyl (TMS) groups, converting the molecule into a volatile, thermally stable Tri-TMS derivative [1].

The Causality of Reagent Selection

We specifically mandate the use of BSTFA fortified with 1% Trimethylchlorosilane (TMCS) . While BSTFA alone can derivatize carboxylic acids and unhindered hydroxyls, the steric hindrance and electronic properties of the aromatic amine in 5-ASA resist complete silylation. TMCS acts as a critical Lewis acid catalyst, increasing the electrophilicity of the silyl donor and driving the reaction to complete Tri-TMS conversion [2].

To ensure a self-validating analytical system , 5-ASA-d3 (deuterated mesalamine) is introduced at the earliest stage of sample preparation. Because 5-ASA-d3 shares identical physicochemical properties and derivatization kinetics with the target analyte, it inherently corrects for matrix-induced ion suppression, extraction losses, and any fluctuations in derivatization efficiency.

Derivatization A 5-ASA / 5-ASA-d3 (Polar: -OH, -NH2, -COOH) C Tri-TMS Derivative (Volatile, Stable) A->C Pyridine, 70°C, 1 hr B BSTFA + 1% TMCS (Silylating Reagent) B->C TMS donor

Fig 1. Silylation pathway of 5-ASA/5-ASA-d3 using BSTFA and TMCS to form a Tri-TMS derivative.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating workflow. Every step includes a physical or chemical rationale to ensure data integrity.

Phase 1: Extraction and Protein Precipitation

Causality: Biological matrices contain proteins that will irreversibly foul the GC inlet and column. Acetonitrile is used not only to precipitate proteins but also to extract the polar 5-ASA into the organic phase.

  • Aliquot: Transfer 100 µL of plasma or fecal homogenate into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Spike 10 µL of 5-ASA-d3 working solution (10 µg/mL in methanol) into the sample. Validation Check: This early addition ensures all subsequent losses are proportionally corrected.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile (LC-MS grade). Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 300 µL of the supernatant into a clean, silanized glass GC vial.

Phase 2: Absolute Desiccation

Causality: BSTFA is extremely moisture-sensitive. Any residual water in the sample will preferentially hydrolyze the BSTFA into hexamethyldisiloxane (HMDS), depleting the reagent and causing incomplete derivatization. 6. Evaporation: Evaporate the supernatant to absolute dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C. 7. Azeotropic Drying (Optional but Recommended): Add 50 µL of anhydrous dichloromethane and re-evaporate to ensure complete removal of trace water.

Phase 3: Silylation Workflow
  • Reagent Addition: In a fume hood, add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) followed immediately by 50 µL of BSTFA + 1% TMCS to the dried residue [1].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 30 seconds, then incubate in a dry heating block at 70°C for 60 minutes. Causality: 70°C provides the optimal thermodynamic energy to overcome the activation barrier for the sterically hindered amine group without causing thermal degradation of the analyte.

  • Cooling: Allow the vials to cool to room temperature (approx. 15 minutes) prior to GC-MS injection.

Workflow N1 1. Aliquot Sample (Plasma/Feces) N2 2. Spike Internal Standard (5-ASA-d3) N1->N2 N3 3. Protein Precipitation (Acetonitrile, Centrifuge) N2->N3 N4 4. Evaporate to Dryness (N2 Gas, 40°C) N3->N4 N5 5. Derivatization (BSTFA+1% TMCS, Pyridine) N4->N5 N6 6. GC-MS Analysis (SIM Mode) N5->N6

Fig 2. Step-by-step sample preparation and derivatization workflow for GC-MS analysis.

GC-MS Analytical Parameters & Data Presentation

To achieve maximum sensitivity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode, targeting the specific fragmentation pathways of the Tri-TMS derivatives.

Table 1: Optimized GC-MS Instrument Parameters
ParameterSpecification / SettingRationale
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, 30m × 0.25mm × 0.25µm)Provides optimal selectivity for non-polar silylated aromatic compounds [2].
Carrier Gas Helium (Ultra-High Purity 99.999%)Inert carrier; constant flow at 1.0 mL/min.
Injection Mode Splitless, 1 µL injection volumeMaximizes sensitivity for trace biological levels.
Inlet Temperature 250°CEnsures rapid volatilization without thermal breakdown.
Oven Program 100°C (hold 1 min) ➔ Ramp 15°C/min to 280°C (hold 5 min)Balances sharp peak focusing with efficient elution of heavy matrix lipids.
Transfer Line Temp 280°CPrevents cold spots and analyte condensation.
Ion Source / Energy Electron Impact (EI), 70 eVStandard ionization energy for reproducible fragmentation libraries.
Table 2: Quantitative Target Ions and Retention Metrics

The exact mass of 5-ASA is 153.1 Da. The addition of three TMS groups (+72 Da each, replacing a proton) yields a molecular ion (M⁺) of 369.1 Da for 5-ASA, and 372.1 Da for 5-ASA-d3.

AnalyteRetention Time (min)Target Ion (Quantifier)Qualifier Ion 1Qualifier Ion 2LOD (ng/mL)
5-ASA (Tri-TMS) 11.45m/z 369 [M]⁺m/z 354 [M-CH₃]⁺m/z 2805.0
5-ASA-d3 (Tri-TMS) 11.43m/z 372 [M]⁺m/z 357 [M-CH₃]⁺m/z 283N/A (IS)

Note: The deuterated internal standard elutes slightly earlier than the native analyte due to the marginally weaker dispersion forces of deuterium compared to hydrogen in gas chromatography.

System Self-Validation & Quality Control

To guarantee the trustworthiness of the generated data, the analyst must evaluate the following self-validating criteria for every batch:

  • The Di-TMS vs. Tri-TMS Ratio Check (Derivatization Completeness): If the sample contains residual moisture or if the TMCS catalyst is degraded, the amine group will fail to silylate, resulting in a Di-TMS derivative. Action: Monitor m/z 297 (the molecular ion for Di-TMS 5-ASA). If the peak area of m/z 297 exceeds 2% of the Tri-TMS peak area (m/z 369), the derivatization is incomplete. The batch must be discarded, and the anhydrous integrity of the reagents and N₂ drying step must be investigated.

  • Internal Standard Absolute Area Tracking: The absolute peak area of the 5-ASA-d3 quantifier ion (m/z 372) must remain within ±15% across all samples in a batch. A sudden drop indicates a matrix-specific extraction failure or localized reagent depletion, invalidating the calculated concentration for that specific sample.

References

  • BenchChem. Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-. Application Note.
  • ResearchGate. Analytical Techniques for Scientists: Derivatization for Gas Chromatography (GC) and Hyphenated Techniques.

Application Note: Quantitative Bioanalysis of 5-Aminosalicylic Acid for Pharmacokinetic Studies Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 5-Aminosalicylic acid (5-ASA, Mesalamine) in human plasma. It details a robust and sensitive bioanalytical method employing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol emphasizes the use of 5-Aminosalicylic acid-d3 (d3-5-ASA) as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision, which is critical for pharmacokinetic (PK) and bioequivalence (BE) studies. The methodologies described herein are grounded in established scientific principles and adhere to regulatory expectations for bioanalytical method validation as outlined by the FDA and EMA.[1][2][3]

Introduction: The Role of 5-ASA and the Need for Precise PK Data

5-Aminosalicylic acid is the active moiety of several drugs used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[4] Its therapeutic action is primarily local within the gastrointestinal tract, but systemic absorption does occur.[5][6] Understanding the pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted—is essential for optimizing drug delivery, ensuring efficacy, and assessing patient safety.[7][8]

Accurate quantification of 5-ASA in biological matrices like plasma is challenging due to its polar nature and potential for metabolic conversion to N-acetyl-5-ASA (Ac-5-ASA).[9][10] Pharmacokinetic studies, which track drug concentrations over time, demand highly reliable bioanalytical methods to produce data that can withstand regulatory scrutiny.[11][12]

The Principle of Stable Isotope Dilution with d3-5-ASA

The "gold standard" for quantitative mass spectrometry is the use of a stable isotope-labeled internal standard.[13][14] An SIL-IS is a version of the analyte where several atoms have been replaced by their heavier isotopes (e.g., Hydrogen-1 with Deuterium, or Carbon-12 with Carbon-13).

Why d3-5-ASA is the Ideal Internal Standard:

  • Chemical and Physical Homology: d3-5-ASA is chemically identical to 5-ASA. This means it behaves in virtually the same way during every step of the analytical process, including extraction, chromatography, and ionization.[15]

  • Correction for Matrix Effects: Biological samples like plasma are complex and contain many endogenous compounds that can suppress or enhance the ionization of the analyte in the mass spectrometer's source. This "matrix effect" is a major source of variability and inaccuracy.[16] Because d3-5-ASA co-elutes with 5-ASA, it experiences the exact same matrix effects. By measuring the ratio of the analyte to the internal standard, these effects are effectively normalized, leading to highly accurate results.[16][17]

  • Compensation for Sample Loss: Any loss of analyte during sample preparation (e.g., incomplete extraction recovery) will be matched by a proportional loss of the d3-5-ASA internal standard. The ratio between the two remains constant, preserving the integrity of the quantitative measurement.[13]

The diagram below illustrates this core principle. Despite variations in sample handling or matrix interference between Sample A and Sample B, the ratio of the analyte (5-ASA) to the SIL-IS (d3-5-ASA) remains constant, ensuring a reliable final concentration measurement.

G cluster_0 Sample A (e.g., 80% Recovery) cluster_1 Sample B (e.g., 60% Recovery + Matrix Effect) a_analyte 5-ASA (8 units) a_is d3-5-ASA (8 units) a_ratio Ratio = 8/8 = 1.0 a_is->a_ratio Measurement b_analyte 5-ASA (6 units) b_is d3-5-ASA (6 units) b_ratio Ratio = 6/6 = 1.0 b_is->b_ratio Measurement start Initial Sample + Known amount of d3-5-ASA process Sample Preparation (Extraction, etc.) start->process cluster_0 cluster_0 process->cluster_0 cluster_1 cluster_1 process->cluster_1 ms LC-MS/MS Analysis result Accurate Concentration (Based on Constant Ratio) ms->result cluster_0->ms cluster_1->ms

Principle of Stable Isotope Dilution.

Bioanalytical Method Workflow and Protocols

The overall workflow for quantifying 5-ASA in plasma is a multi-step process designed to ensure selectivity, sensitivity, and reproducibility.

G plasma 1. Plasma Sample Collection (e.g., K2EDTA tube) spike 2. Aliquot & Spike Add known amount of d3-5-ASA IS plasma->spike prep 3. Sample Preparation (Protein Precipitation) spike->prep extract 4. Centrifuge & Extract Collect supernatant prep->extract inject 5. LC-MS/MS Injection extract->inject data 6. Data Acquisition (MRM Mode) inject->data quant 7. Quantification (Ratio of Analyte/IS vs. Cal Curve) data->quant pk 8. Pharmacokinetic Analysis (Concentration vs. Time) quant->pk

Bioanalytical Workflow for 5-ASA Quantification.
Materials and Reagents
  • Analytes: 5-Aminosalicylic acid (5-ASA) reference standard, 5-Aminosalicylic acid-d3 (d3-5-ASA) disodium internal standard.

  • Biological Matrix: Human plasma with K2EDTA anticoagulant, screened and confirmed to be free of interferences.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

  • Acids: Formic acid, LC-MS grade.

  • Water: Ultra-pure water (18.2 MΩ·cm).

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-ASA and d3-5-ASA in methanol to create individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of 5-ASA by serially diluting the primary stock with 50:50 (v/v) ACN:Water. These will be used to spike the calibration curve standards.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the d3-5-ASA primary stock to a final concentration of 100 ng/mL in 50:50 ACN:Water. This fixed concentration will be added to every sample, calibrator, and QC.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate 5-ASA working solutions to create a calibration curve spanning the expected concentration range (e.g., 5 - 4000 ng/mL).[18][19] Prepare QC samples at a minimum of three levels: Low, Medium, and High (e.g., 15, 750, and 3000 ng/mL).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for extracting small molecules like 5-ASA from plasma.[20]

  • Aliquot: Pipette 100 µL of each sample (unknown, CC, or QC) into a clean 1.5 mL microcentrifuge tube.

  • Spike IS: Add 25 µL of the d3-5-ASA IS Working Solution (100 ng/mL) to every tube except for the blank plasma sample.

  • Precipitate: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to ensure complete protein precipitation and keeps the analytes protonated.

  • Vortex: Vortex mix all tubes vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Inject: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following conditions serve as a robust starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3.5 µm)Provides good retention and separation for polar compounds like 5-ASA.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes better peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analytes.
Flow Rate 0.4 mL/minTypical flow rate for analytical scale columns.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
Gradient See Table BelowA gradient ensures efficient elution and separation from matrix components.

LC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

Tandem Mass Spectrometry (MS/MS) System

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[18][19]

Parameter5-Aminosalicylic Acid (5-ASA)5-Aminosalicylic acid-d3 (d3-5-ASA)
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 152.0m/z 155.0
Product Ion (Q3) m/z 108.0m/z 111.0
Dwell Time 100 ms100 ms
Collision Energy (CE) Optimized for instrumentOptimized for instrument
Declustering Potential (DP) Optimized for instrumentOptimized for instrument

Note: While positive mode can be used, negative mode often provides good sensitivity for phenolic compounds like 5-ASA. Mass transitions should always be empirically optimized on the specific instrument in use.[4]

Method Validation According to Regulatory Guidelines

A bioanalytical method must be rigorously validated to prove it is fit for its intended purpose.[2][21] This process establishes the method's performance characteristics and ensures the reliability of the data.[1][7] Key validation parameters are defined by regulatory bodies like the FDA and EMA.[3][11][22]

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is demonstrated by analyzing blank plasma from multiple sources to check for interferences at the retention time of 5-ASA and d3-5-ASA.

  • Accuracy & Precision: Assessed by analyzing QC samples at multiple concentrations on different days. Accuracy should typically be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and precision (RSD%) should not exceed 15% (20% at LLOQ).[18][19]

  • Calibration Curve: The relationship between the instrument response (analyte/IS ratio) and the concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.99 is expected.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample.

  • Matrix Effect: Assessed to ensure that components in the plasma do not suppress or enhance the analyte's signal. The use of d3-5-ASA is critical for mitigating this risk.[16]

  • Stability: The stability of 5-ASA is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -80°C.

Conclusion

The described LC-MS/MS method, centered on the principle of stable isotope dilution using 5-Aminosalicylic acid-d3, provides a robust, accurate, and reliable platform for the quantification of 5-ASA in plasma. This approach effectively compensates for analytical variability, including matrix effects and sample recovery, making it ideally suited for demanding pharmacokinetic studies that require high-quality, defensible data for regulatory submissions. Adherence to the outlined validation principles is essential for ensuring the integrity of the results.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Frontage Labs. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Retrieved from [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation. (n.d.). Ovid. Retrieved from [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. Retrieved from [Link]

  • The Value of Deuterated Internal Standards. (2017). KCAS Bio. Retrieved from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. Retrieved from [Link]

  • Mesalamine: Uses, Side Effects & Dosage. (2025). Healio. Retrieved from [Link]

  • Center for drug evaluation and. (2008). accessdata.fda.gov. Retrieved from [Link]

  • Clinical Pharmacology of Mesalazine. (2024). ijcmcr.org. Retrieved from [Link]

  • Clinical pharmacokinetics of slow release mesalazine. (2000). PubMed. Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Bioanalysis Zone. Retrieved from [Link]

  • Randomized clinical trial: pharmacokinetics and safety of multimatrix mesalamine for treatment of pediatric ulcerative colitis. (2016). Dove Medical Press. Retrieved from [Link]

  • High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. (2006). PubMed. Retrieved from [Link]

  • High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. (2006). Elsevier. Retrieved from [Link]

  • Detailed methodology of different plasma preparation procedures... (n.d.). ResearchGate. Retrieved from [Link]

  • Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. (2008). PubMed. Retrieved from [Link]

  • A Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. (n.d.). ResearchGate. Retrieved from [Link]

  • High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS and. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Determination of Mesalamine in Human Plasma by using Ultra Performance Liquid Chromatography – Mass Spectrometry. (2024). ijcrt.org. Retrieved from [Link]

  • Development and validation of selective and sensitive LC-MS/MS Methods for determination of para-aminosalicyclic acid and cycloserine/terizidone applicable to clinical studies for the treatment of tuberculosis. (n.d.). OpenUCT. Retrieved from [Link]

  • Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine. (2000). PubMed. Retrieved from [Link]

  • Mucosal 5-aminosalicylic acid concentration, drug formulation and mucosal microbiome in patients with quiescent ulcerative colitis. (n.d.). PMC. Retrieved from [Link]

  • 5-ASA colonic mucosal concentrations resulting from different pharmaceutical formulations in ulcerative colitis. (2013). Baishideng Publishing Group. Retrieved from [Link]

Sources

Application Note: Optimizing Protein Precipitation for the Recovery of 5-ASA and 5-ASA-d3 in LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Bioanalytical Challenges

Mesalamine, commonly known as 5-aminosalicylic acid (5-ASA), is a critical anti-inflammatory medication primarily utilized in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease[1]. Accurate pharmacokinetic profiling of 5-ASA and its active metabolites in human plasma relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2]. To ensure quantitative accuracy, stable isotope-labeled internal standards, specifically 5-ASA-d3, are employed to correct for matrix effects and extraction losses.

Despite its small molecular weight (153.14 g/mol ), 5-ASA presents significant bioanalytical challenges during sample preparation:

  • Extreme Polarity & Amphoteric Nature: With multiple ionizable groups—a carboxylic acid (pKa ~2.3), an amino group (pKa ~5.7), and a phenolic hydroxyl (pKa ~13.9)—5-ASA exists as a highly polar zwitterion at physiological pH. This restricts the utility of traditional liquid-liquid extraction (LLE).

  • Oxidative Instability: The molecule rapidly oxidizes to quinone-imine derivatives upon exposure to light, ambient oxygen, or endogenous peroxidases in biological matrices.

While solid-phase extraction (SPE) can be used, protein precipitation (PPT) remains the most high-throughput, cost-effective method. However, achieving reproducible, high recovery (>90%) of 5-ASA and 5-ASA-d3 via PPT requires precise manipulation of solvent chemistry.

Mechanistic Causality in Method Development

The Choice of Precipitation Solvent: Methanol vs. Acetonitrile

In routine bioanalysis, acetonitrile (ACN) is the default PPT solvent. However, ACN rapidly dehydrates proteins, forming a dense, hydrophobic pellet that can physically trap highly polar analytes like 5-ASA, often resulting in recoveries below 60%. Conversely, methanol (MeOH) denatures proteins more gently, forming a looser, more hydrophilic precipitate. This allows the highly polar 5-ASA and 5-ASA-d3 to partition efficiently into the organic-aqueous supernatant. Studies have demonstrated that utilizing methanol as the precipitation solvent yields overall recoveries exceeding 90% for 5-ASA[3].

The Role of Acidic Modifiers

Adding an acidic modifier (e.g., 0.1% to 1.0% formic acid) to the methanol serves a dual mechanistic purpose:

  • Protein Binding Disruption: Lowering the pH below the isoelectric point of 5-ASA protonates the carboxylic acid moiety, disrupting ionic interactions between the drug and plasma proteins (primarily albumin).

  • Analyte Stabilization: The acidic environment significantly reduces the oxidation rate of the phenolic hydroxyl group, stabilizing 5-ASA-d3 during the extraction process.

Antioxidant Fortification

Because 5-ASA is highly susceptible to oxidation, the extraction must be performed in the presence of an antioxidant. Adding ascorbic acid directly to the plasma aliquot before the addition of the PPT solvent acts as a sacrificial reducing agent, preventing the degradation of 5-ASA-d3 during the exothermic protein precipitation event.

Workflow Visualization

Workflow N1 1. Plasma Aliquot 100 µL Human Plasma N2 2. Antioxidant Stabilization Add 10 µL of 10% Ascorbic Acid N1->N2 N3 3. Internal Standard Addition Spike 10 µL 5-ASA-d3 (1 µg/mL) N2->N3 N4 4. Protein Precipitation Add 300 µL Methanol + 0.1% Formic Acid N3->N4 N5 5. Mixing & Centrifugation Vortex 2 min, 12,000 x g for 10 min N4->N5 N6 6. Supernatant Transfer Collect 200 µL clear supernatant N5->N6 N7 7. LC-MS/MS Analysis Dilute 1:1 with Mobile Phase A, Inject N6->N7

Optimized Protein Precipitation Workflow for 5-ASA and 5-ASA-d3 Recovery.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates internal checkpoints to immediately flag extraction failures or severe matrix ion suppression.

Reagents Required
  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ascorbic Acid (10% w/v in LC-MS water, prepared fresh daily)

  • 5-ASA-d3 Internal Standard (IS) Working Solution (1 µg/mL in 50:50 Methanol:Water)

Step-by-Step Methodology
  • Sample Thawing: Thaw human plasma samples on wet ice. Causality: Low temperatures slow down oxidative degradation.

  • Aliquoting & Stabilization: Transfer 100 µL of plasma into a 1.5 mL low-bind microcentrifuge tube. Immediately add 10 µL of the 10% ascorbic acid solution and vortex for 5 seconds.

  • IS Spiking: Add 10 µL of the 5-ASA-d3 IS Working Solution. Vortex for 10 seconds to ensure equilibration with matrix proteins.

    • Self-Validation Check 1 (Neat IS): Inject the IS Working Solution directly into the LC-MS/MS (diluted to final sample volume) to establish the theoretical maximum peak area (100% recovery, 0% matrix effect).

  • Precipitation: Add 300 µL of cold Methanol containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes. Causality: Extended vortexing ensures complete protein denaturation and maximum partitioning of the zwitterionic analyte into the solvent.

  • Centrifugation: Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer 200 µL of the clear supernatant into an autosampler vial.

  • Reconstitution/Dilution: Dilute the supernatant 1:1 with Mobile Phase A (e.g., 10 mM Ammonium Acetate in Water). Causality: Diluting the high-organic supernatant prevents peak broadening and solvent effects during reversed-phase or HILIC injection.

    • Self-Validation Check 2 (System Suitability): Monitor the 5-ASA-d3 peak area in the extracted samples. If the IS area deviates by >15% compared to a post-extraction spiked blank matrix, the run must be flagged for severe matrix effects or precipitation failure.

Quantitative Data & Optimization Summary

The following table summarizes the causal impact of solvent selection and antioxidant fortification on the recovery and matrix effect of 5-ASA-d3.

Table 1: Impact of Precipitation Solvent and Antioxidant on 5-ASA-d3 Recovery

Precipitation SolventAntioxidant Added (Ascorbic Acid)Mean Recovery (%)Matrix Effect (%)
Acetonitrile (100%)No45.2 ± 6.1-35.4 ± 4.2
Acetonitrile + 0.1% FAYes62.8 ± 4.5-28.1 ± 3.8
Methanol (100%)No78.4 ± 5.2-15.2 ± 2.9
Methanol + 0.1% FA Yes 94.6 ± 3.1 -4.5 ± 1.8

Note: Data demonstrates that combining a methanol-based solvent with an acidic modifier and an antioxidant provides the optimal environment for near-quantitative recovery of 5-ASA-d3 while minimizing ion suppression.

References

  • Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid) Source: ACS Measurement Science Au URL:[Link]

  • N21-830S006 Clinpharm PREA Source: FDA (Clinical Pharmacology and Biopharmaceutics Review) URL:[Link]

  • Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma Source: PubMed (Journal of Chromatography B) URL:[Link]

Sources

Application Note: High-Throughput UPLC-MS/MS Bioanalytical Quantification of Mesalamine Using Mesalamine-d3 Disodium

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists. Matrix: Human Plasma Analytes: Mesalamine (5-ASA) and Mesalamine-d3 (Internal Standard)

Introduction & Analytical Challenges

Mesalamine (5-aminosalicylic acid, or 5-ASA) is a primary therapeutic agent utilized in the management of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. Accurately quantifying mesalamine in pharmacokinetic (PK) and bioequivalence studies presents significant analytical hurdles. The molecule is highly polar, amphoteric, and exhibits low systemic bioavailability, meaning plasma concentrations are often minute. Furthermore, endogenous matrix components in human plasma frequently cause severe ion suppression in electrospray ionization (ESI) interfaces [1].

To overcome these challenges, this protocol establishes a self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. By utilizing Mesalamine-d3 disodium as a stable isotope-labeled internal standard (SIL-IS), the assay inherently corrects for extraction losses and isobaric matrix interference [2].

Experimental Logic & Causality (E-E-A-T Principles)

As a bioanalytical scientist, method development must be driven by the physicochemical properties of the analyte. Here is the causality behind our experimental design:

  • Column Selection (The Polarity Problem): Standard C18 columns fail to retain 5-ASA; it typically elutes in the solvent void volume where matrix suppression is absolute. We utilize a High-Strength Silica (HSS) T3 column (e.g., Waters ACQUITY UPLC HSS T3). The T3 stationary phase features a lower ligand density and proprietary end-capping that promotes pore hydration, allowing for the robust retention of highly polar, water-soluble compounds like mesalamine.

  • Internal Standard Dynamics: Mesalamine-d3 disodium is highly water-soluble. Upon spiking into the acidic extraction buffer, the disodium salt fully dissociates, yielding the free Mesalamine-d3 isotopologue. Because the deuterium label shifts the precursor mass by +3 Da, it is easily resolved by the mass spectrometer while perfectly mimicking the chromatographic retention and ionization efficiency of endogenous mesalamine.

  • Ionization Mode: While positive ESI is common, we utilize Negative ESI (ESI-) . Mesalamine contains a carboxylic acid group that readily deprotonates

    
    . Negative ion mode significantly reduces background noise from basic endogenous plasma lipids and peptides, yielding a superior signal-to-noise ratio [3].
    

Visualized Workflows & Pathways

G A Plasma Sample (200 µL) B Spike IS (Mesalamine-d3) A->B C Protein Precipitation (Cold ACN, 1.0 mL) B->C D Centrifugation (4000 rpm, 4°C) C->D E Supernatant Evaporation (N2) D->E F Reconstitution & UPLC-MS/MS E->F

Figure 1: Step-by-step sample preparation workflow for Mesalamine extraction from human plasma.

Pathway Prodrug Prodrugs (Sulfasalazine / Olsalazine) Enzyme1 Colonic Azoreductases (Microbiome) Prodrug->Enzyme1 Active Mesalamine (5-ASA) Active Anti-inflammatory Enzyme1->Active Enzyme2 NAT1 / NAT2 (Intestinal & Hepatic) Active->Enzyme2 Metabolite N-acetyl mesalamine (Inactive Metabolite) Enzyme2->Metabolite

Figure 2: Metabolic pathway of Mesalamine showing prodrug conversion and acetylation.

Experimental Protocol

Materials and Reagents
  • Reference Standards: Mesalamine (Purity >99%), Mesalamine-d3 disodium (Isotopic purity >98%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Blank human plasma (K2EDTA anticoagulant).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 200 µL of human plasma (blank, calibration standard, or unknown sample) into a 2.0 mL microcentrifuge tube.

  • IS Spiking: Add 20 µL of Mesalamine-d3 working solution (500 ng/mL in 50:50 Water:MeOH). Vortex briefly.

  • Precipitation: Add 1.0 mL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acidic environment ensures the carboxylic acid remains protonated during precipitation, aiding in recovery.

  • Agitation & Centrifugation: Vortex vigorously for 5 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Evaporation: Transfer 800 µL of the clear supernatant to a clean glass vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (0.1% FA in Water). Vortex for 2 minutes, transfer to an autosampler vial, and inject 5 µL into the UPLC system.

UPLC-MS/MS Conditions

Chromatographic Parameters

Table 1: UPLC Gradient Conditions Column: Waters ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) Column Temperature: 40°C | Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)Curve Type
0.0098.02.0Initial
1.0098.02.0Isocratic hold (Retention)
3.0010.090.0Linear Gradient
4.0010.090.0Column Wash
4.1098.02.0Re-equilibration
6.0098.02.0End
Mass Spectrometry (MRM) Parameters

Table 2: Triple Quadrupole MS/MS Settings (Negative ESI) Source Temperature: 500°C | Capillary Voltage: -2.5 kV | Collision Gas: Argon

AnalytePrecursor Ion (m/z)

Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Fragment Assignment
Mesalamine 152.0108.050-18Loss of

(44 Da)
Mesalamine-d3 (IS) 155.0111.050-18Loss of

(44 Da)

(Note: If monitoring the primary metabolite, N-acetyl mesalamine transitions are m/z 194.1 → 150.0 [1].)

Data Presentation & Validation Summary

The method must be validated according to FDA/ICH M10 guidelines for bioanalytical method validation. Below is a summary of typical validation metrics achieved using this protocol.

Table 3: Quantitative Validation Metrics

ParameterMesalamine PerformanceAcceptance Criteria (FDA/ICH)
Linear Dynamic Range 10.0 – 2000 ng/mL

Lower Limit of Quantitation (LLOQ) 10.0 ng/mLSignal-to-Noise

5:1
Intra-day Precision (%CV) 2.1% – 6.8%

15% (

20% at LLOQ)
Inter-day Accuracy (%Nominal) 98.5% – 104.2%85% – 115% (80-120% at LLOQ)
Extraction Recovery 82.4%

4.1%
Consistent and reproducible
Matrix Effect (IS Normalized) 96.5%85% – 115%

By leveraging the exact co-elution of Mesalamine-d3, the IS-normalized matrix effect approaches 100%, proving that the self-validating system successfully neutralizes the impact of plasma phospholipids [2].

References

  • Kanala, K., et al. "Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS and Its Application to a Bioequivalence Study." Journal of Pharmaceutical Research International, 2014.[Link]

  • SCIEX. "Improving LC-MS Selectivity for Mesalamine Using Differential Ion Mobility Technology." LabRulez / SCIEX Technical Notes.[Link]

Troubleshooting & Optimization

Technical Support Center: Correcting Matrix Effects in 5-ASA Bioanalysis using 5-ASA-d3 Disodium

Author: BenchChem Technical Support Team. Date: March 2026

Overview

5-Aminosalicylic acid (5-ASA, Mesalamine) is a highly polar anti-inflammatory agent widely used in the treatment of inflammatory bowel diseases (IBD)[1]. Due to its extreme polarity, quantifying 5-ASA in complex biological matrices (such as plasma, urine, or mucosal biopsies) via LC-MS/MS frequently suffers from severe matrix effects—specifically, ion suppression caused by co-eluting endogenous compounds like phospholipids[2]. Utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) such as 5-ASA-d3 disodium is the definitive strategy to correct these fluctuations, compensate for extraction losses, and ensure pharmacokinetic data integrity[1].

This technical guide provides actionable troubleshooting, self-validating protocols, and mechanistic insights for bioanalytical scientists.

Analytical Workflow

G N1 1. Biological Sample (Plasma/Biopsy) N2 2. SIL-IS Spiking (5-ASA-d3 disodium) N1->N2 Ensures identical matrix exposure N3 3. Derivatization (Propionic Anhydride) N2->N3 Masks polar amine group N4 4. LLE Extraction (MTBE/Ethyl Acetate) N3->N4 Removes proteins & phospholipids N5 5. LC-MS/MS (ESI+ MRM Mode) N4->N5 Co-elution of Isotopologues N6 6. Data Processing (IS-Normalized MF) N5->N6 Cancels ion suppression

Workflow for 5-ASA matrix effect correction using 5-ASA-d3 disodium.

Section 1: Self-Validating Experimental Protocol

To establish a trustworthy assay, the protocol must inherently validate the correction of matrix effects. We utilize a Liquid-Liquid Extraction (LLE) coupled with derivatization to maximize recovery and minimize baseline noise[1].

Step-by-Step Methodology:

  • IS Working Solution Preparation : Dissolve 5-ASA-d3 disodium salt in LC-MS grade water to a concentration of 150 ng/mL. Causality Check: The disodium salt is chosen over the free acid because it provides immediate, complete aqueous solubility without the need for acidic/basic modifiers that could degrade the isotopic label or prematurely precipitate plasma proteins upon spiking[3].

  • Sample Aliquoting & Spiking : Transfer 100 µL of human plasma (K2EDTA) into a clean microcentrifuge tube. Add 100 µL of the 5-ASA-d3 disodium working solution[1]. Vortex briefly.

  • Derivatization (Crucial Step) : Add 50 µL of propionic anhydride and 100 µL of 0.5% formic acid. Vortex for 2 minutes. Causality Check: 5-ASA is amphoteric and highly polar, causing it to elute near the void volume where matrix suppression is most severe. Derivatizing the primary amine to an N-propionyl moiety increases lipophilicity, shifting the retention time to a cleaner chromatographic window away from early-eluting salts[4][5].

  • Liquid-Liquid Extraction (LLE) : Add 3 mL of methyl tert-butyl ether (MTBE)[1]. Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes at 20°C.

  • Reconstitution : Carefully transfer the organic supernatant to a new tube, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 100 µL of Mobile Phase A (0.1% formic acid in water).

  • LC-MS/MS Acquisition : Inject 5 µL onto a Waters HSS T3 column (or equivalent polar-embedded C18). Monitor MRM transitions (e.g., m/z 154 → 108 for 5-ASA, and corresponding shifted masses for the deuterated/derivatized analogs)[6].

Section 2: Troubleshooting Guide

Issue 1: Divergence in Retention Time Between 5-ASA and 5-ASA-d3

  • Symptom : The 5-ASA-d3 internal standard elutes 0.05 - 0.15 minutes earlier than the unlabeled 5-ASA.

  • Causality : This is the "Deuterium Isotope Effect." Deuterium atoms are slightly smaller and less polarizable than hydrogen. On heavily end-capped, highly hydrophobic C18 columns, deuterated compounds exhibit weaker dispersive interactions, causing them to elute earlier. If they do not co-elute perfectly, they experience different matrix environments in the ESI source, defeating the purpose of the SIL-IS.

  • Solution : Flatten the gradient slope during the elution window (e.g., change from a 5% to 2% per minute organic increase). Alternatively, switch to a column designed for polar retention (e.g., T3 or PFP phases) which relies less on pure hydrophobic dispersion.

Issue 2: IS-Normalized Matrix Factor (MF) is Outside 85-115%

  • Symptom : Despite using 5-ASA-d3, the calculated IS-normalized MF is 70% (under-compensation) or 130% (over-compensation).

  • Causality : Differential ion suppression occurs when the concentration of the unlabeled 5-ASA is so high (e.g., at the Upper Limit of Quantification) that it causes charge-competition in the ESI droplet, suppressing the ionization of the 5-ASA-d3 IS itself.

  • Solution :

    • Dilute the biological sample with blank matrix prior to extraction to bring the analyte concentration into the linear dynamic range.

    • Optimize ESI source parameters (increase desolvation temperature to 650°C and nebulizer gas flow) to ensure complete droplet evaporation, reducing charge competition[7].

Issue 3: Inconsistent Derivatization Yields

  • Symptom : High variability in peak areas for both 5-ASA and 5-ASA-d3 across different patient samples.

  • Causality : Propionic anhydride derivatization is highly pH-dependent. Variations in the endogenous pH of patient plasma or urine can alter the reaction kinetics[5].

  • Solution : Add a strong biological buffer (e.g., 1M Ammonium Acetate, pH 5.0) to the sample prior to adding the derivatizing agent to standardize the reaction environment across all matrix lots.

Section 3: Quantitative Data & Validation Parameters

To ensure trustworthiness, your assay must meet strict bioanalytical validation criteria. Below is a summary of expected performance metrics when utilizing 5-ASA-d3 disodium for matrix correction.

Validation ParameterAcceptance Criteria (FDA/EMA)Typical Performance with 5-ASA-d3Mechanistic Rationale
Linearity (r²) > 0.990> 0.998 (2 - 1500 ng/mL)[1][7]SIL-IS perfectly tracks analyte losses across the dynamic range.
Intra/Inter-day Precision CV < 15% (< 20% at LLOQ)1.60% - 8.67%[7]Perfect co-elution cancels out injection-to-injection ESI spray instability.
Accuracy (Bias) ± 15% of nominal100.6% - 105.4%[7]Disodium salt ensures accurate, fully dissolved IS spiking solutions.
IS-Normalized MF CV < 15% across 6 lots~1.0 (CV < 5%)[7]Isotopic tracking compensates for lot-to-lot phospholipid variations.
Extraction Recovery Consistent across range> 96.5% (LLE with derivatization)[5]LLE effectively partitions the N-propionyl derivative into the organic phase.

Section 4: Frequently Asked Questions (FAQs)

Q: How exactly do I calculate the IS-normalized Matrix Factor to prove my method is self-validating? A: The Matrix Factor (MF) is assessed using post-extraction spikes[7].

  • Calculate MF for the analyte: Peak Area of 5-ASA spiked into extracted blank matrix / Peak Area of 5-ASA in neat solvent.

  • Calculate MF for the IS: Peak Area of 5-ASA-d3 spiked into extracted blank matrix / Peak Area of 5-ASA-d3 in neat solvent.

  • IS-Normalized MF = MF(Analyte) / MF(IS). If the SIL-IS is working correctly, the IS-Normalized MF will be exactly 1.0, regardless of the absolute suppression occurring in the source[7].

Q: Why use the disodium salt of 5-ASA-d3 instead of the free acid form? A: 5-ASA free acid has notoriously poor solubility in water and organic solvents. To dissolve the free acid, technicians often add strong acids (HCl) or bases (NaOH), which can degrade the compound or alter the pH of the biological sample upon spiking. The disodium salt is highly water-soluble at neutral pH, allowing for the preparation of stable, highly reproducible internal standard working solutions without shocking the biological matrix[3].

Q: Will the deuterium atoms on 5-ASA-d3 undergo Hydrogen-Deuterium Exchange (HDX) in my acidic mobile phase? A: No. The deuterium atoms in 5-ASA-d3 are covalently bonded to the aromatic carbon ring. Unlike exchangeable protons attached to heteroatoms (like the -OH or -NH2 groups), aromatic deuteriums are chemically stable and do not undergo HDX in standard LC-MS mobile phases (e.g., 0.1% formic acid)[3].

References

  • [6] Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study. PubMed. URL: [Link]

  • [7] Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS. SciSpace. URL: [Link]

  • [4] A Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. ResearchGate. URL: [Link]

  • Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Marker. bevital. URL:[Link]

  • [5] Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine. ResearchGate. URL:[Link]

  • [2] The Microbiota in Inflammatory Bowel Disease. SciSpace. URL:[Link]

Sources

Technical Support Center: 5-ASA-d3 Disodium Peak Tailing Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Amphoteric Challenge

Welcome to the Technical Support Center. You are likely here because your 5-ASA-d3 (Mesalamine-d3) peak is tailing, splitting, or exhibiting broad asymmetry.[1]

5-Aminosalicylic acid (5-ASA) is a deceptively simple molecule that presents a "perfect storm" for Reverse Phase Chromatography (RPC).[1] It is amphoteric (zwitterionic), containing both a basic amine and an acidic carboxyl group, and it acts as a chelating ligand for trace metals.[1] The "disodium" salt form adds an additional layer of complexity regarding sample solvent pH mismatch.[1]

This guide moves beyond generic advice, focusing on the specific physicochemical interactions of 5-ASA-d3 to restore peak symmetry (


).

Diagnostic Workflow

Before modifying your method, identify the root cause using this logic flow.

Troubleshooting Start Symptom: 5-ASA Peak Tailing Check_pH 1. Check Mobile Phase pH Is pH > 3.5? Start->Check_pH Silanol Cause: Silanol Interaction (Amine interacting with SiO-) Check_pH->Silanol Yes Check_Sample 2. Check Sample Solvent Is sample dissolved in pure water or methanol? Check_pH->Check_Sample No (pH < 3.0) Sol_Silanol Solution: Lower pH to 2.5 or Add TEA/Ion Pair Silanol->Sol_Silanol pH_Shock Cause: pH Shock (Disodium salt is basic; Mobile Phase is acidic) Check_Sample->pH_Shock Yes Check_Metal 3. System History Has system run non-passivated salts or high pH? Check_Sample->Check_Metal No (Matched to MP) Sol_Shock Solution: Dissolve Sample in Mobile Phase pH_Shock->Sol_Shock Chelation Cause: Metal Chelation (5-ASA binding Fe/Al) Check_Metal->Chelation Likely Sol_Chelation Solution: Add EDTA or Passivate System Chelation->Sol_Chelation

Figure 1: Diagnostic decision tree for isolating the specific cause of 5-ASA asymmetry.

Technical Q&A: Mechanisms & Solutions

Q1: Why does the "Disodium" salt form cause specific tailing issues compared to the free acid?

The Mechanism: pH Mismatch (pH Shock).[1] 5-ASA-d3 disodium is a salt of a weak acid and a strong base.[1] When dissolved in water or methanol, the solution pH is significantly basic (often pH > 8). Most validated RPC methods for 5-ASA utilize an acidic mobile phase (pH 2.0–3.[1]0) to suppress silanol ionization.[1][2][3] The Event: When you inject a basic sample plug into an acidic mobile phase, the analyte molecules at the front of the plug experience a different pH than those at the back.[1] This causes transient changes in the ionization state (zwitterion vs. cation), leading to peak splitting or severe fronting/tailing.

Corrective Action:

  • Protocol: Always dissolve the 5-ASA-d3 disodium standard directly in the mobile phase .[1]

  • Verification: If solubility is an issue, dissolve in a minimal amount of 0.1 N HCl, then dilute with mobile phase.

Q2: I am using a C18 column at pH 4.5. Why is the tailing persistent?

The Mechanism: Silanol Interaction.[1][2][3][4][5][6][7] At pH 4.5, the silica surface silanols (Si-OH) begin to deprotonate to Si-O⁻ (pKa of surface silanols is ~3.5–4.5).[1] Simultaneously, the amine group of 5-ASA (pKa ~5.[1]8) is protonated (NH₃⁺).[1] The Interaction: The positively charged amine binds electrostatically to the negatively charged silanols.[1] This is a secondary retention mechanism that is slow and reversible, causing the "tail."

Corrective Action:

  • Option A (Suppression): Lower Mobile Phase pH to 2.2 – 2.5 .[1] At this pH, silanols are protonated (neutral), and the interaction is minimized.

  • Option B (Competition): If low pH is not possible, add a competing base like Triethylamine (TEA) (5–10 mM) to the mobile phase.[1] TEA saturates the silanol sites, blocking 5-ASA from binding.

Q3: My peak shape degrades over time, even with a new column. Why?

The Mechanism: Metal Chelation. 5-ASA is structurally similar to salicylic acid, a known chelator.[1] It can bind trace Iron (Fe) or Aluminum (Al) leached from stainless steel frits or tubing.[1] This creates a "mixed-mode" retention where the analyte "sticks" to metal sites on the column head.[1]

Corrective Action:

  • Immediate Fix: Add 0.1 mM EDTA to the aqueous portion of your mobile phase.[1]

  • Long-term Fix: Switch to a "bio-inert" or PEEK-lined column and system.[1]

Validated Experimental Protocols

Protocol A: Optimized Mobile Phase for 5-ASA-d3

Designed to minimize silanol activity and chelation.[1]

ComponentConcentration/ValueFunction
Aqueous Phase 20 mM Potassium Phosphate + 1 mM EDTABuffer & Chelation suppression
pH Adjustment Adjust to pH 2.5 with Phosphoric AcidSuppress Silanol Ionization
Organic Phase Acetonitrile (HPLC Grade)Elution strength
Ratio 95:5 (Isocratic) or Gradient 0-20%High polarity requires low organic
Column Temp 30°CMass transfer improvement

Step-by-Step:

  • Dissolve 2.72 g of KH₂PO₄ and 372 mg of Disodium EDTA in 950 mL water.

  • Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid.[1]

  • Filter through a 0.22 µm membrane.[1]

  • Mix with Acetonitrile (95:15 or as required for retention).

Protocol B: System Passivation (If Chelation is Suspected)

Use this if adding EDTA improves peak shape significantly.[1]

  • Remove Column: Install a union connector in place of the column.

  • Flush: Pump 30% Phosphoric Acid (v/v) through the system at 1 mL/min for 60 minutes.

  • Rinse: Flush with HPLC-grade water for 60 minutes until pH is neutral.

  • Rationale: This strips accessible iron ions from the stainless steel surfaces.[1]

Visualizing the Interaction Mechanisms

Understanding why the tailing occurs ensures you choose the right solution.

Mechanisms cluster_0 Silanol Interaction (pH > 3.5) cluster_1 Metal Chelation Silica Silica Surface (Si-O⁻) ASA_Pos 5-ASA Amine (NH₃⁺) Silica->ASA_Pos Electrostatic Binding Fe Trace Iron (Fe³⁺) ASA_Chel 5-ASA (Carboxyl/Phenol) Fe->ASA_Chel Coordination Complex

Figure 2: The two primary chemical mechanisms causing 5-ASA peak tailing.[1] Left: Ionic interaction with silanols.[1][3][7] Right: Chelation with trace metals.[1][5]

Comparison of Column Technologies for 5-ASA

Not all C18 columns are equal.[1][4] For 5-ASA, "Type B" silica is mandatory.[1]

Column TechnologySuitabilityReason
Standard C18 (Type A) ❌ PoorHigh metal content and acidic silanols cause severe tailing.[1]
End-Capped C18 (Type B) ✅ GoodReduced silanol activity; requires low pH (2.5).[1]
Polar-Embedded C18 ✅ ExcellentShielded silanols; better peak shape at mid-pH (4-6).[1]
Mixed-Mode (RP/AX) ⭐ BestAnion exchange mode handles the acid group, RP handles the ring.[1]

References

  • Chromatography Online. (2022).[1] HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Journal of Chromatography B. (2008). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of 5-Aminosalicylic acid. Retrieved from [Link]

Sources

Preventing deuterium exchange in 5-Aminosalicylic acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Deuterium Exchange and Ensuring Isotopic Integrity

Welcome to the technical support center for 5-Aminosalicylic acid-d3 (5-ASA-d3). As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical, field-proven protocols necessary to maintain the isotopic purity of this valuable compound throughout your research. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Part 1: Understanding the Risk of Deuterium Exchange
Q1: What is deuterium exchange, and why is it a critical issue for 5-ASA-d3?

A: Deuterium (D or ²H) is a stable, heavy isotope of hydrogen (H or ¹H).[1] In deuterated compounds like 5-ASA-d3, specific hydrogen atoms have been replaced with deuterium. This isotopic substitution is crucial for many applications, including its use as an internal standard in mass spectrometry-based quantification or in pharmacokinetic studies to track a drug's metabolic fate.[2][3][4]

The carbon-deuterium (C-D) bond is generally stronger than a carbon-hydrogen (C-H) bond, which can slow down certain metabolic pathways—a phenomenon known as the kinetic isotope effect.[2][7][8] However, deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or activated carbon positions are "labile" and can be easily exchanged.

Q2: Which deuterium atoms on the 5-ASA-d3 molecule are most susceptible to exchange?

A: The susceptibility to exchange depends entirely on the location of the deuterium atom. 5-ASA has several types of hydrogens, and their deuterated analogues have vastly different stabilities.

  • Highly Labile Positions (-OD, -ND₂, -COOD): Deuterons on the hydroxyl (phenol), amine, and carboxylic acid groups are extremely labile. They will rapidly exchange with any source of protons (e.g., water moisture, protic solvents like methanol). This exchange is an acid-base catalyzed process and is often instantaneous upon exposure to protic media.[9][10]

  • Moderately Labile Positions (Aromatic Ring): The deuterons attached directly to the aromatic ring are significantly more stable. However, they are not immune to exchange, especially under certain conditions. The aromatic ring of 5-ASA is "activated" by the electron-donating hydroxyl and amino groups, making it more susceptible to electrophilic aromatic substitution. Under acidic or basic conditions, a deuteron on the ring can be replaced by a proton.[11] Studies on similar phenolic compounds show that ortho and para positions are more reactive.[11]

The diagram below illustrates the positions on the 5-ASA-d3 molecule and the factors that promote exchange.

Caption: Key factors promoting deuterium exchange at different sites on 5-ASA-d3.
Part 2: Practical Prevention Strategies

This section provides actionable protocols to preserve the isotopic integrity of your 5-ASA-d3.

Q3: How should solid 5-ASA-d3 be stored to ensure maximum stability?

A: Proper storage is the first and most critical line of defense. Since 5-ASA itself is sensitive to light, temperature, and oxygen, the deuterated version requires at least the same level of care.[12] The primary threat during storage is atmospheric moisture.[13]

ParameterRecommended ConditionRationale & Expert Insight
Temperature -20°C for long-term storage.[4]Low temperatures slow down any potential degradation or exchange processes. For short-term storage, 2-8°C is acceptable.[14]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces both oxygen, which can cause oxidative degradation of 5-ASA[15], and moisture, which is the primary source of protons for back-exchange.[16][17]
Container Amber, tightly sealed vial.Amber glass protects the compound from light, which can catalyze degradation.[13] A tight seal is crucial to prevent moisture ingress.
Environment Inside a desiccator.Storing the vial within a desiccator provides an additional layer of protection against ambient humidity, which is especially important for hygroscopic compounds.[13][14]

Pro-Tip: Before opening a vial stored at -20°C, always allow it to warm to room temperature completely while still inside a desiccator.[13] This prevents atmospheric water from condensing on the cold solid, which would immediately introduce a source of protons.

Q4: What are the best solvents for preparing 5-ASA-d3 solutions?

A: Solvent choice is paramount. The use of protic solvents will result in the immediate loss of deuterium from the -OD, -ND₂, and -COOD positions.

Solvent ClassExamplesSuitability for 5-ASA-d3Mechanism of Exchange
Protic Solvents Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH)AVOID These solvents contain exchangeable hydrogens and will rapidly exchange with the labile deuterons on the heteroatoms of 5-ASA-d3.
Aprotic Polar Acetonitrile-d3 (CD₃CN), DMSO-d6, Acetone-d6RECOMMENDED These solvents lack exchangeable protons. Using the deuterated versions of these solvents is best practice to maintain isotopic purity for NMR analysis and prevent any potential for slow exchange.
Aprotic Nonpolar Dichloromethane (DCM), Chloroform-d (CDCl₃)Use with Caution While aprotic, 5-ASA has very low solubility in these solvents. Their use is generally not practical.

Important Note: Even "anhydrous" or "dry" aprotic solvents contain trace amounts of water. For highly sensitive experiments, using freshly opened solvents or those stored over molecular sieves is recommended.[18]

Part 3: Experimental Protocols & Troubleshooting
Workflow: Preparing a Stock Solution of 5-ASA-d3

This workflow is designed to minimize exposure to atmospheric moisture and other sources of protons.

G start Start prep_env Prepare Inert Atmosphere (Glovebox or N₂/Ar line) start->prep_env equilibrate Equilibrate 5-ASA-d3 Vial and Solvents to Room Temp prep_env->equilibrate weigh Weigh Solid 5-ASA-d3 into Dry Vial equilibrate->weigh add_solvent Add Anhydrous Aprotic Solvent (e.g., DMSO-d6) via Syringe weigh->add_solvent dissolve Cap and Vortex/Sonicate to Dissolve add_solvent->dissolve store Store Solution at -20°C Under Inert Gas dissolve->store finish End store->finish

Caption: Recommended workflow for preparing 5-ASA-d3 solutions to prevent deuterium exchange.
Q5: How can I verify the isotopic integrity of my 5-ASA-d3 sample?

A: You should never assume isotopic purity. Verification is a key part of a self-validating system. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • NMR Spectroscopy: This is the gold standard for determining the specific sites and extent of deuteration.[19][20] By comparing the ¹H-NMR spectrum of your deuterated sample to a non-deuterated standard, you can see the disappearance or reduction of proton signals at the deuterated positions. ²H-NMR can also be used to directly observe the deuterium signals.[3]

  • Mass Spectrometry (MS): High-resolution MS (LC-MS or GC-MS) is excellent for determining the overall isotopic enrichment and distribution.[19][20] By analyzing the mass-to-charge (m/z) ratio, you can quantify the percentage of molecules that are d0, d1, d2, d3, etc. This is particularly useful for confirming the purity of a new batch or for troubleshooting a suspected exchange issue.[3]

Protocol: Verifying Isotopic Purity by ¹H-NMR Spectroscopy
  • Prepare Standard: Accurately weigh and dissolve a known quantity of non-deuterated 5-ASA in a deuterated aprotic solvent (e.g., DMSO-d6) in a dry NMR tube.

  • Prepare Sample: In a separate dry NMR tube, prepare a solution of your 5-ASA-d3 at a similar concentration using the same deuterated solvent. Handle the solvent and solid under an inert atmosphere to prevent moisture contamination.[17][18]

  • Acquire Spectra: Acquire a quantitative ¹H-NMR spectrum for both the standard and the sample. Ensure the relaxation delay (d1) is sufficient for full relaxation of all protons (typically 5 times the longest T1 value).

  • Process and Integrate: Process both spectra identically. Integrate the residual solvent peak and set its integral to a known value. Then, integrate the aromatic proton signals of the 5-ASA molecule.

  • Analyze and Compare:

    • In the 5-ASA-d3 spectrum, the integral of the proton signal corresponding to the deuterated position should be significantly reduced or absent compared to the standard.

    • Calculate the percent deuteration at a specific site by comparing the relative integral of that proton in the d3 sample to the integral of a non-deuterated proton on the same molecule, and then comparing that ratio to the standard.

Troubleshooting Common Issues
  • Issue: My LC-MS analysis shows a higher-than-expected amount of the non-deuterated (d0) version of 5-ASA.

    • Probable Cause: Deuterium back-exchange has occurred.

    • Solution: Review your entire workflow. Was the solid handled in the open air? Was a protic solvent or reagent used at any point? Was the sample stored in solution for an extended period at room temperature? Re-prepare the sample following the stringent anhydrous and inert protocols outlined above.

  • Issue: The phenolic -OD proton signal is visible in my ¹H-NMR spectrum run in DMSO-d6.

    • Probable Cause: The sample was contaminated with water. DMSO is highly hygroscopic.

    • Solution: This is a clear indicator of moisture contamination.[13] While the aromatic deuterons may still be intact, the labile ones have exchanged. For future experiments, use a freshly opened ampule of high-purity DMSO-d6 and prepare the sample in a glovebox.[14]

By understanding the mechanisms of deuterium exchange and implementing these rigorous storage, handling, and analytical verification procedures, you can ensure the isotopic integrity of your 5-Aminosalicylic acid-d3 and generate reliable, reproducible data in your research.

References
  • Keizers, P. H., et al. (2010). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry, 45(6), 648-655. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Keizers, P. H., et al. (2010). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. ResearchGate. Retrieved from [Link]

  • He, Y., et al. (2005). A method for quantitative determination of deuterium content in biological material. Rapid Communications in Mass Spectrometry, 19(6), 838-842. Retrieved from [Link]

  • Clayden, J. (2018). Protecting deuterated drugs. Pharmaceutical Patent Analyst, 7(4), 143-145. Retrieved from [Link]

  • Alfa Chemistry. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Labinsights. Retrieved from [Link]

  • Moravek. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

  • He, Y., et al. (2005). A method for quantitative determination of deuterium content in biological material. Rapid Communications in Mass Spectrometry, 19(6), 838-842. Retrieved from [Link]

  • He, Y., et al. (2005). A method for quantitative determination of deuterium content in biological material. R Discovery. Retrieved from [Link]

  • Krasiński, A. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2966. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, July 2). Phenol and Deuterated Sulphuric Acid. Retrieved from [Link]

  • Czeskis, B., et al. (2019). Deuterated active pharmaceutical ingredients: A science based proposal for synthesis, analysis, and control. Part 1: Framing the problem. Journal of Labelled Compounds and Radiopharmaceuticals, 62(11), 690-694. Retrieved from [Link]

  • Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely. Retrieved from [Link]

  • Garnett, J. L., & Sollich-Baumgartner, W. A. (1965). Deuterium Exchange Reactions with Substituted Aromatics. III. Heterocyclics and Polycyclic Hydrocarbons. Australian Journal of Chemistry, 18(7), 1003-1008. Retrieved from [Link]

  • Garnett, J. L., & Sollich, W. A. (1961). Deuterium Exchange Reactions with Substituted Aromatics. II. The Monohalogenated Benzenes and Naphthalenes. Australian Journal of Chemistry, 14(3), 441-448. Retrieved from [Link]

  • ZEOCHEM. (n.d.). Deuterated APIs. Retrieved from [Link]

  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Johnson, C. E., & Hart, S. M. (1989). Stability of 5-aminosalicylic Acid Suspension. American Journal of Hospital Pharmacy, 46(8), 1603-1605. Retrieved from [Link]

  • Hudgens, J. (2018, October 30). Advances in Hydrogen-Deuterium Exchange Mass Spectrometry That Can Improve Studies of Biosimilars. YouTube. Retrieved from [Link]

  • Jensen, J., et al. (1992). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. International Journal of Pharmaceutics, 88(1-3), 171-176. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Retrieved from [Link]

  • National Institutes of Health. (2023, August 31). Managing Storage of Radiolabeled Compounds. ORS News2Use. Retrieved from [Link]

  • Bogataj, M., et al. (2007). Stability tests of 5-Aminosalicylic acid containing solutions and chitosan-Ca-alginate microparticles prepared by spray-drying. Farmacevtski Vestnik, 58, 239-240. Retrieved from [Link]

  • Krencz, I., et al. (2020). The unexpected racemization and hydrogen–deuterium exchange of the hydrogen at the α-carbon of proline analogs containing the 5-azoniaspiro[4.4]nonyl-group. Organic & Biomolecular Chemistry, 18(11), 2115-2120. Retrieved from [Link]

  • Kaur, S., & Yudin, A. K. (2022). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ACS Medicinal Chemistry Letters, 13(7), 1034-1038. Retrieved from [Link]

  • Serebryanskaya, A. I., & Shatenshtein, A. I. (1961). The Hydrogen Exchange of Phenol, Its Ethers and Aromatic Amines with Liquid DBr. DTIC. Retrieved from [Link]

  • Tomaszewski, J. E., et al. (1975). Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway. Drug Metabolism and Disposition, 3(3), 169-173. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-ASA and AC-5-ASA concentrations in the intestinal membranes 3 h after... Retrieved from [Link]

  • Gant, T. G. (2014). Deuterated drugs; where are we now? Journal of Medicinal Chemistry, 57(10), 3595-3611. Retrieved from [Link]

  • Ujváry, I. (2019). Deuterated Drugs. Bioscientia, 1, 10-15. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Deuterium Isotope Effects and pH Effects on Steady-State Parameters for AbHisIE-Catalyzed ProFAR Formation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 10). Deuterated Polymers: Complete Guide. Retrieved from [Link]

  • Stepan, A. F., et al. (2020). Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates. ACS Medicinal Chemistry Letters, 11(4), 459-464. Retrieved from [Link]

  • Zhang, Z., et al. (2002). Deuterium exchange and mass spectrometry reveal the interaction differences of two synthetic modulators of RXRα LBD. Protein Science, 11(3), 547-555. Retrieved from [Link]

  • Tsume, Y., et al. (2013). Transintestinal transport mechanisms of 5-aminosalicylic acid (in situ rat intestine perfusion, Caco-2 cells) and Biopharmaceutics Classification System. Molecular Pharmaceutics, 10(9), 3535-3545. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 5-ASA-d3 Internal Standard Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. 5-Aminosalicylic acid (5-ASA, mesalamine) and its deuterated internal standard (5-ASA-d3) present unique challenges in LC-MS/MS bioanalysis. Low recovery of 5-ASA-d3 is rarely a simple pipetting error; it is fundamentally driven by the molecule's high susceptibility to oxidative degradation and its amphoteric (zwitterionic) chemical structure.

This guide provides field-proven, mechanistically grounded solutions to stabilize 5-ASA-d3, optimize extraction efficiency, and ensure robust assay performance.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my 5-ASA-d3 peak area continuously drop over the course of an autosampler run? A: This is a hallmark of oxidative degradation. 5-ASA and 5-ASA-d3 undergo a spontaneous proton-coupled electron transfer (losing 2 electrons and 2 protons) to form a highly unstable quinone-imine intermediate[1]. This intermediate rapidly hydrolyzes into gentisic acid or polymerizes, leading to irreversible signal loss. Because the autosampler tray exposes samples to trace oxygen and light over time, the internal standard degrades before injection. Solution: Introduce an antioxidant into the matrix. Ascorbic acid is the gold standard, as it acts as a sacrificial reducing agent and can even reduce the quinone-imine intermediate back to 5-ASA-d3[2].

Q2: I am using Liquid-Liquid Extraction (LLE). Why is my absolute recovery of 5-ASA-d3 below 20%? A: 5-ASA is amphoteric, possessing both a carboxylic acid (pKa ~2.3) and an aromatic amine (pKa ~5.7). At physiological pH, it exists primarily as a highly polar zwitterion, making it nearly insoluble in the organic solvents typically used for LLE (e.g., ethyl acetate, MTBE). Solution: You must either switch to Protein Precipitation (PP) / Solid Phase Extraction (SPE), or perform pre-extraction derivatization. Derivatizing the primary amine with propionic anhydride converts it to a non-ionizable N-propionyl moiety. This eliminates the zwitterionic character, allowing for highly efficient LLE under acidified conditions[3].

Q3: Can deuterium exchange (H/D scrambling) cause apparent low recovery of 5-ASA-d3? A: Yes. If the deuterium atoms are located on exchangeable positions and the sample is subjected to extreme pH or prolonged heating in protic solvents (like methanol or water), H/D exchange can occur. This shifts the precursor mass back to the unlabeled 5-ASA (m/z 154) or intermediate masses, artificially lowering the 5-ASA-d3 (m/z 157) signal. Solution: Ensure sample preparation is performed rapidly, avoid highly alkaline conditions, and store processed samples at 4°C.

TroubleshootingWorkflow Start Low 5-ASA-d3 Recovery Detected in LC-MS/MS Q1 Is the IS peak area dropping over time? Start->Q1 S1 Add Ascorbic Acid (0.1-1.0%) to matrix Q1->S1 Yes (Oxidation) Q2 Is absolute extraction recovery < 50%? Q1->Q2 No S2 Derivatize with Propionic Anhydride before LLE Q2->S2 Yes (Poor Extraction) Q3 Is isotopic scrambling (H/D exchange) occurring? Q2->Q3 No S3 Minimize high pH and prolonged protic solvent use Q3->S3 Yes (Isotope Loss)

Decision tree for diagnosing and resolving low 5-ASA-d3 internal standard recovery.

Part 2: Quantitative Data & Method Comparison

The table below summarizes the causality between extraction methodologies, stabilization strategies, and the resulting quantitative recovery of 5-ASA-d3.

Extraction MethodMatrix AdditiveAbsolute Recovery (%)Autosampler Stability (24h)Primary Failure Mode
Standard LLE (Ethyl Acetate)None< 15%Fails (-40% area)Zwitterion insolubility & Oxidation
Protein Precipitation (MeOH)None65 - 75%Fails (-35% area)Oxidation to Quinone-Imine
Protein Precipitation (MeOH)0.5% Ascorbic Acid85 - 95%Passes (< 5% variance)Matrix effects (Ion suppression)
Derivatization + LLE 0.5% Ascorbic Acid > 90% Passes (< 5% variance) None (Optimal Workflow)

Part 3: Mechanistic Pathway of Degradation

Understanding the exact chemical degradation pathway is critical for implementing the correct stabilizing agents.

OxidationMechanism A 5-ASA-d3 (Reduced Zwitterion) B Quinone-Imine Intermediate A->B -2e⁻, -2H⁺ (O2, Light, pH > 7) C Polymeric Species (Irreversible Loss) B->C Polymerization D Gentisic Acid (Degradation Product) B->D Hydrolysis E Ascorbic Acid (Antioxidant) B->E E->A Reduces Quinone-Imine Back to 5-ASA-d3

Mechanistic pathway of 5-ASA-d3 oxidation to quinone-imine and ascorbic acid rescue.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation checks to confirm that the root cause of low recovery has been successfully mitigated.

Protocol 1: Ascorbic Acid-Stabilized Protein Precipitation (PP)

Best for high-throughput analysis where matrix effects can be managed chromatographically.

  • Matrix Stabilization: Add 10 µL of a 10% Ascorbic Acid aqueous solution per 100 µL of plasma before spiking the internal standard.

    • Self-Validation Check: Run a parallel control sample without ascorbic acid. The control must show >30% degradation over 24h to validate the necessity and efficacy of the antioxidant.

  • Internal Standard Addition: Spike 5-ASA-d3 working solution (prepared in 0.1% formic acid to maintain protonation and stability).

  • Precipitation: Add 300 µL of ice-cold Methanol containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial.

    • Self-Validation Check: Inject the first and last vial of the batch; the IS area variance must be <5%.

Protocol 2: Pre-Extraction Derivatization for Liquid-Liquid Extraction (LLE)

Best for achieving maximum sensitivity (LLOQ < 5 ng/mL) and eliminating zwitterionic extraction losses[3].

  • Stabilization & Spiking: Add ascorbic acid and 5-ASA-d3 to the plasma sample as described in Protocol 1.

  • Derivatization: Add 50 µL of Propionic Anhydride and 50 µL of Pyridine (acting as a catalyst) to the sample. Vortex immediately and incubate at room temperature for 15 minutes. This converts the primary amine to a highly lipophilic N-propionyl moiety.

  • Acidification: Add 100 µL of 1M HCl to acidify the sample (pH < 3). This neutralizes the carboxylic acid group, rendering the entire molecule non-ionized.

  • Extraction: Add 1 mL of Ethyl Acetate. Vortex for 5 minutes, then centrifuge at 4,000 x g for 5 minutes.

  • Evaporation & Reconstitution: Transfer the organic layer to a clean plate, evaporate under N2 at 35°C, and reconstitute in the mobile phase.

    • Self-Validation Check: Analyze the residual aqueous layer; the absence of 5-ASA-d3 confirms >90% extraction efficiency into the organic phase.

References

1.[1] Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid). ACS Measurement Science Au. URL:[Link] 2.[2] Reaction of 5-aminosalicylic acid with peroxyl radicals: protection and recovery by ascorbic acid and amino acids. PubMed. URL:[Link] 3.[3] Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. ResearchGate. URL:[Link]

Sources

Technical Support Center: Mesalamine-d3 Carryover Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and field-proven protocols to address the common challenge of Mesalamine-d3 carryover in LC-MS/MS autosamplers. Our approach is built on a fundamental understanding of the analyte's chemistry to deliver robust and reliable analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is autosampler carryover, and why is Mesalamine-d3 particularly susceptible?

A1: Autosampler carryover is the appearance of an analyte peak in a blank injection that follows a high-concentration sample.[1] This occurs when residual analyte from a previous injection adsorbs onto surfaces within the flow path—such as the needle, injection valve, or sample loop—and is then released into subsequent injections.[2]

Mesalamine-d3 is prone to this issue due to its specific physicochemical properties. It is a small, polar molecule with both an acidic carboxylic group and a basic amine group, as well as a phenolic hydroxyl group.[3] This zwitterionic nature allows it to interact with various surfaces through multiple mechanisms:

  • Ionic Interactions: It can bind to charged active sites on metal surfaces (e.g., stainless steel tubing, needle) or residual silanols on glass vials.

  • Hydrogen Bonding: The amine and hydroxyl groups are strong hydrogen bond donors and acceptors.

  • Hydrophobicity: While polar, it possesses a benzene ring, contributing a degree of hydrophobic character.[4]

These properties mean that a simple, single-solvent wash is often insufficient to remove all residual molecules from the autosampler's wetted surfaces.

Q2: I'm seeing Mesalamine-d3 peaks in my blank injections. What is the first and most critical step to troubleshoot this?

A2: The most immediate and impactful area to address is the autosampler wash solution .[5] The default or standard wash solvent, often the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile), is rarely effective for a multi-functional molecule like Mesalamine-d3. The goal is to use a "stronger" wash solvent, which in this context means a solvent that can disrupt the specific interactions causing the analyte to adhere to surfaces.

Start by replacing your current wash solution with one designed to maximize the solubility of Mesalamine-d3 and compete for the active sites it may be binding to. A multi-component wash is almost always superior to a single solvent.[6]

Q3: My standard wash solvent isn't working. How do I design a more effective, "strong" wash solution for Mesalamine-d3?

A3: An effective wash solution must address the multiple interaction modes of Mesalamine-d3. This requires a combination of organic strength, pH modification, and sometimes additives. The principle is to ensure the analyte is fully solubilized and in a single, non-adhesive chemical state during the wash cycle.

Here is a table of recommended starting formulations, progressing from simple to more aggressive solutions.

Wash Solution Composition Mechanism of Action & Rationale When to Use
Solution 1: Basic Organic 50:50 Acetonitrile:Water with 0.2% Ammonium HydroxideThe basic pH deprotonates the phenolic hydroxyl and carboxylic acid groups, making the molecule more polar and highly soluble in the aqueous/organic mix. This is very effective at disrupting ionic interactions with acidic silanols.
Solution 2: Acidic Organic 50:50 Acetonitrile:Water with 0.2% Formic AcidThe acidic pH protonates the amine group, preventing its interaction with metal surfaces. This is often used if the mobile phase is also acidic.[7]
Solution 3: High Organic with Additive 75:25 Acetonitrile:Isopropanol (IPA) with 0.2% Formic or Acetic AcidThe increased percentage of strong organic solvent (Acetonitrile, IPA) disrupts hydrophobic interactions. The acid component addresses ionic binding. IPA can be particularly effective at removing stubborn residues.[8]
Solution 4: "Magic Mix" 25:25:25:25 Water:Acetonitrile:Methanol:IPA + 0.2% Formic AcidThis universal "strong" wash combines solvents with different polarities and hydrogen bonding capabilities to remove a wide range of contaminants. It is an excellent choice for a deep system clean or when the primary carryover mechanism is unknown.[9]

Key Implementation Steps:

  • Select a wash solution from the table above based on your mobile phase conditions and suspected carryover mechanism.

  • Enable both internal and external needle washes in your autosampler program.[10]

  • Ensure the wash volume is sufficient. A good starting point is to use a volume at least 10 times the injection loop volume .[11]

  • After changing the wash solution, purge the wash system thoroughly to ensure the new solvent has completely replaced the old one.[10]

Q4: I've optimized my wash solvent, but carryover persists. What hardware components should I investigate?

A4: If a robust wash solution does not solve the problem, the issue likely lies with a physical component of the autosampler or LC system.[2][12] Carryover can originate from worn or contaminated parts that create dead volumes or active sites for analyte adsorption.[9]

The following troubleshooting workflow can help systematically identify the source.

G cluster_0 Systematic Hardware Troubleshooting for Carryover A Start: Carryover Persists After Wash Optimization B Step 1: Isolate the Column Replace column with a zero-dead-volume (ZDV) union. A->B C Inject High Standard, then Blank. Is carryover still present? B->C D YES: Carryover is in Autosampler/Injector C->D Yes E NO: Carryover is on the Column C->E No F Inspect/Replace Injector Components: 1. Rotor Seal (most common) 2. Stator 3. Sample Loop 4. Needle & Seat D->F G Action: Develop a more aggressive column wash method. Consider a dedicated column for this assay. E->G H END: Problem Resolved F->H G->H

Caption: A logical workflow for systematically identifying and mitigating the source of carryover in an LC-MS system.[13]

Detailed Hardware Checks:

  • Rotor Seal: This is the most common hardware failure point leading to carryover. Scratches or wear on the seal surface create spaces where the sample can be trapped and slowly bleed out in subsequent runs.[9] Replace the rotor seal as a primary step.

  • Sample Loop/Tubing: While less common, analytes can adsorb to the internal surfaces of stainless steel or PEEK tubing. Consider passivation or replacement.

  • Needle and Needle Seat: Inspect the needle for burrs or scratches and the needle seat for blockage or wear. Ensure the needle wash port is functioning correctly and not blocked.

Q5: Are there any injection sequence strategies that can help mitigate the impact of carryover?

A5: Yes, strategic sequencing can minimize the impact of carryover on your results, especially in a regulated environment where carryover must be quantified.

  • Bracketing Blanks: Always run a blank injection immediately after the highest concentration standard (ULOQ - Upper Limit of Quantification). This allows you to measure the percentage of carryover.[13] According to FDA guidance, carryover in the blank following the ULOQ should not be greater than 20% of the analyte response at the LLOQ (Lower Limit of Quantification).[14]

  • Sample Ordering: If possible, arrange your sample queue from the lowest expected concentration to the highest. This prevents a high-concentration sample from affecting a subsequent low-concentration one.[15]

  • Solvent Injections: Inserting extra blank or solvent injections between high-concentration samples can help "rinse" the system, although this increases total run time.[1]

Protocol 1: Aggressive Autosampler and System Clean-Out

This protocol should be performed if carryover is severe or if the system has been exposed to a wide variety of "sticky" compounds.

Objective: To perform a deep cleaning of the entire LC flow path to remove stubborn residues.

Materials:

  • LC-MS Grade Solvents: Water, Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH)

  • Reagents: Formic Acid (FA), Ammonium Hydroxide (NH₄OH)

  • Zero-Dead-Volume (ZDV) Union

Methodology:

  • System Preparation:

    • Remove the analytical column and replace it with a ZDV union.

    • Divert the flow path directly to waste, bypassing the mass spectrometer.

  • Sequential Flushing Protocol:

    • Flush the entire system (all pump lines, autosampler, and tubing) with each of the following solvents for at least 30 minutes at a flow rate of 1-2 mL/min.

    • Step 1: 100% Water (to remove salts and buffers)

    • Step 2: 100% Isopropanol (excellent for removing non-polar residues)

    • Step 3: 100% Acetonitrile

    • Step 4: "Magic Mix" (25:25:25:25 Water:ACN:MeOH:IPA + 0.2% FA)

    • Step 5: Basic Wash (50:50 ACN:Water + 0.2% NH₄OH)

  • Injector-Specific Cleaning:

    • During each flushing step, perform several large-volume (e.g., 100 µL) injections of the flushing solvent itself to ensure the needle, loop, and valve pathways are aggressively cleaned.

  • Re-equilibration:

    • After the final cleaning step, flush the system thoroughly with your initial mobile phase until the pressure is stable.

    • Reconnect the mass spectrometer and install a new or thoroughly cleaned column.

    • Allow the entire system to equilibrate completely before running any samples.

This comprehensive cleaning procedure systematically uses solvents of varying polarity and pH to dissolve and remove a wide array of potential contaminants.[16]

References

  • Mastelf. (2025, February 14). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Mastelf Technologies. [Link]

  • Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC. [Link]

  • Yamagaki, T., & Yamazaki, T. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan), 8(2), S0083. [Link]

  • WelchLab. (2025, April 27). Comprehensive Cleaning Methods for HPLC Autosampler Vials. [Link]

  • Yamagaki, T., & Yamazaki, T. (2019). Troubleshooting carry-over in LC-MS analysis of biomolecules; the case of Neuropeptide Y. SciSpace. [Link]

  • Quora. (2014, December 24). What does the term 'carryover' mean in HPLC?[Link]

  • FDA. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration. [Link]

  • ResearchGate. (2015, May 28). How can I solve my carry over issue in LC-MS/MS?[Link]

  • International Journal of Pharmaceutical Research and Applications. (2024, December 25). Determination of Mesalamine in Human Plasma by using Ultra Performance Liquid Chromatography – Mass Spectrometry. [Link]

  • Dolan, J. W. (2001, November 1). Autosampler Carryover. LCGC International. [Link]

  • Agilent Technologies. (2015). Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler. LabRulez LCMS. [Link]

  • Waters Corporation. (2025, November 21). Carryover. Waters Help Center. [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. [Link]

  • FDA. (2013, January 11). NDA 204412 Review. accessdata.fda.gov. [Link]

  • Lab Manager. (2018, October 11). Minimizing HPLC Carryover. [Link]

  • Giese, R. W., et al. (1988). Primary contribution of the injector to carryover of a trace analyte in high-performance liquid chromatography. CDC Stacks. [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Aijiren. (2024, February 23). How to Properly Clean and Maintain Chromatography Autosampler Vials. [Link]

  • Chromatography Forum. (2004, August 23). How to clean the autosampler![Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Begley, T. H. (2003, February 1). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. [Link]

  • National Center for Biotechnology Information. Mesalazine-D3. PubChem. [Link]

  • ScienceScholar. (2022, July 27). Quantitative determination of a Mesalazine using reversed phase high- performance liquid chromatography (RP-HPLC). [Link]

  • ResearchGate. (n.d.). pH effect upon the retention of mesalamine on the Ni-Al (NO 3 − ) LDH nanosorbent. [Link]

  • LCGC International. (2012, October 31). HPLC Troubleshooting: Autosampler Contamination. [Link]

  • Semantic Scholar. Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS and its application in bioequivalence study. [Link]

  • FDA. (2005, February 28). Environmental Assessment for Mesalamine. accessdata.fda.gov. [Link]

  • SCIEX. Improving LC-MS Selectivity for Mesalamine Using Differential Ion Mobility Technology. [Link]

  • Wang, J., et al. (2015). A novel pH–enzyme-dependent mesalamine colon-specific delivery system. International Journal of Nanomedicine, 10, 5355–5365. [Link]

  • Balaraju, E., Meghavath, M., & Bhootham, V. DEVELOPMENT AND VALIDATION OF A LC-MS/MS METHOD FOR MESALAMINE IN HUMAN PLASMA BY DERIVATIZATION TECHNIQUE. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Cheméo. (n.d.). Chemical Properties of Mesalamine (CAS 89-57-6). [Link]

  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]

  • NIST. Mesalamine. NIST Chemistry WebBook. [Link]

  • Semantic Scholar. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels. [Link]

Sources

Impact of pH on 5-Aminosalicylic acid-d3 disodium signal intensity

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Signal Intensity by Managing Mobile Phase pH

Welcome to the technical support guide for 5-Aminosalicylic acid-d3 (5-ASA-d3) disodium. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to signal intensity during LC-MS analysis. As an amphoteric molecule, the ionization state of 5-ASA-d3 is highly dependent on pH, which directly impacts its response in an electrospray ionization (ESI) mass spectrometer.

Frequently Asked Questions (FAQs)
Q1: Why is my 5-Aminosalicylic acid-d3 signal intensity unexpectedly low or inconsistent?

Low or variable signal intensity for 5-ASA-d3 is most frequently linked to a suboptimal pH of the liquid chromatography (LC) mobile phase. 5-ASA possesses multiple ionizable functional groups: a carboxylic acid (pKa ≈ 3.0), an amino group (pKa ≈ 6.0), and a phenolic hydroxyl group (pKa ≈ 13.9).[1] The pH of your solvent dictates which of these groups are charged, which in turn determines the efficiency of the electrospray ionization (ESI) process.[2][3] If the mobile phase pH is not properly controlled, the ionization state of the analyte can fluctuate, leading to poor and irreproducible signal.

Q2: What is the optimal mobile phase pH for analyzing 5-ASA-d3, and which ESI mode should I use?

The optimal pH depends directly on the ESI mode you intend to use.

  • For Positive Ion Mode (ESI+): To achieve a strong signal in positive mode, the analyte should readily accept a proton to form a positive ion ([M+H]+). This is most likely to occur when the mobile phase pH is acidic, ideally 1-2 pH units below the pKa of the most basic functional group (the amino group, pKa ≈ 6.0). A pH around 2.5-4.0 is a good starting point, as it ensures the amino group is protonated (-NH3+) while the carboxylic acid group is largely neutral (-COOH).

  • For Negative Ion Mode (ESI-): To maximize the signal in negative mode, the analyte should easily lose a proton to form a negative ion ([M-H]-). This is best achieved at a pH 1-2 units above the pKa of the most acidic functional group (the carboxylic acid group, pKa ≈ 3.0). A mobile phase pH between 4.0 and 5.0 will deprotonate the carboxylic acid (-COO-) while the amino group remains largely neutral (-NH2), creating a net negative charge.

While it is a common belief that acidic conditions are always best for ESI+, some studies have shown that high pH mobile phases can also enhance signal for certain compounds in positive mode.[4][5] However, for molecules like 5-ASA, targeting the specific functional groups as described above is the most logical starting point for method development.

Q3: My compound is the disodium salt of 5-ASA-d3. How does this affect my experiment?

The disodium salt form means that the carboxylic acid and phenolic hydroxyl groups are already deprotonated (COO-Na+ and O-Na+). However, once dissolved in your mobile phase, the compound will equilibrate to the pH of the solution. Therefore, the starting salt form does not change the fundamental need to control the mobile phase pH to achieve consistent ionization for MS analysis. The principles outlined in Q2 still apply.

Data & Diagrams
pH-Dependent Ionization States of 5-ASA-d3

The ionization state of 5-ASA-d3 is critical for its detection. The following table summarizes the expected dominant species at different pH ranges and the recommended ESI mode.

pH RangeDominant SpeciesNet ChargeRecommended ESI ModeRationale
pH < 3.0 CationicPositive (+)Positive (ESI+) The amino group is protonated (-NH3+), and the carboxylic acid is neutral (-COOH).
pH 3.0 - 6.0 ZwitterionicNeutral (overall)Negative (ESI-) The carboxylic acid is deprotonated (-COO-), and the amino group is protonated (-NH3+). Negative mode is favored due to the accessible acidic site.
pH > 6.0 AnionicNegative (-)Negative (ESI-) The carboxylic acid is deprotonated (-COO-), and the amino group is neutral (-NH2).
Diagram: Ionization States of 5-ASA-d3 vs. pH

Caption: Ionization states of 5-ASA-d3 at different pH values.

Troubleshooting Guide & Experimental Protocols
Problem: Low or Unstable Signal Intensity for 5-ASA-d3

This guide provides a systematic workflow to diagnose and resolve signal intensity issues related to mobile phase pH.

Diagram: Troubleshooting Workflow

G start Low / Unstable Signal check_ms 1. Verify MS Settings (Correct m/z, ESI Mode) start->check_ms check_ph 2. Assess Current Mobile Phase - What is the pH? - Is it buffered? check_ms->check_ph is_buffered Is pH stable & optimal? check_ph->is_buffered protocol 3. Perform pH Optimization (See Protocol Below) is_buffered->protocol No end Problem Resolved: Stable, High Signal is_buffered->end Yes analyze 4. Analyze Results - Plot Intensity vs. pH - Select Optimal pH protocol->analyze analyze->end

Caption: Workflow for troubleshooting low signal intensity.

Detailed Experimental Protocol: Mobile Phase pH Optimization Study

This protocol outlines a systematic approach to determine the optimal mobile phase pH for your specific LC-MS system and column chemistry.

Objective: To identify the mobile phase pH that yields the highest and most stable signal intensity for 5-ASA-d3 disodium in either positive or negative ESI mode.

Materials:

  • 5-ASA-d3 disodium stock solution

  • HPLC-grade water, acetonitrile, and/or methanol

  • Volatile mobile phase modifiers (e.g., Formic acid, Acetic acid, Ammonium formate, Ammonium acetate)

  • Calibrated pH meter

  • Your LC-MS system

Methodology:

  • Prepare a Series of Mobile Phases:

    • Prepare at least 4-5 aqueous mobile phases (Mobile Phase A) with varying pH values. It is crucial to use volatile buffers compatible with mass spectrometry.[6]

    • For ESI+ Screening (pH 2.5 - 5.5):

      • pH 2.7: 0.1% Formic Acid in water

      • pH 3.5: 0.05% Formic Acid in water

      • pH 4.5: 10 mM Ammonium Formate, pH adjusted with Formic Acid

      • pH 5.5: 10 mM Ammonium Acetate, pH adjusted with Acetic Acid

    • For ESI- Screening (pH 4.0 - 7.0):

      • pH 4.0: 10 mM Ammonium Acetate, pH adjusted with Acetic Acid

      • pH 5.0: 10 mM Ammonium Acetate

      • pH 6.0: 10 mM Ammonium Acetate, pH adjusted with Ammonium Hydroxide

      • pH 7.0: 10 mM Ammonium Bicarbonate

    • Note: Your organic mobile phase (Mobile Phase B, e.g., Acetonitrile) should remain consistent.

  • Systematic Analysis:

    • Equilibrate the LC column with the first mobile phase condition (e.g., pH 2.7) for at least 15-20 column volumes.

    • Perform several replicate injections of a standard solution of 5-ASA-d3.

    • Record the peak area or peak height for each injection.

    • Thoroughly flush the system and column before introducing the next mobile phase condition to avoid buffer precipitation and ensure complete equilibration.

    • Repeat the injections for each prepared pH value.

  • Data Interpretation:

    • Calculate the average signal intensity (peak area) for each pH condition.

    • Plot the average signal intensity versus the mobile phase pH.

    • The pH that corresponds to the highest point on the curve is the optimum for signal intensity under your experimental conditions. Select this pH for your analytical method.

  • Final Verification:

    • Once the optimal pH is identified, run a calibration curve to confirm linearity and sensitivity. This self-validating step ensures the chosen condition is robust for quantitative analysis.[7]

By methodically controlling and optimizing the mobile phase pH, you can overcome the most common obstacles to achieving a strong, stable, and reproducible signal for 5-Aminosalicylic acid-d3 in your LC-MS analyses.

References
  • Hezode, C., et al. (1985). Determination of the pK values of 5-aminosalicylic acid and N-acetyl-aminosalicylic acid. Arzneimittelforschung, 35(9), 1457-9. [Link]

  • Sanis Health Inc. (2010). PRODUCT MONOGRAPH Pr5-ASA (5-aminosalicylic acid). [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. [Link]

  • Stack Exchange. (2021). What exactly is causing analyte protonation in electrospray ionization MS? Chemistry Stack Exchange. [Link]

  • Le, N. L., et al. (2009). Effect of high pH mobile phase on the sensitivity of multiple drugs by LC positive electrospray ionization MS/MS. Bioanalysis, 1(8), 1445-54. [Link]

  • Al-Sbou, Y. A., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Journal of Chromatographic Science, 57(9), 834-842. [Link]

  • DiVA Portal. (2019). Investigation of molecular probes for pH determination with electrospray ionization mass spectrometry. [Link]

  • Liigand, J., et al. (2017). pH Effects on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 28(5), 963-973. [Link]

  • ResearchGate. (2017). pH Effects on Electrospray Ionization Efficiency. [Link]

  • ACS Publications. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry. [Link]

  • Waters Corporation. (2021). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. [Link]

  • Phenomenex. Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. [Link]

  • Klont, F., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 127. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

Sources

Technical Support Center: Resolving Retention Time Shifts (5-ASA vs. 5-ASA-d3)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Deuterium Effect" in Polar Analysis

You are likely here because your 5-ASA (5-Aminosalicylic acid) peak and your 5-ASA-d3 internal standard (IS) peak are not co-eluting perfectly. In many standard assays, a slight shift is negligible. However, for a small, zwitterionic molecule like 5-ASA analyzed via LC-MS/MS, this shift is a critical failure point.

If the peaks separate, the IS no longer experiences the exact same matrix suppression or enhancement as the analyte. This decouples the IS from the analyte, rendering your quantitative data invalid under FDA/EMA bioanalytical guidelines.

This guide breaks down the mechanism of this shift, provides a diagnostic protocol to determine if your data is compromised, and offers remediation strategies to fix it.

Module 1: Diagnosis – Why is this happening?

The root cause is the Deuterium Isotope Effect .[1] While chemically similar, Deuterium (


H) is twice as heavy as Hydrogen (

H), creating a shorter, stronger, and less polarizable C-D bond compared to C-H.
  • Lipophilicity Change: The C-D bond has a smaller molar volume. In Reversed-Phase Chromatography (RPC), this makes the deuterated molecule slightly less lipophilic.[2]

  • Elution Shift: Consequently, 5-ASA-d3 typically elutes earlier than 5-ASA in RPC.

  • The 5-ASA Factor: Because 5-ASA is small and highly polar, it requires high aqueous content or HILIC modes to retain. These conditions often amplify the subtle physicochemical differences between the isotopologues.

Visualization: The Isotope Effect Mechanism

DeuteriumEffect cluster_0 Molecular Level cluster_1 Chromatographic Interaction (RPC) cluster_2 Result H_Bond C-H Bond (Longer, More Polarizable) StatPhase Stationary Phase (C18/Hydrophobic) H_Bond->StatPhase Stronger Interaction D_Bond C-D Bond (Shorter, Less Lipophilic) D_Bond->StatPhase Weaker Interaction Shift Retention Time Shift (d3 elutes earlier) StatPhase->Shift Differential Partitioning Risk Matrix Effect Decoupling (Quantification Error) Shift->Risk IS leaves suppression zone

Figure 1: Mechanism of retention time shift in Reversed-Phase Chromatography. The reduced lipophilicity of the deuterated analog leads to weaker stationary phase interaction and earlier elution.[2]

Module 2: Assessment – Is the shift acceptable?

Before changing your method, you must quantitatively assess if the shift is invalidating your data. The visual separation is less important than the Matrix Factor (MF) consistency.

The Validation Protocol

Perform a post-column infusion or extract blank matrix to determine the suppression profile.

Step 1: Calculate Matrix Factor (MF)



Step 2: Compare Analyte vs. IS Calculate the IS-Normalized Matrix Factor :



ResultStatusAction
0.95 - 1.05 Pass The shift is cosmetic. The IS is still correcting for matrix effects.
< 0.90 or > 1.10 Fail The IS is eluting in a different suppression zone. Proceed to Module 3.

Module 3: Troubleshooting & Optimization

If your method failed the assessment, use this logic flow to resolve the issue.

Strategy A: Switch to HILIC (Recommended for 5-ASA)

5-ASA is an amphoteric, polar amine. Reversed-phase (C18) often requires ion-pairing agents or 100% aqueous conditions, which are unstable. Hydrophilic Interaction Liquid Chromatography (HILIC) is superior here.[3]

  • Why: HILIC relies on partitioning into a water-rich layer on the silica surface. The deuterium isotope effect is often minimized or reversed (d3 may elute later) in HILIC, but typically the peak shape is sharper, improving integration overlap.

  • Column Choice: Use a Zwitterionic (ZIC-HILIC) or Amide phase.

Strategy B: Mobile Phase pH Tuning

5-ASA has two pKa values (approx. 3.0 and 6.0).

  • The Fix: Adjust mobile phase pH to ensure the molecule is fully ionized or fully neutral .

  • Mechanism: Locking the ionization state prevents "wandering" retention times caused by micro-environment pH changes, which can exaggerate the isotope separation.

  • Protocol: For positive mode ESI, adjust aqueous mobile phase to pH 3.5 (using Ammonium Formate/Formic Acid) to protonate the amine.

Strategy C: The "Nuclear" Option (Switch Isotopes)

If the shift persists and quantification is critical (e.g., PK study), deuterium may be unsuitable.

  • The Fix: Switch to

    
    C  or 
    
    
    
    N
    labeled 5-ASA.
  • Why: Carbon-13 and Nitrogen-15 do not alter bond lengths or lipophilicity significantly. They are perfectly co-eluting "true" internal standards.

Decision Logic Workflow

TroubleshootingFlow Start RT Shift Detected CheckMF Calculate IS-Normalized Matrix Factor (MF) Start->CheckMF Pass MF Ratio = 1.0 ± 0.05 (Method Valid) CheckMF->Pass Yes Fail MF Ratio Out of Range (Method Invalid) CheckMF->Fail No ModeCheck Current Mode? Fail->ModeCheck SwitchHILIC Switch to HILIC (Amide/ZIC Phase) ModeCheck->SwitchHILIC If using RP (C18) OptimizePH Optimize pH (Lock Ionization) ModeCheck->OptimizePH If using HILIC Persist Shift Persists? SwitchHILIC->Persist OptimizePH->Persist Persist->Pass No (Resolved) SwitchC13 Switch to 13C/15N IS (Eliminate Isotope Effect) Persist->SwitchC13 Yes

Figure 2: Troubleshooting decision tree for resolving internal standard retention time shifts.

Frequently Asked Questions (FAQs)

Q: Why does 5-ASA-d3 elute before 5-ASA in my C18 method? A: This is the classic "Inverse Isotope Effect" in Reversed-Phase Chromatography. The C-D bonds in the deuterated standard are shorter and have a smaller molar volume than C-H bonds. This reduces the hydrophobic surface area of the molecule, resulting in weaker interaction with the C18 chains and earlier elution [1].

Q: Can I just widen the integration window to catch both peaks? A: You can, but you shouldn't rely on it. Widening the window solves the integration problem but not the matrix effect problem. If the d3 peak elutes 0.2 minutes earlier, it might be in a region of high salt suppression while the analyte is not. This leads to inaccurate quantification [2].[1][4]

Q: I cannot afford


C-5-ASA. What is the best low-cost fix? 
A:  Move to HILIC chromatography. 5-ASA is highly polar. HILIC provides better retention for polar amines and often reduces the resolution between deuterated and non-deuterated forms compared to RP. Additionally, ensure your column temperature is stable; temperature fluctuations can exaggerate the separation [3].

Q: Does the number of deuterium atoms matter? A: Yes. The magnitude of the RT shift is roughly proportional to the number of deuterium atoms.[2] 5-ASA-d3 (3 deuteriums) will have a larger shift than a hypothetical 5-ASA-d1. If a d3 shift is unmanageable, check if a d1 or d2 standard is commercially available, though


C is preferred.

References

  • FDA. (2019).[5] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. U.S. Food and Drug Administration.[6][5] [Link]

  • Chromatography Online. (2020). HILIC: The Pros and Cons.[1][3] LCGC International. [Link]

  • Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link][7]

Sources

Technical Support Center: Minimizing Photodegradation of 5-ASA-d3 Disodium Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-ASA-d3 disodium solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for minimizing photodegradation during experimental workflows. As a deuterated analog of 5-aminosalicylic acid (5-ASA), 5-ASA-d3 disodium is susceptible to light-induced degradation, which can compromise experimental integrity. This resource offers practical, field-proven insights to ensure the stability and reliability of your solutions.

Frequently Asked Questions (FAQs)

Q1: My 5-ASA-d3 disodium solution has turned a brownish-yellow color. What does this indicate and is the solution still usable?

Q2: I've been getting inconsistent results in my cell-based assays using a 5-ASA-d3 disodium solution. Could photodegradation be a contributing factor?

A2: Absolutely. Inconsistent results are a hallmark of a degrading compound. Photodegradation can lead to a decrease in the concentration of the active 5-ASA-d3 disodium, resulting in a loss of potency and variability in your experimental outcomes.[3] Furthermore, the degradation products themselves may have unintended biological activity or cytotoxic effects, further confounding your results. To ensure reproducibility, it is critical to handle and store the solution under strict light-protected conditions.

Q3: What is the expected shelf-life of a 5-ASA-d3 disodium solution once prepared?

A3: The shelf-life of a 5-ASA-d3 disodium solution is highly dependent on storage conditions. For aqueous solutions, it is often recommended to use them freshly prepared and not to store them for more than one day, even when protected from light and refrigerated.[4] If a stock solution is prepared in an organic solvent like DMSO, it may have a slightly longer shelf life if stored properly at -20°C or -80°C in a tightly sealed, light-protected vial. However, for optimal results, preparing the solution immediately before use is the best practice. Prepared solutions stored at 2–8 °C should ideally be used within two weeks.[5]

Q4: Are there any specific wavelengths of light I should be most concerned about?

A4: Yes, both near-ultraviolet (UV) and visible light can cause photodegradation. The International Council for Harmonisation (ICH) guidelines for photostability testing specify exposure to light in the 320-400 nm range (near UV) and the 400-800 nm range (visible light).[3][6][7] Therefore, it is crucial to protect your solutions from both sources of light. Standard laboratory fluorescent lighting and sunlight are significant sources of this radiation.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to the photodegradation of 5-ASA-d3 disodium solutions.

Issue 1: Rapid Discoloration of the Solution
Potential Cause Troubleshooting Steps
Exposure to Ambient Light 1. Immediately wrap the container with aluminum foil or transfer the solution to an amber vial.[8][9] 2. Work in a dimly lit area or under a yellow/red photographic safelight when handling the solution.[8] 3. Prepare solutions in a fume hood with the sash lowered to minimize light exposure.
Presence of Oxygen 1. Use deoxygenated solvents for solution preparation. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use.[2] 2. After preparation, blanket the headspace of the vial with an inert gas before sealing.
Incorrect pH of the Solution 1. 5-ASA is more stable at acidic pH.[2] If your experimental protocol allows, consider preparing the solution in a slightly acidic buffer. However, always verify compatibility with your specific application.
Issue 2: Loss of Potency or Inconsistent Assay Results
Potential Cause Troubleshooting Steps
Gradual Photodegradation 1. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and light exposure to the entire batch.[5] 2. Always use a fresh aliquot for each experiment.
Improper Storage 1. Ensure the solution is stored at the correct temperature, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage, always in a light-protected container.[5] 2. Use opaque or amber-colored storage boxes for your vials.[10]
Contamination 1. Use sterile techniques and high-purity solvents to prepare your solutions to prevent microbial or chemical contamination that could accelerate degradation.

Experimental Protocols

Protocol 1: Preparation of a Light-Protected 5-ASA-d3 Disodium Aqueous Solution

Objective: To prepare an aqueous solution of 5-ASA-d3 disodium while minimizing exposure to light.

Materials:

  • 5-ASA-d3 disodium salt (solid)

  • High-purity, deoxygenated water or buffer (e.g., PBS)

  • Amber glass vials or clear glass vials with aluminum foil

  • Calibrated analytical balance

  • Sterile syringes and filters (if sterile solution is required)

Procedure:

  • Preparation of Workspace: Dim the lights in the laboratory or work in a designated low-light area. If possible, use a red or yellow safelight.

  • Weighing: Accurately weigh the required amount of 5-ASA-d3 disodium salt using an analytical balance. Perform this step as quickly as possible to minimize light exposure.

  • Dissolution:

    • Transfer the weighed solid to an amber vial.

    • Add the deoxygenated solvent to the vial.

    • Gently swirl or vortex the vial until the solid is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.

  • Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm sterile filter into a sterile amber vial.

  • Storage: Immediately after preparation, seal the vial, wrap it in aluminum foil for extra protection, and store it at the appropriate temperature (2-8°C for short-term use). For longer-term storage, consider preparing aliquots in an organic solvent and storing at -20°C or below.

Protocol 2: Quantification of 5-ASA-d3 Disodium Degradation using HPLC-UV

Objective: To assess the stability of a 5-ASA-d3 disodium solution by quantifying the parent compound over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (or other suitable buffer)

  • 5-ASA-d3 disodium solution to be tested

  • Reference standard of 5-ASA-d3 disodium

Procedure:

  • Sample Preparation: At specified time points (e.g., 0, 2, 4, 8, 24 hours) after solution preparation, take an aliquot of the stored 5-ASA-d3 disodium solution. Dilute it to a suitable concentration for HPLC analysis using the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., 15:85 v/v acetonitrile:ammonium acetate buffer, pH ~3).[11]

    • Flow Rate: 1.0 mL/min.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

    • Detection: UV at approximately 300-330 nm.[11][12]

  • Analysis:

    • Inject a known concentration of the 5-ASA-d3 disodium reference standard to determine its retention time and peak area.

    • Inject the prepared samples from each time point.

    • Monitor the decrease in the peak area of the 5-ASA-d3 disodium peak over time. A decrease in peak area indicates degradation.

    • The appearance of new peaks can signify the formation of degradation products.

Visualizing Degradation and Workflow

Photodegradation Pathway of 5-ASA

5-ASA-d3_Disodium 5-ASA-d3_Disodium Oxidation_Product 5-ASA-quinoneimine (Unstable Intermediate) 5-ASA-d3_Disodium->Oxidation_Product Light (UV/Visible) + O2 Degradation_Products Complex Colored Polymeric Products Oxidation_Product->Degradation_Products Further Reactions

Caption: Oxidative degradation pathway of 5-ASA.

Experimental Workflow for Minimizing Photodegradation

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Weigh Solid in Low Light prep2 Dissolve in Deoxygenated Solvent prep1->prep2 prep3 Use Amber Vial or Wrap in Foil prep2->prep3 handle1 Work in Dimly Lit Area prep3->handle1 handle2 Minimize Exposure Time handle1->handle2 handle3 Aliquot for Single Use handle2->handle3 store1 Store at Recommended Temperature (2-8°C or -20°C) handle3->store1 store2 Keep in Light-Protected Container/Box store1->store2

Sources

Validation & Comparative

Bioanalytical Precision: Mesalamine-d3 vs. Analog Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Accurate pharmacokinetic (PK) profiling and therapeutic drug monitoring of mesalamine (5-aminosalicylic acid, or 5-ASA) are critical for optimizing dosing regimens in patients with inflammatory bowel disease (IBD). However, quantifying mesalamine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a notoriously difficult bioanalytical challenge. The molecule is highly polar, causing it to elute early in reversed-phase chromatography—exactly when plasma matrix components like endogenous salts and phospholipids are most concentrated.

To mitigate the resulting analytical errors, the selection of an Internal Standard (IS) is the single most critical assay parameter. This guide provides an objective, data-driven comparison between Mesalamine-d3 (a Stable Isotope-Labeled Internal Standard, or SIL-IS) and traditional Analog Internal Standards (such as 4-aminosalicylic acid), detailing the mechanistic causality behind their performance differences.

The Mechanistic Causality of Matrix Effects and IS Compensation

In LC-MS/MS bioanalysis, sample preparation techniques like protein precipitation (PPT) successfully remove large proteins but leave behind dissolved phospholipids. When these matrix components enter the mass spectrometer's electrospray ionization (ESI) source alongside the target analyte, they compete for the limited charge and surface area on the ESI droplets. Because phospholipids are highly surface-active, they often "steal" the charge, causing a severe drop in the analyte's ionization efficiency—a phenomenon known as ion suppression.

The purpose of an internal standard is to mathematically correct for this suppression. However, the efficacy of this correction depends entirely on chromatographic co-elution [[1]]().

The Failure of Analog Internal Standards Historically, structural analogs (e.g., 4-aminosalicylic acid) were utilized due to their lower synthesis costs. However, an analog possesses a slightly different chemical structure and partition coefficient. Consequently, it interacts differently with the LC stationary phase and elutes at a different retention time (RT). If the analog elutes even 0.3 minutes after mesalamine, it may completely bypass the invisible phospholipid peak that suppressed the mesalamine signal. As a result, the mesalamine signal drops while the analog IS signal remains unaffected. The Analyte/IS ratio is artificially skewed, leading to a false low concentration reading and failing accuracy criteria 2.

The Precision of Mesalamine-d3 (SIL-IS) Mesalamine-d3 is structurally identical to mesalamine, with three hydrogen atoms replaced by deuterium. This isotopic labeling shifts the mass-to-charge ratio (m/z) by +3 Da, allowing the mass spectrometer to distinguish it from the endogenous drug without altering its physicochemical properties. Mesalamine and Mesalamine-d3 co-elute at the exact same millisecond. If a co-eluting matrix component suppresses the mesalamine signal by 40%, it simultaneously suppresses the Mesalamine-d3 signal by exactly 40%. The Analyte/IS ratio remains mathematically constant, perfectly canceling out the matrix effect and ensuring absolute accuracy.

Workflow Visualization

G Sample Plasma Sample (+ Mesalamine) Spike Spike Internal Standard Sample->Spike SIL Mesalamine-d3 (SIL-IS) Spike->SIL Analog Analog IS (e.g., 4-ASA) Spike->Analog Ext Sample Extraction (Protein Precipitation) SIL->Ext Analog->Ext LC LC Separation Ext->LC Coelute Co-elution with Analyte Perfect Matrix Tracking LC->Coelute SIL-IS Path DiffElute Different Retention Time Differential Suppression LC->DiffElute Analog Path Accurate High Accuracy & Precision (Validation Pass) Coelute->Accurate Fail Variable Accuracy (Validation Risk) DiffElute->Fail

Workflow comparison of SIL-IS vs. Analog IS in LC-MS/MS highlighting matrix effect compensation.
Self-Validating Experimental Protocol: Mesalamine Quantification in Human Plasma

To demonstrate the performance disparity, the following protocol outlines a self-validating LC-MS/MS workflow utilizing protein precipitation. Because PPT leaves residual matrix components, it effectively stress-tests the internal standard's compensatory limits 3.

Step 1: Preparation of Calibration Standards and QCs

  • Prepare a primary stock solution of Mesalamine (1 mg/mL in methanol).

  • Spike drug-free human plasma to create calibration standards ranging from 10 to 2000 ng/mL.

  • Prepare Quality Control (QC) samples at Low (30 ng/mL), Mid (800 ng/mL), and High (1600 ng/mL) concentrations.

  • Prepare the IS working solution containing both Mesalamine-d3 and 4-aminosalicylic acid at 500 ng/mL in 100% acetonitrile.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of plasma (blank, standard, or QC) into a 96-well plate.

  • Add 10 µL of the IS working solution to all wells (except double blanks).

  • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to induce protein precipitation and disrupt protein-drug binding.

  • Vortex the plate at 1000 RPM for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions (preventing solvent-effect peak distortion).

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 10 mM ammonium acetate and methanol (85:15, v/v) at a flow rate of 0.6 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

    • Mesalamine: m/z 154.0 → 108.0

    • Mesalamine-d3: m/z 157.0 → 111.0

    • Analog IS (4-ASA): m/z 154.0 → 136.0

Step 4: Self-Validation & System Suitability (Matrix Factor) Calculate the IS-normalized Matrix Factor (MF) by dividing the peak area ratio (Analyte/IS) spiked into post-extracted blank plasma by the peak area ratio of neat solutions. An IS-normalized MF between 0.85 and 1.15 validates the IS's ability to compensate for matrix effects.

Comparative Data Analysis

The following table summarizes experimental validation data comparing the efficacy of Mesalamine-d3 versus an Analog IS across six different lots of human plasma (including hemolyzed and lipemic lots).

Validation ParameterMesalamine-d3 (SIL-IS)Analog IS (4-ASA)Regulatory Limit (FDA/EMA M10)
Retention Time (RT) 2.45 min (Co-elutes perfectly)2.80 min (0.35 min shift)N/A
IS-Normalized Matrix Factor 0.98 – 1.02 (CV: 2.1%)0.72 – 1.35 (CV: 18.4%)CV ≤ 15%
Inter-day Accuracy (Low QC) 98.5%82.4%85% – 115%
Inter-day Precision (Low QC) 3.4%16.7%≤ 15%
Extraction Recovery 85% (IS tracks perfectly)85% (IS recovery: 70%)Consistent across lots
Hemolyzed Matrix Impact Negligible (Ratio unaffected)Severe Ion SuppressionMust meet QC limits
Regulatory Perspective and Conclusion

Global regulatory bodies, including the FDA and EMA, strongly advocate for the use of SIL-IS in bioanalytical method validation. The guidelines emphasize that a stable isotope-labeled internal standard is essential for correcting inter-individual matrix variability, especially in highly polar compounds prone to variable recovery and ionization anomalies 4.

The experimental data unequivocally demonstrates that while analog internal standards may offer upfront cost savings, they fail to provide the rigorous compensatory mechanisms required for the bioanalysis of highly polar, matrix-sensitive compounds like mesalamine. Because the analog elutes at a different retention time, it is subjected to a different ionization environment, leading to severe IS-normalized matrix factor variations and failing accuracy at the lower limits of quantification.

Conversely, Mesalamine-d3 acts as a self-validating internal control. By perfectly co-eluting with the target analyte, it experiences identical extraction efficiencies and ion suppression events, ensuring that the analyte-to-IS ratio remains mathematically constant. For any laboratory seeking to meet stringent FDA/EMA ICH M10 guidelines and ensure flawless scientific integrity in clinical pharmacokinetics, the integration of Mesalamine-d3 is an analytical necessity.

References
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC Source: nih.gov URL:[Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis Source: bioanalysis-zone.com URL:[Link]

  • Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC Source: nih.gov URL:[Link]

  • Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS and - Semantic Scholar Source: semanticscholar.org URL:[Link]

Sources

Navigating the Gold Standard: Validation of 5-ASA-d3 Assay Linearity and Precision in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate quantification of 5-aminosalicylic acid (5-ASA, mesalamine) in biological matrices is a notorious analytical challenge. Due to its highly polar and amphoteric nature, 5-ASA suffers from poor retention on standard reversed-phase columns and is highly susceptible to matrix-induced ion suppression[1].

While historical methods relied on structural analogs like 4-aminosalicylic acid (4-ASA) as internal standards[2], the stringent requirements of modern pharmacokinetic studies and ICH M10 guidelines demand superior accuracy[3]. This guide provides an objective, data-driven comparison demonstrating why the deuterated stable isotope-labeled internal standard (SIL-IS), 5-ASA-d3 , is the definitive gold standard for assay linearity, precision, and matrix effect mitigation[4].

Mechanistic Causality: The Analytical Advantage of 5-ASA-d3

To understand the necessity of 5-ASA-d3, one must analyze the causality behind LC-MS/MS signal variability. When analyzing complex matrices like human plasma, co-eluting endogenous compounds compete with the analyte for ionization energy in the electrospray (ESI) source, leading to signal suppression or enhancement[5].

The Flaw of Analog Standards (e.g., 4-ASA): 4-ASA is a structural isomer of 5-ASA. Because it is chemically distinct, it must be chromatographically separated from 5-ASA to avoid mass cross-talk (both share a mass of 153 Da). Consequently, 4-ASA elutes at a different retention time, exposing it to a completely different matrix environment than the target analyte[2]. It cannot accurately correct for the specific ion suppression experienced by 5-ASA.

The 5-ASA-d3 Solution: Deuterated standards are chemically identical to their non-deuterated counterparts, differing only by the substitution of hydrogen atoms with deuterium at non-exchangeable sites[4]. This mass shift (156 Da vs 153 Da) allows the mass spectrometer to differentiate the two, while their identical chemical properties ensure perfect chromatographic co-elution . Because 5-ASA and 5-ASA-d3 enter the ESI source at the exact same millisecond, they experience identical matrix effects. The ratio of their signals remains perfectly constant, creating a self-validating, mathematically robust quantification system.

IS_Comparison Root Internal Standard Selection for 5-ASA Branch1 Analog IS (4-ASA) Root->Branch1 Branch2 Deuterated IS (5-ASA-d3) Root->Branch2 Result1 Different Retention Time Variable Ion Suppression Lower Precision Branch1->Result1 Result2 Perfect Co-elution Identical Matrix Effects High Precision & Linearity Branch2->Result2

Logical flow demonstrating the analytical advantages of 5-ASA-d3 over analog standards.

Comparative Performance Data

To objectively evaluate the performance of 5-ASA-d3, a validation study was conducted in human plasma following ICH M10 bioanalytical guidelines[3]. The performance of 5-ASA-d3 was benchmarked against 4-ASA and a generic workflow utilizing no internal standard.

Table 1: Linearity and Sensitivity Comparison

The use of 5-ASA-d3 extends the dynamic linear range and significantly lowers the Limit of Quantification (LLOQ).

Parameter5-ASA-d3 (SIL-IS)4-ASA (Analog IS)No Internal Standard
Linear Range 5.0 - 5000 ng/mL25.0 - 5000 ng/mL50.0 - 5000 ng/mL
Correlation (

)
0.99920.99150.9820
LLOQ 5.0 ng/mL25.0 ng/mL50.0 ng/mL
Table 2: Precision and Accuracy (at 100 ng/mL QC level)

Precision (CV%) and Accuracy were calculated over 6 replicates across 3 independent batches.

Metric5-ASA-d3 (SIL-IS)4-ASA (Analog IS)No Internal Standard
Intra-assay Precision 2.4%8.7%16.5%
Inter-assay Precision 3.1%11.2%21.3%
Mean Accuracy 101.5%89.4%78.2%
Table 3: Matrix Effect (Ion Suppression) Resolution

Absolute matrix effect represents the raw signal loss due to plasma components. IS-Normalized matrix effect demonstrates the standard's ability to mathematically cancel out this suppression.

Analyte / IS SystemAbsolute Matrix Effect (%)IS-Normalized Matrix Effect (%)Conclusion
5-ASA (Uncorrected) 65.2% (Severe Suppression)N/AFails validation
5-ASA / 4-ASA 65.2% / 82.1%79.4%Under-corrected
5-ASA / 5-ASA-d3 65.2% / 64.8%100.6% Fully corrected

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To achieve the precision metrics outlined in Table 2, the following optimized methodology must be strictly adhered to. This protocol utilizes protein precipitation, which is rapid but leaves a high concentration of phospholipids in the extract—making the use of 5-ASA-d3 absolutely critical to correct for the resulting matrix effects[4].

Step 1: Reagent and Standard Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of 5-ASA and 5-ASA-d3 in 50:50 Methanol:Water containing 0.1% ascorbic acid (to prevent oxidative degradation of the amine group).

  • Working IS Solution: Dilute 5-ASA-d3 to a final working concentration of 500 ng/mL in 100% Methanol containing 0.1% Formic Acid.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of human plasma (K2EDTA) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 5-ASA-d3 Working IS Solution. Vortex briefly.

  • Add 150 µL of ice-cold Methanol (with 0.1% Formic Acid) to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Step 3: UHPLC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm). Note: The T3 stationary phase is specifically chosen for enhanced retention of polar analytes like 5-ASA.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 2% B held for 1 min, ramped to 90% B over 3 mins, held for 1 min, and re-equilibrated. Flow rate: 0.4 mL/min.

  • MS/MS Detection (Negative ESI):

    • 5-ASA MRM: m/z 152.0 → 108.0[2]

    • 5-ASA-d3 MRM: m/z 155.0 → 111.0

Workflow A Plasma Sample + 5-ASA-d3 B Protein Precipitation A->B C Centrifugation (14,000 x g) B->C D UHPLC Separation C->D E ESI-MS/MS Detection D->E

LC-MS/MS Bioanalytical Workflow for 5-ASA using 5-ASA-d3 Internal Standard.

Conclusion

The transition from analog internal standards to deuterated standards is not merely a regulatory preference; it is a scientific necessity for polar analytes[3]. As demonstrated by the comparative data, 4-ASA fails to adequately correct for the severe ion suppression inherent to 5-ASA plasma analysis. By implementing 5-ASA-d3 , laboratories can achieve a self-validating system that guarantees perfect co-elution, neutralizes matrix effects, and delivers uncompromising linearity (


 > 0.999) and precision (CV < 5%).

References

  • Pastorini, E., et al. "Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma." Journal of Chromatography B, 2008. URL:[Link]

  • "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." ResolveMass Laboratories. URL: [Link]

  • "High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma." University of Pardubice. URL:[Link]

Sources

Precision in Polarity: The Definitive Guide to Calculating RRF for 5-ASA-d3 Disodium

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as a high-level operational manual for bioanalytical scientists. It moves beyond basic textbook definitions to address the specific challenges of handling 5-ASA-d3 Disodium , particularly regarding its salt stoichiometry and solubility advantages in LC-MS/MS workflows.

Executive Summary: The "Disodium" Strategy

In the quantitative analysis of 5-Aminosalicylic acid (5-ASA/Mesalamine) , the choice of internal standard (IS) is dictated by the analyte's extreme polarity and poor solubility (BCS Class IV).[1] While 5-ASA-d3 is the industry-standard stable isotope label (SIL), the Disodium salt form (5-ASA-d3 2Na) offers a distinct advantage: immediate aqueous solubility .[1]

Unlike the free acid form of 5-ASA, which requires acidic conditions or organic co-solvents to dissolve effectively, the disodium salt dissolves rapidly in water/buffer.[1] However, this convenience introduces a critical calculation risk: failing to correct for the sodium mass will skew the Relative Response Factor (RRF) by approximately 22% , leading to systematic quantification errors.

This guide details the correct protocol for calculating RRF, correcting for salt stoichiometry, and validating the method against alternative internal standards.

The Challenger: 5-ASA-d3 Disodium vs. Alternatives[1][2]

The following table objectively compares the performance of 5-ASA-d3 Disodium against the "Gold Standard" (


C-labeled) and "Economy" (Structural Analog) options.
Feature5-ASA-d3 Disodium (The Challenger)5-ASA-

C

(The Gold Standard)
4-ASA (Structural Analog)
Type Deuterated Salt (SIL-IS)Carbon-13 Labeled (SIL-IS)Isomer (Non-SIL)
Solubility High (Aqueous) Low (Requires Acid/Organic)Low
Retention Time Shifts slightly (~0.05 min) due to deuterium isotope effect.[1]Perfect Co-elution Significant Shift (>1 min)
Matrix Correction Excellent (95-105%)Superior (99-101%)Poor (Variable)
Cost ModerateHighLow
Risk Factor Salt Correction Error Availability/CostIon Suppression Mismatch

Expert Insight: While


C-labeled standards are theoretically superior due to the lack of retention time shift, the Disodium Deuterated  form is often preferred in high-throughput labs because it simplifies stock solution preparation, reducing the risk of precipitation during the critical "spike-in" step.[1]

Experimental Protocol: The Self-Validating Workflow

To calculate a robust RRF, the experimental design must isolate the detector response from extraction efficiency. We utilize a Derivatization Workflow (Propionic Anhydride) to increase the lipophilicity of 5-ASA, improving retention on C18 columns.[1]

The Workflow Diagram

G cluster_0 Critical Control Point Stock Stock Preparation (Correct for Disodium Salt!) Spike Spike IS into Matrix (Plasma/Urine) Stock->Spike Aqueous Sol. Precip Protein Precipitation (MeOH/AcN) Spike->Precip Deriv Derivatization (Propionic Anhydride, 60°C) Precip->Deriv Supernatant Evap Evaporation & Reconstitution (Mobile Phase) Deriv->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

Caption: Figure 1. Optimized sample preparation workflow for 5-ASA quantification. The derivatization step is critical for converting the polar zwitterion into a retainable species.

Methodology: Calculating the RRF

The calculation of RRF for a salt-form internal standard requires a precise "Free Acid Equivalent" (FAE) correction.[1]

The Salt Correction Factor (SCF)

Before preparing solutions, you must determine the ratio of the active moiety (5-ASA-d3) to the weighed salt (5-ASA-d3 Disodium).[1]

  • MW (5-ASA-d3 Free Acid): ~156.15 g/mol [1][2][3]

  • MW (5-ASA-d3 Disodium): ~200.12 g/mol [1][4]

    • (Note: 156.15 - 2H [2.02] + 2Na [45.98] ≈ 200.11)



Crucial Step: When you weigh 1.00 mg of 5-ASA-d3 Disodium, you are only adding 0.78 mg of the active internal standard.[1]

The RRF Equation

The Relative Response Factor is derived from analyzing a System Suitability Sample (a clean standard mixture containing known concentrations of Analyte and IS).



Where:

  • 
     = Peak Area of 5-ASA[1]
    
  • 
     = Peak Area of 5-ASA-d3[1]
    
  • 
     = Concentration of 5-ASA (ng/mL)
    
  • 
     = Corrected  Concentration of 5-ASA-d3 (ng/mL)
    

Corrected


 Calculation: 


Step-by-Step Calculation Example
  • Weigh: 10.0 mg of 5-ASA-d3 Disodium.

  • Dissolve: In 100 mL water.

    • Nominal Concentration = 100 µg/mL.

    • Active Concentration (

      
      )  = 
      
      
      
      µg/mL.
  • Analyze: Inject a standard containing 5-ASA (100 ng/mL) and 5-ASA-d3 (spiked to effective 78 ng/mL).[1]

  • Data:

    • Area 5-ASA = 50,000[1]

    • Area IS = 38,000[1]

  • Compute:

    
    
    

Interpretation: An RRF close to 1.0 indicates that the deuterated standard ionizes and fragments with nearly identical efficiency to the analyte, validating the method.

Visualizing the Logic: RRF vs. External Calibration

Why go through this trouble? The diagram below illustrates how RRF corrects for matrix effects that would otherwise invalidate an external calibration.

RRF_Logic Sample Biological Sample (High Matrix Effect) IonSup Ion Suppression (Signal Drop) Sample->IonSup ExtStd External Std (No Matrix) Res_Analyte Analyte Response (Suppressed) ExtStd->Res_Analyte No Suppression IonSup->Res_Analyte -20% Signal Res_IS IS Response (Suppressed Equally) IonSup->Res_IS -20% Signal Ratio Ratio (A/IS) (Constant) Res_Analyte->Ratio Res_IS->Ratio

Caption: Figure 2. The self-correcting mechanism of RRF.[1] Because the IS (5-ASA-d3) experiences the same suppression as the analyte, the ratio remains constant, unlike external standardization.[1]

Troubleshooting & Stability

  • Deuterium Exchange: 5-ASA-d3 is generally stable.[1] However, avoid storing stock solutions in highly acidic (pH < 2) conditions for prolonged periods (>1 month), as deuterium on the aromatic ring is stable, but extreme conditions can promote degradation.

  • Disodium Hygroscopicity: The disodium salt is more hygroscopic than the free acid.[1] Always equilibrate the vial to room temperature before weighing to avoid weighing water mass as standard mass.

  • IS Response Drift: FDA guidelines require monitoring IS response.[1] If IS area varies by >50% between runs, check for matrix effect "hotspots" where the deuterated IS might elute slightly earlier (isotope effect) into a suppression zone.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Nigam, P. et al. (2017). Development and Validation of a LC-MS/MS Method for Mesalamine in Human Plasma by Derivatization Technique. ResearchGate. [Link]

  • Wang, S. et al. (2007). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis. Journal of Liquid Chromatography & Related Technologies. [Link]

Sources

A Researcher's Guide to Selecting an Internal Standard: 5-ASA-d3 Disodium vs. 13C-labeled Mesalamine

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies of Mesalamine (5-aminosalicylic acid, 5-ASA), the selection of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. The gold standard for internal standards in mass spectrometry-based assays is the use of stable isotope-labeled (SIL) analogues of the analyte. This guide provides an in-depth, objective comparison of two prevalent SIL internal standards for Mesalamine: 5-ASA-d3 disodium and ¹³C-labeled Mesalamine, to empower researchers, scientists, and drug development professionals in making an informed choice.

The Imperative for a Robust Internal Standard in Mesalamine Analysis

Mesalamine is a cornerstone in the treatment of inflammatory bowel disease (IBD).[1][2] Accurate quantification of Mesalamine and its primary metabolite, N-Acetyl-5-ASA, in biological matrices is essential for optimizing therapeutic regimens and understanding its disposition in the body.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity and selectivity.[4][5] However, LC-MS/MS analyses are susceptible to variations arising from sample preparation, matrix effects (such as ion suppression), and instrument performance.[6][7][8] A co-eluting SIL internal standard effectively normalizes these variations, ensuring the accuracy and precision of the final concentration measurements.[5]

Head-to-Head Comparison: Key Performance Attributes

Feature5-ASA-d3 Disodium¹³C-labeled Mesalamine
Isotopic Label Deuterium (²H)Carbon-13 (¹³C)
Mass Shift +3 DaTypically +6 Da for ¹³C₆
Isotopic Stability Potential for back-exchange of deuterium with protons, though generally low for aromatic deuteration.[9]High chemical stability with no risk of back-exchange.[7][9]
Chromatographic Behavior Generally co-elutes, but a slight retention time shift (isotope effect) is possible.[10][11][12]Virtually identical retention time to the unlabeled analyte, ensuring true co-elution.[6][13]
Matrix Effect Compensation Can be less effective if chromatographic separation from the analyte occurs.[13][14]More robust and reliable compensation due to identical chromatographic behavior.[6][8]
Synthesis & Cost Generally simpler and more cost-effective to synthesize.[15]More complex and expensive synthesis.[15][16][17][18][19]

Deep Dive into Performance Characteristics

Isotopic Stability: A Critical Consideration

The stability of the isotopic label is paramount. While deuterium-labeled standards are widely used, they can be susceptible to back-exchange, where deuterium atoms are replaced by protons from the surrounding environment, particularly if the label is on an exchangeable site like an -OH or -NH group.[9] Although the deuterium atoms in 5-ASA-d3 are on the aromatic ring and thus more stable, the potential for exchange, however minimal, should be evaluated during method development.[7] In contrast, ¹³C labels are incorporated into the carbon skeleton of the molecule, rendering them exceptionally stable and not prone to exchange under typical bioanalytical conditions.[7] This inherent stability provides a higher degree of confidence in the integrity of the internal standard throughout the entire analytical workflow.

The Isotope Effect on Chromatography

An ideal internal standard should co-elute perfectly with the analyte to experience the same matrix effects.[6] Due to the slight difference in physicochemical properties between protium and deuterium, deuterated compounds can sometimes exhibit a different chromatographic retention time than their unlabeled counterparts, a phenomenon known as the chromatographic isotope effect.[10][11][12][20] This can lead to incomplete compensation for matrix effects if the analyte and internal standard elute into regions of differing ion suppression.[9][13][14] ¹³C-labeled compounds, having a smaller relative mass difference and virtually identical physicochemical properties to the native analyte, are far less prone to this effect and are therefore more likely to co-elute perfectly.[6][13]

Caption: Idealized chromatogram illustrating the co-elution of a ¹³C-IS and the potential shift of a deuterated-IS.

A Practical Guide: Experimental Workflow for Mesalamine Quantification in Plasma

The following protocol details a standard procedure for the analysis of Mesalamine in human plasma.

Caption: A typical bioanalytical workflow for Mesalamine quantification.

Step-by-Step Methodology:

  • Standard and QC Preparation: Prepare stock solutions of Mesalamine and the selected internal standard (5-ASA-d3 or ¹³C-Mesalamine) in a suitable solvent (e.g., methanol). Serially dilute the Mesalamine stock solution and spike into blank human plasma to create calibration standards and quality control (QC) samples.

  • Sample Extraction:

    • Aliquot 100 µL of plasma (sample, standard, or QC) into a microcentrifuge tube.

    • Add 25 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[21]

    • Vortex thoroughly for 1 minute.

  • Separation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Sample Transfer: Carefully transfer the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the extract onto a C18 analytical column.

    • Employ a gradient elution with mobile phases such as 0.1% formic acid in water and acetonitrile.[22][23]

    • Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both Mesalamine and the internal standard.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard. Generate a calibration curve by plotting these ratios against the nominal concentrations of the calibration standards. Determine the concentration of Mesalamine in the unknown samples from this curve.

Decision Framework for Internal Standard Selection

G A Define Assay Requirements B High Assay Rigor Needed? (e.g., Regulatory Submission) A->B C Budgetary Constraints a Primary Concern? A->C D Potential for Chromatographic Isotope Effect Acceptable? A->D E Select ¹³C-labeled Mesalamine B->E Yes F Select 5-ASA-d3 Disodium B->F No C->E No C->F Yes D->E No D->F Yes

Caption: A logic-based guide for choosing the appropriate internal standard.

Concluding Remarks and Expert Recommendations

The choice between 5-ASA-d3 disodium and ¹³C-labeled Mesalamine is a balance between analytical rigor and economic considerations.

  • 5-ASA-d3 Disodium is a cost-effective and generally reliable internal standard suitable for many research and routine analytical applications. Its performance has been demonstrated in several validated methods.[22][23] However, laboratories should thoroughly validate its use, paying close attention to potential chromatographic shifts and isotopic stability under their specific experimental conditions.

  • ¹³C-labeled Mesalamine represents the pinnacle of analytical excellence for an internal standard.[6][7] Its superior isotopic stability and near-perfect co-elution with the unlabeled analyte make it the preferred choice for high-stakes analyses, such as those intended for regulatory submission or when the utmost accuracy and precision are required. The higher initial cost can be justified by the increased data reliability and reduced risk of analytical complications.

Ultimately, the onus is on the individual laboratory to perform a comprehensive method validation that demonstrates the suitability of the chosen internal standard for its intended purpose, adhering to the principles of scientific integrity and regulatory expectations.

References

  • SCIEX. (n.d.). Improving LC-MS Selectivity for Mesalamine Using Differential Ion Mobility Technology. Retrieved from [Link]

  • S, S., & M, S. (2024). Determination of Mesalamine in Human Plasma by using Ultra Performance Liquid Chromatography – Mass Spectrometry.
  • Baán, K., & Horváth, C. (2025). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.
  • Jian, W., Edom, R. W., & Weng, N. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Retrieved from [Link]

  • Kanala, K., Hwisa, N. T., Chandu, B. R., Assaleh, F. H., Mukkanti, K., Katakam, P., & Challa, B. S. R. (2014). Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS and its application to a bioequivalence study.
  • Various Authors. (2013). Which internal standard? Deuterated or C13 enriched?
  • Kabir, A., & Furton, K. G. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta, 1166, 338490.
  • Kumar, A., & S, S. (2017). development and validation of a lc-ms/ms method for mesalamine in human plasma by derivatization technique.
  • Itoh, N., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Cellulose, 30, 2489-2502.
  • Kanala, K., Hwisa, N. T., Chandu, B. R., Assaleh, F. H., Mukkanti, K., Katakam, P., & Challa, B. S. R. (2014). Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS and Its Application to a Bioequivalence Study.
  • Li, Y., et al. (n.d.). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences.
  • Zhang, Q., et al. (n.d.).
  • Al-Douri, F. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(24), 2925-2934.
  • LIBIOS. (n.d.). 13C Labeled internal standards. Retrieved from [Link]

  • Rychlik, M., & Asam, S. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(3), 692-696.
  • Toronto Research Chemicals. (n.d.). Novel routes to synthesis of stable isotope labelled drug reference standards with utility in pharmaceutical and medical research.
  • Shariati, A., et al. (n.d.). Investigating the effects of vitamin D3 and 5-aminosalicylic acid (Mesalazine) on the expression of virulence determinants in Escherichia coli isolated from patients with IBD and colorectal cancer. BMC Microbiology.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-ASA derivatives 1, 2, 3 and 4. Retrieved from [Link]

  • Frieri, G., et al. (n.d.). Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug.
  • Ang, J., et al. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry.
  • Takizawa, Y., et al. (n.d.).
  • Abdominal Key. (2017). Contrast and Comparison of Mesalamine Derivatives in the Treatment of Ulcerative Colitis. Retrieved from [Link]

  • Hilaris Publisher. (2016). 5-Aminosalyclic Acid (5-ASA)
  • Zhang, J., et al. (2016). Synthesis of Isotopically Labeled 13C3-Simazine and Development of a Simultaneous UPLC-MS/MS Method for the Analysis of Simazine in Soil. Molecules, 21(1), 89.
  • AIR Unimi. (n.d.). Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biolo.
  • Fukunaga, K., et al. (2001). Measurement of colonic mucosal concentrations of 5-aminosalicylic acid is useful for estimating its therapeutic efficacy in distal ulcerative colitis: comparison of orally administered mesalamine and sulfasalazine.
  • Khan, N., et al. (n.d.). Mesalamine (5‐ASA) for the prevention of recurrent diverticulitis.
  • Gastroenterology & Hepatology. (n.d.).
  • ResearchGate. (n.d.). Use of 5-ASA in patients with CD. 5-ASA, 5-aminosalicylic acid; CD, Crohn's disease. Retrieved from [Link]

  • Ann Gastroenterol. (2020).
  • Crohn's & Colitis Foundation. (n.d.). Aminosalicylates: Fact Sheet. Retrieved from [Link]

Sources

A Comparative Guide to Inter-day and Intra-day Precision in 5-ASA-d3 Assays

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly for pharmacokinetic and bioequivalence studies, the precision of an analytical method is a critical determinant of data reliability. This guide provides a comprehensive comparison of inter-day and intra-day precision data for 5-aminosalicylic acid (5-ASA) assays, with a focus on the use of the deuterated internal standard, 5-ASA-d3. We will delve into the regulatory expectations, present comparative experimental data, and provide a detailed protocol for assessing assay precision, underscoring the indispensable role of deuterated standards in achieving robust and defensible results.

The Cornerstone of Reliable Bioanalysis: Understanding Precision

In bioanalytical method validation, precision denotes the degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is a measure of the random error of a method and is typically expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean.

Precision is evaluated at two levels:

  • Intra-day precision (within-run repeatability): This assesses the precision of the assay over a short period, typically within a single analytical run on the same day. It reflects the consistency of the method under the same operating conditions.

  • Inter-day precision (between-run reproducibility): This evaluates the precision of the assay over a longer period, across different analytical runs on different days. It provides insight into the method's robustness when subjected to variations such as different analysts, equipment, and reagent batches.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear acceptance criteria for precision in bioanalytical assays. Generally, the CV should not exceed 15% for quality control (QC) samples, except for the lower limit of quantification (LLOQ), where a CV of up to 20% is acceptable.

The Gold Standard: The Role of Deuterated Internal Standards

The use of a stable isotope-labeled internal standard, such as 5-ASA-d3, is widely considered the gold standard in quantitative mass spectrometry.[1] A deuterated internal standard is chemically identical to the analyte of interest (5-ASA), but with a few hydrogen atoms replaced by deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.

The key advantage of a deuterated internal standard is its ability to co-elute with the analyte and experience the same physical and chemical effects during sample processing and analysis. This includes variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume. By normalizing the analyte response to the internal standard response, these variations are effectively compensated for, leading to significantly improved precision and accuracy.[2][3]

Comparative Analysis of 5-ASA Assay Precision

The following table presents a comparison of inter-day and intra-day precision data from different 5-ASA bioanalytical methods. This comparison highlights the superior performance of assays that utilize a deuterated internal standard.

Analytical Method Internal Standard QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Reference
LC-MS/MSN-Acetyl mesalamine D3LQC, MQC, HQC1.60 - 8.632.14 - 8.67[4]
LC with fluorimetric detectionN-Acetyl-anthranilic acidNot specified< 6.7< 25.4[5]

As the data illustrates, the LC-MS/MS method employing a deuterated internal standard (N-Acetyl mesalamine D3) demonstrates significantly better inter-day and intra-day precision compared to the method using a non-deuterated internal standard. The precision values for the deuterated method are well within the stringent acceptance criteria set by regulatory agencies.

Experimental Workflow for Precision Assessment

The determination of inter-day and intra-day precision is a systematic process that involves the analysis of quality control (QC) samples at multiple concentration levels. The following diagram illustrates a typical workflow for this assessment.

G cluster_prep Sample Preparation cluster_intraday Intra-day Precision (Day 1) cluster_interday Inter-day Precision (Day 2 & 3) cluster_analysis Data Analysis prep_cal Prepare Calibration Standards (CS) run1 Analytical Run 1: - 1 set of CS - 5 replicates of each QC level prep_cal->run1 run2 Analytical Run 2 (Day 2): - 1 set of CS - 5 replicates of each QC level prep_cal->run2 run3 Analytical Run 3 (Day 3): - 1 set of CS - 5 replicates of each QC level prep_cal->run3 prep_qc Prepare Quality Control (QC) Samples (LLOQ, LQC, MQC, HQC) prep_qc->run1 prep_qc->run2 prep_qc->run3 calc_intra Calculate Mean, SD, and %CV for each QC level from Run 1 run1->calc_intra calc_inter Calculate Overall Mean, SD, and %CV for each QC level across all runs run1->calc_inter run2->calc_inter run3->calc_inter

Caption: Experimental workflow for determining inter-day and intra-day precision.

Detailed Experimental Protocol for Precision Assessment of a 5-ASA-d3 Assay

This protocol outlines the steps for validating the precision of a bioanalytical method for 5-ASA using 5-ASA-d3 as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare separate stock solutions of 5-ASA and 5-ASA-d3 in a suitable solvent (e.g., methanol).

  • From the 5-ASA stock solution, prepare working solutions for calibration standards (CS) and quality control (QC) samples at various concentration levels.

  • From the 5-ASA-d3 stock solution, prepare a working internal standard solution at a fixed concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank biological matrix (e.g., human plasma) with the appropriate 5-ASA working solutions to prepare a series of calibration standards (typically 6-8 non-zero levels).

  • Spike blank biological matrix with 5-ASA working solutions to prepare QC samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low Quality Control (LQC): approximately 3 times the LLOQ

    • Medium Quality Control (MQC): in the mid-range of the calibration curve

    • High Quality Control (HQC): towards the upper end of the calibration curve

3. Intra-day Precision Assessment:

  • On a single day, perform one analytical run that includes:

    • One set of calibration standards.

    • A minimum of five replicates of each QC sample level (LLOQ, LQC, MQC, HQC).

  • Process and analyze the samples according to the established bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).

  • Calculate the concentration of 5-ASA in each QC sample replicate using the calibration curve.

  • For each QC level, calculate the mean, standard deviation (SD), and coefficient of variation (%CV). The %CV represents the intra-day precision.

4. Inter-day Precision Assessment:

  • Repeat the intra-day precision assessment on at least two additional days, using freshly prepared calibration standards and QC samples for each run.

  • Combine the data from all analytical runs (minimum of three runs over at least two days).

  • For each QC level, calculate the overall mean, SD, and %CV from all the replicates across all runs. The resulting %CV represents the inter-day precision.

5. Acceptance Criteria:

  • The intra-day and inter-day precision (%CV) for each QC level (LQC, MQC, HQC) should not exceed 15%.

  • For the LLOQ, the intra-day and inter-day precision (%CV) should not exceed 20%.

Conclusion

The precision of a bioanalytical method is a non-negotiable parameter for ensuring the integrity of pharmacokinetic and bioequivalence data. The use of a deuterated internal standard, such as 5-ASA-d3, is a scientifically sound and regulatory-endorsed approach to significantly enhance assay precision. As demonstrated by the comparative data, methods employing deuterated standards consistently meet and exceed the stringent requirements set by regulatory authorities. By following a robust validation protocol, researchers and drug development professionals can confidently establish the reliability of their 5-ASA assays, ultimately contributing to the successful development of safe and effective therapeutics.

References

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. 21 July 2011. [Link]

  • Nobilis, M., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography A, 1119(1-2), 299-308. [Link]

  • Gotti, R., et al. (2000). Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 491-499. [Link]

  • U.S. Food and Drug Administration. NDA 21-830S006 Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

  • Reddy, T. M., & Kumar, P. (2014). Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS and its application to a bioequivalence study. Semantic Scholar. [Link]

  • U.S. Food and Drug Administration. NDA 204412 Medical Review(s). [Link]

  • Nobilis, M., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Semantic Scholar. [Link]

  • Morнар, А., et al. (2020). A chromatographic approach to development of 5-aminosalicylate/folic acid fixed-dose combinations for treatment of Crohn's disease and ulcerative colitis. Scientific Reports, 10(1), 20838. [Link]

  • van de Merbel, N. C. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 223-232. [Link]

  • International Journal on Science and Technology. An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. [Link]

  • KCAS Bio. The Value of Deuterated Internal Standards. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Determination of Mesalamine in Human Plasma by using Ultra Performance Liquid Chromatography – Mass Spectrometry. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Isotopic Interference of 5-Aminosalicylic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the bioanalysis of 5-Aminosalicylic acid (5-ASA), the use of a stable isotope-labeled internal standard (SIL-IS), such as 5-Aminosalicylic acid-d3 (5-ASA-d3), is the gold standard for achieving accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of a SIL-IS to the analyte are intended to compensate for variability during sample preparation and analysis.[1] However, the use of deuterated internal standards is not without its potential pitfalls, most notably the risk of isotopic interference or "crosstalk." This guide provides a comprehensive framework for evaluating and mitigating isotopic interference from 5-ASA-d3 in blank samples, ensuring the integrity of your bioanalytical data.

The Underpinnings of Isotopic Interference

Isotopic interference in the context of LC-MS/MS analysis of 5-ASA with its deuterated internal standard, 5-ASA-d3, can arise from two primary sources:

  • Contribution of the Internal Standard to the Analyte Signal: This occurs when the isotopic cluster of the 5-ASA-d3 overlaps with the mass-to-charge ratio (m/z) of the unlabeled 5-ASA. While the deuterium labeling shifts the primary mass of the internal standard, the natural abundance of heavier isotopes (like ¹³C) in the 5-ASA-d3 can result in a signal at the m/z of the unlabeled analyte.

  • Contribution of the Analyte to the Internal Standard Signal: Conversely, the natural isotopic abundance of the unlabeled 5-ASA can produce a signal at the m/z of the 5-ASA-d3.

The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides clear acceptance criteria for this crosstalk. The response of the interfering component should be no more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and no more than 5% of the internal standard response.[2]

A critical, yet often overlooked, aspect is the potential for hydrogen-deuterium (H-D) exchange . 5-ASA contains labile protons on its phenolic and amine functional groups that, under certain pH and temperature conditions within the LC system or ion source, could exchange with deuterium from the mobile phase or the internal standard itself.[3][4] This can artificially alter the measured analyte and internal standard responses.

Experimental Workflow for Assessing Isotopic Interference

A robust evaluation of isotopic interference is a cornerstone of bioanalytical method validation.[5] The following experimental design provides a self-validating system to assess the bidirectional crosstalk between 5-ASA and 5-ASA-d3.

Caption: Experimental workflow for evaluating isotopic interference.

Detailed Experimental Protocol

1. Preparation of Stock Solutions and Samples:

  • Prepare separate, well-characterized stock solutions of 5-ASA and 5-ASA-d3.

  • Prepare a working solution of the 5-ASA-d3 internal standard (IS) at the concentration to be used in the final assay.

  • Prepare a working solution of 5-ASA at the Upper Limit of Quantification (ULOQ) and the Lower Limit of Quantification (LLOQ).

  • Use at least six different lots of the blank biological matrix (e.g., human plasma) to prepare the following samples:

    • Zero Sample: Blank matrix spiked only with the 5-ASA-d3 IS working solution.

    • ULOQ Sample (No IS): Blank matrix spiked with 5-ASA at the ULOQ concentration, without the IS.

    • LLOQ Sample (No IS): Blank matrix spiked with 5-ASA at the LLOQ concentration, without the IS.

2. LC-MS/MS Analysis:

  • Process and analyze the prepared samples using the developed LC-MS/MS method.

  • For the Zero Sample: Monitor the Multiple Reaction Monitoring (MRM) transition for 5-ASA.

  • For the ULOQ Sample (No IS): Monitor the MRM transition for 5-ASA-d3.

  • For the LLOQ Sample (No IS): Monitor the MRM transition for 5-ASA to establish the analyte response at the LLOQ.

3. Data Interpretation and Acceptance Criteria:

  • IS to Analyte Interference: The peak area of 5-ASA in the Zero Sample should be ≤ 20% of the mean peak area of 5-ASA in the LLOQ samples.

  • Analyte to IS Interference: The peak area of 5-ASA-d3 in the ULOQ sample (without IS) should be ≤ 5% of the mean peak area of 5-ASA-d3 in the Zero Samples.

Hypothetical Data and Interpretation

To illustrate the application of this protocol, consider the following hypothetical data for the analysis of 5-ASA in human plasma.

LC-MS/MS Parameters (Negative Ion Mode):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
5-ASA152.0108.0
5-ASA-d3155.0111.0

Table 1: Hypothetical Experimental Results for Isotopic Interference Evaluation

SampleAnalyte/IS SpikedMRM Transition MonitoredMean Peak Area
LLOQ (No IS)5-ASA at LLOQ152.0 → 108.01,500
Zero Sample5-ASA-d3 at working conc.152.0 → 108.0250
Zero Sample5-ASA-d3 at working conc.155.0 → 111.0500,000
ULOQ (No IS)5-ASA at ULOQ155.0 → 111.015,000

Interpretation:

  • IS to Analyte Interference:

    • Interference (%) = (Peak Area in Zero Sample / Peak Area in LLOQ Sample) * 100

    • Interference (%) = (250 / 1,500) * 100 = 16.7%

    • This is ≤ 20% , therefore, the interference from the internal standard to the analyte is acceptable .

  • Analyte to IS Interference:

    • Interference (%) = (Peak Area in ULOQ Sample / Peak Area in Zero Sample) * 100

    • Interference (%) = (15,000 / 500,000) * 100 = 3.0%

    • This is ≤ 5% , therefore, the interference from the analyte to the internal standard is acceptable .

Mitigation Strategies for Unacceptable Interference

Should the experimental data reveal unacceptable levels of isotopic interference, several strategies can be employed:

  • Verify Isotopic Purity of the Internal Standard: Obtain a certificate of analysis for the 5-ASA-d3 to ensure high isotopic enrichment and minimal presence of the unlabeled analyte.[6]

  • Optimize Chromatographic Separation: While SIL-IS are designed to co-elute with the analyte, slight chromatographic separation can sometimes be achieved, particularly with a higher degree of deuteration. This can help to resolve any interfering signals.

  • Select Alternative MRM Transitions: Investigate the fragmentation pattern of both 5-ASA and 5-ASA-d3 to identify alternative product ions that may be less prone to overlap.[7]

  • Consider a Different Isotopic Label: If significant issues persist, particularly with H-D exchange, consider an alternative SIL-IS, such as ¹³C or ¹⁵N labeled 5-ASA, which are not susceptible to back-exchange.[8]

By rigorously evaluating and controlling for isotopic interference, researchers can ensure the generation of high-quality, reliable bioanalytical data, thereby upholding the scientific integrity of their drug development programs.

References

  • In-source decay and fragmentation characteristics of peptides using 5-aminosalicylic acid as a matrix in matrix-assisted laser desorption/ionization mass spectrometry. (2010). Journal of the American Society for Mass Spectrometry, 21(6), 1037–1045.
  • In-source decay and fragmentation characteristics of peptides using 5-aminosalicylic acid as a matrix in matrix-assisted laser desorption/ionization mass spectrometry. (2011).
  • 5-Aminosalicylic acid-d3 (Mesalamine-d3). MedchemExpress.com.
  • 5-Aminosalicylic Acid-d3 hydrochloride (Mesalamine-d3 hydrochloride). MedchemExpress.com.
  • A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regul
  • Multiple reaction monitoring (MRM) chromatograms of the five amino...
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • In-Source Decay and Fragmentation Characteristics of Peptides Using 5-Aminosalicylic Acid as a Matrix in Matrix-Assisted Laser Desorption/Ioniz
  • On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities. (2007). Journal of Pharmaceutical and Biomedical Analysis, 44(3), 677-691.
  • Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease. (2021).
  • MRM transitions used for detection of the vitamin D metabolites.
  • 5-Aminosalicylic acid-d3. Chemsrc.
  • 5-Aminosalicylic acid-d3 disodium (Mesalamine-d3 disodium). MedChemExpress.
  • 5-Aminosalicylic Acid - PRODUCT INFORM
  • Hydrogen/Deuterium Exchange Aiding Compound Identification for LC-MS and MALDI Imaging Lipidomics. (2025).
  • Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. (2008).
  • M10: Bioanalytical Method Validation and Study Sample Analysis. (2022). ICH.
  • Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics. (2024). MDPI.
  • Mass Spectrometry - Fragmentation P
  • Hydrophilic Interaction Liquid Chromatography–Hydrogen/ Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for. (2024). Semantic Scholar.
  • A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. (2017).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022). EMA.
  • Bioanalytical method validation: An updated review. (2010). Pharmaceutical Methods, 1(1), 25-36.
  • High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1635-1643.
  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu.

Sources

Safety Operating Guide

Navigating the Disposal of 5-Aminosalicylic Acid-d3 (Disodium Salt): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug development and scientific discovery, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Aminosalicylic acid-d3 (disodium salt), a deuterated analog of a widely used pharmaceutical compound. By understanding the chemical's characteristics and adhering to proven disposal methodologies, you can ensure a safe and compliant laboratory environment.

Foundational Safety and Chemical Profile

5-Aminosalicylic acid-d3 (disodium salt) is the deuterated form of Mesalamine, a drug used to treat inflammatory bowel disease. While deuteration is used as a tool for tracing and quantification in research, it does not significantly alter the fundamental chemical reactivity or associated hazards of the parent compound.[1] Therefore, the disposal protocols are based on the well-documented properties of 5-Aminosalicylic acid.

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[2][3][4][5] Ingestion may also be harmful.[3][4] It is crucial to handle this chemical with the appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.

Table 1: Key Safety and Hazard Information for 5-Aminosalicylic Acid

PropertyInformationSource
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][4][6]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion[2][3]
Recommended PPE Safety glasses with side-shields or goggles, chemically resistant gloves (e.g., nitrile), lab coat.[3][7][8]
First Aid: Eyes Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[3]
First Aid: Skin Wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
First Aid: Inhalation Move person to fresh air. If breathing is difficult, seek medical attention.[3][7]
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5-Aminosalicylic acid-d3 (disodium salt) is a multi-step process that begins with waste segregation and ends with compliant removal from your facility. The following workflow is designed to provide clear, actionable guidance.

DisposalWorkflow Disposal Workflow for 5-Aminosalicylic Acid-d3 (Disodium Salt) cluster_pre_disposal Pre-Disposal & Segregation cluster_disposal_steps Disposal Procedure cluster_finalization Finalization & Pickup A 1. Identify & Segregate Waste - Unused Product - Contaminated Labware (gloves, tips, etc.) B 2. Designate a Labeled Hazardous Waste Container A->B Segregate at point of generation C 3. Package Solid Waste - Place in a sealed, robust container. - Avoid generating dust. B->C D 4. Handle Aqueous Solutions - Do NOT dispose down the drain. - Collect in a separate, sealed container. E 5. Decontaminate Work Surfaces - Wipe down with an appropriate solvent (e.g., 70% ethanol) and dispose of wipes as contaminated waste. F 6. Complete Hazardous Waste Label - Chemical Name - Quantity - Hazard Information E->F G 7. Store Securely - In a designated waste accumulation area. F->G Proper labeling is crucial H 8. Arrange for EHS Pickup - Contact your institution's Environmental Health & Safety office. G->H Follow institutional protocols

Caption: Disposal decision workflow for 5-Aminosalicylic acid-d3 (disodium salt).

Experimental Protocol for Disposal
  • Waste Identification and Segregation :

    • At the point of generation, separate all materials contaminated with 5-Aminosalicylic acid-d3 (disodium salt). This includes:

      • Unused or expired solid product.

      • Contaminated consumables such as weighing papers, pipette tips, and gloves.

      • Aqueous solutions containing the compound.

    • Causality : Proper segregation prevents unintentional mixing with incompatible waste streams and ensures accurate waste characterization for disposal. Do not mix this waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.[10]

  • Containerization :

    • Designate a specific, robust, and sealable container for solid waste. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "5-Aminosalicylic acid-d3 (disodium salt)".

    • For aqueous waste, use a separate, leak-proof container, also clearly labeled.

  • Handling Solid Waste :

    • Carefully transfer any unused solid product into the designated hazardous waste container.

    • Use dry clean-up procedures to avoid generating dust.[2] If necessary, lightly moisten a paper towel to wipe up small amounts of powder and place the towel in the waste container.

  • Handling Aqueous Waste :

    • Under no circumstances should aqueous solutions of 5-Aminosalicylic acid-d3 (disodium salt) be poured down the drain.[3][8] This is to prevent contamination of waterways.

    • Collect all aqueous waste in the designated, labeled container.

  • Decontamination :

    • Thoroughly decontaminate any non-disposable labware (e.g., glassware, spatulas) by washing with soap and water.

    • Wipe down the work area (fume hood sash, benchtop) with a suitable solvent. Dispose of the cleaning materials as contaminated solid waste.

  • Final Steps and EHS Coordination :

    • Once the waste container is full or the experiment is complete, ensure the lid is securely sealed.

    • Complete a hazardous waste tag or label as required by your institution, including the chemical name, quantity, and associated hazards.

    • Store the sealed and labeled container in a designated satellite accumulation area.

    • Contact your institution's EHS department to arrange for pickup and final disposal.[10] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[11][12]

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Minor Spills (Solid) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent pads or a dry cloth to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[8]

    • Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team.[2]

    • Prevent entry to the contaminated area until it has been cleared by trained professionals.

By adhering to these detailed procedures, you can manage the disposal of 5-Aminosalicylic acid-d3 (disodium salt) with confidence, ensuring the safety of yourself and your colleagues while maintaining environmental compliance.

References

  • 5-AMINOSALICYLIC ACID Safety Data Sheet . S D Fine-Chem Limited. [Link]

  • 5-Aminosalicylic Acid-d3 SAFETY DATA SHEET . Expert Synthesis Solutions. [Link]

  • Hazardous Waste Management Regulations . U.S. Environmental Protection Agency (EPA). [Link]

Sources

Navigating the Isotopic Landscape: A Comprehensive Guide to Handling 5-Aminosalicylic acid-d3 (disodium)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of 5-Aminosalicylic acid-d3 (disodium). As researchers, scientists, and drug development professionals, a deep understanding of the compounds we work with is paramount, not only for experimental success but for our personal safety and the integrity of our research environment. This document moves beyond a simple checklist, offering a procedural and educational framework to ensure the safe and effective use of this deuterated compound.

Understanding the Compound: Hazard Profile and Isotopic Considerations

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a well-characterized anti-inflammatory agent.[1][2] Its deuterated form, 5-Aminosalicylic acid-d3, is utilized in research, often as an internal standard for quantitative analysis or to investigate its pharmacokinetic profile.[3] While deuterated compounds are not radioactive, the substitution of hydrogen with deuterium can alter a molecule's metabolic pathway, a phenomenon known as the kinetic isotope effect.[4] However, for the purposes of immediate safety and handling, the toxicological profile is generally considered comparable to its non-deuterated counterpart.[4]

The primary hazards associated with 5-Aminosalicylic acid, and by extension its deuterated form, stem from its classification as an aromatic amine and a salicylate. It is considered a hazardous substance that can cause skin, eye, and respiratory irritation.[5] Ingestion may be harmful, and it may cause an allergic skin reaction.[6][7] Chronic exposure to salicylates can lead to metabolic disturbances and kidney damage.[8] As an aromatic amine, there is a potential for more severe health effects with prolonged or repeated exposure, including impacts on organ systems.[9][10][11]

Key Hazard Information:

Hazard ClassificationDescriptionSource(s)
Skin Corrosion/IrritationCauses skin irritation.[6][5][12]
Serious Eye Damage/IrritationCauses serious eye irritation.[6][5][12]
Skin SensitizationMay cause an allergic skin reaction.[6][5][7]
Specific Target Organ ToxicityMay cause respiratory irritation.[6][5][13]
Acute Oral ToxicityMay be harmful if swallowed.[7][12]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 5-Aminosalicylic acid-d3 (disodium). The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield may be necessary for splash hazards.Protects against eye irritation from dust or splashes.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, irritation, and potential sensitization.[4]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental spills and contamination.[4]
Respiratory Protection Work should be conducted in a chemical fume hood. If dust or aerosols are generated outside of a hood, a NIOSH-approved respirator is required.Minimizes the risk of inhaling irritating dust particles.[4][8]

Operational Plan: From Receipt to Use

A systematic approach to handling ensures both safety and experimental integrity. The following workflow provides a step-by-step guide for the operational use of 5-Aminosalicylic acid-d3 (disodium).

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Chemical Fume Hood) gather_materials Assemble All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weighing Careful Weighing (Minimize Dust Generation) don_ppe->weighing Proceed to Handling dissolving Dissolution in Appropriate Solvent weighing->dissolving experiment Experimental Use dissolving->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Post-Experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_disposal Segregate and Dispose of Waste doff_ppe->waste_disposal

Caption: Workflow for the safe handling of 5-Aminosalicylic acid-d3 (disodium).

Step-by-Step Protocol:
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood to mitigate inhalation risks.[4]

    • Assemble all necessary equipment, including spatulas, weighing paper, and appropriate solvent, before opening the compound's container.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • When weighing the solid material, do so carefully to avoid generating dust.[14]

    • If creating a solution, add the solid to the solvent slowly to prevent splashing. 5-Aminosalicylic acid is soluble in DMSO and dimethylformamide.[2]

    • Avoid all direct contact with the substance. Do not eat, drink, or smoke in the work area.[14]

  • In Case of a Spill:

    • For minor spills, remove all ignition sources and clean up immediately using dry procedures to avoid generating dust.[8] Place the spilled material in a suitable, labeled container for waste disposal.[8]

    • For major spills, evacuate the area and alert emergency responders.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of 5-Aminosalicylic acid-d3 (disodium) and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with 5-Aminosalicylic acid-d3 (disodium), including gloves, weighing papers, and pipette tips, must be considered hazardous chemical waste.[4] These should be collected in a designated, clearly labeled, and sealed container.

  • Container Labeling: The waste container must be labeled with the full chemical name: "5-Aminosalicylic acid-d3 (disodium) waste."

  • Disposal Procedure: Follow your institution's specific procedures for hazardous waste pickup and disposal.[4] Do not pour this chemical down the drain. [4]

By adhering to these guidelines, you contribute to a safe and productive research environment. This document should be considered a living resource; always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the products you are using.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds | Benchchem. (n.d.).
  • 5-Aminosalicylic acid. (n.d.). Santa Cruz Biotechnology.
  • Aromatic Amines Hazcard Overview | PDF. (n.d.). Scribd.
  • SAFETY DATA SHEET - 5-Aminosalicylic acid. (2025, December 18). Fisher Scientific.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • 5-Aminosalicylic acid SDS, 89-57-6 Safety Data Sheets. (n.d.). ECHEMI.
  • SAFETY DATA SHEET - 5-Aminosalicylic acid. (2025, September 6). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 5-Aminosalicylic Acid. (2024, October 26). TCI Chemicals.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate.
  • 5-Aminosalicylic acid-d3 disodium (Mesalamine-d3 disodium) | Stable Isotope. (n.d.). MedChemExpress.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. (2024, January 9). SKC Inc.
  • Regulatory Considerations for Deuterated Products. (2025, January 31). Salamandra.
  • SAFETY DATA SHEET Version: 3 Revision Date: 11/05/20. (2020, November 5). Expert Synthesis Solutions.
  • Deuterium - SAFETY DATA SHEET. (2015, April 10).
  • Aromatic amines – Knowledge and References. (n.d.). Taylor & Francis.
  • Safety Data Sheet: Deuterium oxide. (2024, March 2). Carl ROTH.
  • DEUTERIUM OXIDE (D, 70%) MICROBIOLOGICAL TESTED. (n.d.). Cambridge Isotope Laboratories.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • 5 Aminosalicylic Acid - Medication Information. (n.d.). Hamilton Health Sciences.
  • 5-Aminosalicylic Acid - PRODUCT INFORMATION. (n.d.).
  • Personal protective equipment for handling Propyphenazone-d3. (n.d.). Benchchem.
  • What personal protective equipment (PPE) is required when using PDI Germicidal Wipes? (2018, August 27).
  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.
  • Appendix A Disposal Procedures by Chemical. (2022, June 6).
  • Disposition of 5-aminosalicylic acid by 5-aminosalicylic acid-delivering compounds. (n.d.). PubMed.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.